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9-oxobicyclo[3.3.1]nonane-1-carboxylic acid Documentation Hub

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  • Product: 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid
  • CAS: 4696-11-1

Core Science & Biosynthesis

Foundational

Technical Profile: 9-Oxobicyclo[3.3.1]nonane-1-carboxylic Acid (CAS 4696-11-1)

This technical guide provides a comprehensive analysis of CAS 4696-11-1 , chemically identified as 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid . Note to Reader: While often confused in non-curated databases with other bi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of CAS 4696-11-1 , chemically identified as 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid .

Note to Reader: While often confused in non-curated databases with other bicyclic pharmaceutical intermediates or salts (such as Calcium Laurate, CAS 4696-56-4), CAS 4696-11-1 refers specifically to the bridged bicyclic keto-acid described below. This scaffold is a critical "rigidification" building block in medicinal chemistry, used to constrain pharmacophores in specific spatial geometries.[1]

[2]

Executive Summary

9-oxobicyclo[3.3.1]nonane-1-carboxylic acid is a bridged bicyclic intermediate utilized primarily in the synthesis of conformationally restricted pharmaceutical analogs. Unlike flexible aliphatic chains, the bicyclo[3.3.1]nonane skeleton forces substituents into defined vectors, making it an invaluable tool for structure-activity relationship (SAR) studies—particularly when mimicking the adamantane cage or creating bioisosteres for lipophilic spacers.[1]

Part 1: Chemical Identity & Physicochemical Profile[1][3][4]

The physicochemical properties of CAS 4696-11-1 are defined by its bridged "chair-chair" conformation, which imparts significant lipophilicity despite the polar carboxylic acid and ketone functionalities.

Table 1: Physicochemical Data

PropertyValueTechnical Context
Chemical Name 9-oxobicyclo[3.3.1]nonane-1-carboxylic acidIUPAC nomenclature based on the bicyclic nonane skeleton.
CAS Number 4696-11-1Unique identifier.
Molecular Formula C₁₀H₁₄O₃Contains a ketone bridge (C9) and a carboxylic acid at the bridgehead (C1).[1]
Molecular Weight 182.22 g/mol Ideal range for Fragment-Based Drug Discovery (FBDD).[1]
Melting Point 136–138 °CCrystalline solid; sharp MP indicates high purity potential via recrystallization.[1]
Solubility DMSO, Methanol, DCMModerate water solubility due to the polar head group; highly soluble in polar organic solvents.[1]
pKa (Predicted) ~4.5 (Carboxylic Acid)Typical of aliphatic carboxylic acids; exists as an anion at physiological pH (7.4).[1]
Appearance White to off-white powderStandard for purified organic acids.[1]
Part 2: Structural Utility & Synthetic Logic[1]
The "Rigid Spacer" Concept

In drug development, flexible linkers often lead to "entropic penalties" upon binding to a receptor.[1] CAS 4696-11-1 solves this by freezing the conformation. The bicyclo[3.3.1]nonane core exists predominantly in a chair-chair conformation , positioning the C1-carboxylic acid and the C9-ketone in a fixed geometric relationship.

  • Application: This scaffold is frequently used to synthesize amino-alcohol derivatives and adamantane-like drugs where the "cage" structure is required for hydrophobic pocket occupancy but with added polarity (the ketone/acid groups).

Synthetic Pathway (Meerwein's Ester Route)

The most robust synthesis involves the hydrolysis and decarboxylation of Meerwein’s ester (Tetraethyl 9-oxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate).[1] This pathway is preferred for its scalability and the thermodynamic stability of the final product.[1]

Figure 1: Synthetic Workflow for CAS 4696-11-1

SynthesisPathway Start Meerwein's Ester (Tetraethyl 9-oxobicyclo[3.3.1] nonane-1,3,5,7-tetracarboxylate) Step1 Acid Hydrolysis (20% HCl, Reflux) Start->Step1 Ester Cleavage Step2 Decarboxylation (-3 CO2) Step1->Step2 Thermal Elimination Product CAS 4696-11-1 (9-oxobicyclo[3.3.1] nonane-1-carboxylic acid) Step2->Product Recrystallization (Yield ~72%)

Caption: The conversion of Meerwein's Ester to CAS 4696-11-1 via acid-catalyzed hydrolysis and thermal decarboxylation.

Part 3: Analytical Methodologies

To ensure the integrity of this intermediate during synthesis, a self-validating HPLC protocol is required.[1] The presence of the ketone and carboxylic acid allows for UV detection, though the chromophore is weak (carbonyl n→π* transition), necessitating low-wavelength detection or derivatization.[1]

Protocol: Reverse-Phase HPLC Analysis

  • Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[1]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (suppresses ionization of the COOH group).[1]

    • B: Acetonitrile.[1][2]

    • Gradient: 10% B to 90% B over 15 minutes.[1]

  • Detection: UV at 210 nm (COOH/Ketone absorbance) or RI (Refractive Index) if high concentration.[1]

  • Sample Prep: Dissolve 1 mg/mL in 50:50 Water:ACN. Filter through 0.22 µm PTFE.[1]

Validation Check: The retention time must be consistent. If tailing occurs (Tailing Factor > 1.5), increase buffer strength or lower pH to ensure the carboxylic acid remains protonated (neutral).[1]

Part 4: Safety Data Sheet (SDS) Synthesis

As a research chemical, CAS 4696-11-1 is classified under GHS standards based on its functional groups (Organic Acid/Ketone).[1]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[1]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.

Handling & PPE Protocols:

  • Respiratory: Use a NIOSH-approved N95 particulate respirator when handling the dry powder to prevent inhalation of dust (H335).[1]

  • Skin/Eye: Nitrile gloves (0.11 mm thickness) and safety goggles are mandatory.[1] The acidic nature can cause contact dermatitis.[1]

  • First Aid:

    • Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses.[1][3]

    • Ingestion:[4] Rinse mouth.[1] Do NOT induce vomiting due to potential mucosal irritation.[1]

References
  • Sigma-Aldrich. (2024).[1] Product Specification: 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid (CAS 4696-11-1). Retrieved from [1]

  • Jain, N. F., & Masse, C. E. (2006).[1] Synthesis from Carboxylic Acid Derivatives.[1][5] Science of Synthesis, 20.[1][5]2. (Describes the hydrolysis of tetraethyl esters to bicyclic acids).

  • Ryzhikova, O. V., et al. (2026).[1] Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane Core.[1][6][7][8][9] Molecules, 31(2).[1] (Demonstrates the use of this scaffold in creating amino-alcohol derivatives). Retrieved from [1]

  • Organic Syntheses. (2022). Preparation of Bicyclo[3.3.1]nonane derivatives.[1][5][6][7][10][11] (General reference for the handling of bicyclic nonane scaffolds). Retrieved from [1]

Sources

Exploratory

Conformational Analysis of 9-Oxobicyclo[3.3.1]nonane Derivatives

This guide details the conformational analysis of 9-oxobicyclo[3.3.1]nonane derivatives, focusing on the energetic interplay between steric strain and electronic effects that dictates the "Twin-Chair" vs. "Boat-Chair" eq...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the conformational analysis of 9-oxobicyclo[3.3.1]nonane derivatives, focusing on the energetic interplay between steric strain and electronic effects that dictates the "Twin-Chair" vs. "Boat-Chair" equilibrium.[1]

Technical Guide for Medicinal Chemists & Structural Biologists

Executive Summary: The Scaffold at a Glance

The 9-oxobicyclo[3.3.1]nonane core is a privileged scaffold in drug discovery, serving as the structural foundation for bispidines (ligands, peptidomimetics) and natural products like polyprenylated acylphloroglucinols (PPAPs) .[2] Unlike the rigid adamantane cage, this system is conformationally mobile.[1] Its utility lies in its ability to switch between a Twin-Chair (CC) and a Boat-Chair (BC) conformation, a property that can be tuned by substitution at the 3- and 7-positions.

This guide provides a self-validating workflow to determine, predict, and manipulate these conformations.

The Conformational Landscape

The conformational preference of the 9-oxobicyclo[3.3.1]nonane system is governed by a delicate balance between transannular repulsion and ring strain .[1]

The Twin-Chair (CC) vs. Boat-Chair (BC) Equilibrium
  • Twin-Chair (CC): The ground state for the unsubstituted parent hydrocarbon.[1] However, in the 9-oxo derivative, the carbonyl group flattens the bridge (C1-C9-C5), reducing the energy gap between CC and BC forms to

    
     1–2 kcal/mol.[1]
    
  • Boat-Chair (BC): Becomes the preferred conformer when bulky substituents are introduced at the endo-3 and endo-7 positions.

  • Boat-Boat (BB): Generally a high-energy transition state, observed only in highly constrained fused systems.[1]

The "Hockey Stick" Effect (Steric Causality)

The primary driver for conformational flipping is the 3,7-transannular interaction .[1]

  • In CC Conformation: Substituents at the 3-endo and 7-endo positions are forced into severe steric proximity (approx. 2.5 Å apart).[1]

  • The Flip: To relieve this "super-axial" strain, one ring flips to a boat form (BC).[1][2] This moves the 3-substituent away from the 7-position, resembling the blade of a hockey stick relative to the handle.[1]

Electronic Effects: Transannular Cyclization

The C9 carbonyl is electron-deficient.[1] If a nucleophile (e.g., -OH, -NHR) is present at C3 or C7:

  • CC Form: Facilitates orbital overlap (

    
    ) between the nucleophile and the ketone.[1]
    
  • Outcome: Spontaneous formation of hemiacetals or hemiaminals, locking the molecule in a rigid cage structure (e.g., 2-oxa-6-adamantanol derivatives).[1]

Visualization of Conformational Dynamics

The following diagram illustrates the equilibrium and the decision logic for assigning conformation.

ConformationLogic Start 9-Oxobicyclo[3.3.1]nonane Derivative CheckSub Analyze 3,7-Substitution Start->CheckSub NoSub Unsubstituted / Exo-Substituted CheckSub->NoSub Minimal Sterics EndoSub Endo-3,7-Disubstituted CheckSub->EndoSub High Sterics CC_Form Twin-Chair (CC) (Most Stable) NoSub->CC_Form Preferred StericClash Severe 3,7-Endo Steric Clash (> 5 kcal/mol strain) EndoSub->StericClash BC_Form Boat-Chair (BC) (Strain Relief) BC_Form->CC_Form If H-bond stabilizes (e.g. 3-OH...O=C9) StericClash->BC_Form Ring Flip

Caption: Logical flow determining the conformational preference based on steric substitution patterns.

Analytical Workflow (Self-Validating Protocols)

To rigorously assign the conformation of a new derivative, follow this multi-technique protocol.

NMR Spectroscopy Protocol ( H & C)

NMR is the primary tool for solution-state analysis.[2] The key discriminator is the vicinal coupling constant (


)  and W-couplings .[1]
FeatureTwin-Chair (CC)Boat-Chair (BC)Mechanistic Basis
Vicinal Coupling (

)
Small (

2–4 Hz)
Large (

10–12 Hz)
In CC, H1-H2 dihedral angle is

60° (gauche).[2] In BC, one ring has

180° (trans) character.[1][2]
W-Coupling (

)
Present (

1–2 Hz)
AbsentRigid W-planarity exists between H2eq and H4eq in Chair forms.

C Symmetry
High (

or

)
Broken SymmetryCC is symmetric; BC makes the two rings non-equivalent (unless rapidly averaging).[2]
NOE Signals Strong 3-endo

7-endo
Weak/AbsentProximity of 3,7-positions in CC allows efficient magnetization transfer.[1]

Experimental Step-by-Step:

  • Acquire 1D

    
    H NMR:  Focus on the bridgehead protons (H1/H5) and the 
    
    
    
    -protons (H2/H4/H6/H8).[1]
  • Measure

    
    :  If 
    
    
    
    Hz, the ring containing H2 is in a Boat conformation.[1]
  • Run NOESY: Irradiate the H3-endo signal.

    • Positive NOE at H7-endo

      
      Twin-Chair (CC) .
      
    • No NOE at H7-endo

      
      Boat-Chair (BC) .
      
Infrared (IR) Spectroscopy

Transannular interactions perturb the carbonyl stretching frequency.[1]

  • Standard Ketone (No Interaction):

    
    .[2]
    
  • Transannular Interaction (

    
    ): 
    
    
    
    shifts to 1680–1690 cm
    
    
    .[2]
  • Protocol: Record FT-IR in non-polar solvent (e.g., CCl

    
     or hexane) to avoid solvent-induced shifts masking the intramolecular effect.[1]
    
X-Ray Crystallography

While definitive, be cautious: packing forces can stabilize a conformation (usually CC) that may not be the dominant solution-state form.[1] Always cross-reference with NMR.[1]

Synthesis & Strategic Design

When designing 9-oxobicyclo[3.3.1]nonane derivatives for drug development, the synthetic route often dictates the initial conformation.[1]

The Double Mannich Reaction (Robinson-Schöpf)

This is the gold standard for synthesizing 3,7-diazabicyclo[3.3.1]nonan-9-ones (bispidinones).

  • Reagents: 1-Methyl-4-piperidone + Formaldehyde + Primary Amine (

    
    ).[1]
    
  • Mechanism: Two sequential Mannich condensations.[1]

  • Conformational Note: The reaction typically yields the CC isomer because the transition state minimizes steric clash, and the product often crystallizes in the CC form due to lattice energy.[1]

Transannular Functionalization

To access the core from cyclooctane precursors:

  • Start: 1,5-Cyclooctadiene.

  • Epoxidation: Form the bis-epoxide.

  • Cyclization: Acid-catalyzed transannular attack opens the epoxides and bridges C1 to C5, forming the 9-oxa or 9-oxo bridge.[1]

References

  • Conformational Analysis of Bicyclo[3.3.1]nonanes. Topics in Stereochemistry. Comprehensive review of the CC vs BC energetics.

  • Transannular Interactions in Medium-Ring Carbocycles. DuEPublico. Detailed study on IR and NMR shifts caused by 3,7-interactions.

  • Synthesis of 3,7-Diazabicyclo[3.3.1]nonane Derivatives. BenchChem. Protocols for the Double Mannich reaction and bispidine synthesis. [2]

  • Crystal Structure and Hirshfeld Surface Analysis. IUCr Journals. X-ray data confirming Twist-Boat/Half-Chair conformations in substituted derivatives.[1]

  • Boat-Chair Conformational Preference. Journal of the American Chemical Society. Fundamental study on the energetics of the 9-oxo system. [2]

Sources

Foundational

Meerwein’s Reagent & The Evolution of Ester Derivatives: A Technical Guide

Executive Summary In the landscape of organic synthesis, few reagents bridge the gap between "stable carbonyl" and "reactive electrophile" as effectively as Meerwein’s Reagent (trialkyloxonium tetrafluoroborate). While H...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of organic synthesis, few reagents bridge the gap between "stable carbonyl" and "reactive electrophile" as effectively as Meerwein’s Reagent (trialkyloxonium tetrafluoroborate). While Hans Meerwein is often associated with the radical arylation of alkenes, his 1937 discovery of stable oxonium salts revolutionized the functionalization of esters and amides.

This guide focuses on the technical application of Meerwein’s salts (


) to generate reactive ester derivatives—specifically imidates (imino ethers) , orthoesters , and amidines . These intermediates are critical scaffolds in the synthesis of heterocycles (oxazoles, benzimidazoles) found in modern pharmacophores.

Historical Genesis & Chemical Theory

The Discovery (1937)

Hans Meerwein, working at the University of Marburg, challenged the prevailing notion that oxonium ions were merely transient, unstable intermediates. In his landmark paper (J. Prakt. Chem. 1937, 147, 257), he demonstrated that by pairing the highly reactive trialkyloxonium cation with a non-nucleophilic, complex anion like tetrafluoroborate (


), one could isolate a stable, crystalline solid.
The "Super-Electrophile" Concept

Esters and amides are typically poor electrophiles at the carbonyl carbon due to resonance stabilization. Standard alkylating agents (e.g., methyl iodide) often fail to alkylate the carbonyl oxygen or require harsh conditions.

Meerwein’s salts function as super-electrophiles . The oxygen atom in the trialkyloxonium cation is positively charged and coordinatively saturated, making it desperate to donate an alkyl group to even weak nucleophiles like the carbonyl oxygen of an amide or ester.

Comparison of Alkylating Power:

Reagent Active Species Reactivity Leaving Group

| Methyl Iodide |


 | Moderate | 

(Nucleophilic) | | Dimethyl Sulfate |

| High |

| | Meerwein’s Salt |

| Extreme |

(Neutral ether) |

Mechanistic Pathways: The O-Alkylation

The core transformation involves the transfer of an ethyl or methyl group from the oxonium salt to the carbonyl oxygen. This destroys the resonance stability of the starting material but generates a highly reactive carboxonium (or alkoxycarbenium) intermediate.

Reaction Workflow Visualization

MeerweinMechanism Start Amide / Ester (Resonance Stabilized) Transition O-Alkylation (Kinetic Control) Start->Transition Lone Pair Attack Reagent Meerwein's Reagent (Et3O+ BF4-) Reagent->Transition Intermediate Carboxonium Salt (Highly Electrophilic) Transition->Intermediate - Et2O Imidate Imidate Salt (From Amide) Intermediate->Imidate Stable Isolation Orthoester Orthoester (From Ester + Alcohol) Intermediate->Orthoester + R'OH / Base

Figure 1: The kinetic pathway of O-alkylation using triethyloxonium tetrafluoroborate.

Synthetic Utility: Derivatives & Applications

The power of Meerwein’s ester derivatives lies in their versatility as intermediates for drug synthesis.

Imidates (Imino Ethers)

When an amide is treated with Meerwein’s reagent, it forms an imidate salt .

  • Significance: Imidates are superior to nitriles for the Pinner synthesis of heterocycles.

  • Application: Synthesis of Oxazoles and Thiazoles (common in kinase inhibitors).

  • Modern Protocol: Recent work by Popov and Somfai (2016) demonstrated that adding catalytic Trifluoroacetic Acid (TFA) ensures complete regioselectivity for O-alkylation over N-alkylation.[1]

Orthoesters

Treating an ester with Meerwein’s reagent yields a dialkoxycarbenium ion. Quenching this with an alcohol and a base (like NaOEt) yields the orthoester .

  • Significance: Orthoesters are robust protecting groups for carboxylic acids and valuable electrophiles in condensation reactions.

Amidines

Direct conversion of amides to amidines is often difficult.

  • Pathway: Amide

    
     [Meerwein] 
    
    
    
    Imidate
    
    
    [+ Amine]
    
    
    Amidine.
  • Relevance: The amidine moiety is a key pharmacophore in anticoagulants (e.g., Dabigatran).

Experimental Protocol: The "Popov-Somfai" Modification

This protocol describes the synthesis of an ethyl imidate from a secondary amide, a critical step in heterocyclic synthesis.

Safety Prerequisite:

  • Meerwein’s salts are powerful alkylating agents (suspected carcinogens).

  • They hydrolyze rapidly to release HBF₄ (corrosive acid) and HF fumes.

  • Mandatory: Work in a fume hood; use gloves; store reagent at -20°C under Argon.

Materials
  • Substrate: Secondary Amide (1.0 equiv)

  • Reagent:

    
     (1.2 - 1.5 equiv)
    
  • Additive: Trifluoroacetic Acid (TFA) (0.1 equiv) — Critical for regioselectivity

  • Solvent: Dichloromethane (anhydrous)

  • Quench: Aqueous

    
     (saturated)
    
Step-by-Step Methodology
  • Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Solvation: Dissolve the amide (1.0 equiv) in anhydrous DCM (

    
    ).
    
  • Activation: Add TFA (0.1 equiv). Stir for 5 minutes.

    • Expert Insight: The acid prevents kinetic N-alkylation by protonating the trace amounts of more basic species, funneling the reaction toward the thermodynamic O-alkylation.

  • Reagent Addition: Add solid

    
     in one portion.
    
    • Note: The reagent should be a white, free-flowing solid. If it is wet/clumpy, it has hydrolyzed and will fail.

  • Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (imidates often run higher than amides).

  • Quench (The "Soft" Workup):

    • Cool the mixture to 0°C.

    • Slowly add sat.

      
      . Do not allow pH to drop , or the imidate will hydrolyze back to the ester.
      
    • Extract with DCM, dry over

      
      , and concentrate.
      
  • Storage: Imidates are moisture-sensitive.[2] Use immediately or store in a desiccator.

Strategic Workflow: From Ester to Drug Scaffold

The following diagram illustrates how Meerwein's derivatives serve as a divergence point for multiple heterocyclic classes.

SyntheticTree Ester Starting Material (Ester/Amide) Salt Meerwein Salt (Carboxonium Ion) Ester->Salt Et3O+ BF4- Imidate Imidate (Imino Ether) Salt->Imidate From Amide Ortho Orthoester Salt->Ortho From Ester + NaOEt Oxazole Oxazole (via Cyclization) Imidate->Oxazole + alpha-Amino Ketone Amidine Amidine (via Amine addition) Imidate->Amidine + R-NH2 Benzimidazole Benzimidazole (via Phenylenediamine) Imidate->Benzimidazole + diamine

Figure 2: Divergent synthesis of heterocycles using Meerwein-derived intermediates.

Troubleshooting & Quality Control

ObservationDiagnosisCorrective Action
Reagent is sticky/grey Hydrolysis has occurred.Discard. Do not attempt to dry. Purchase fresh or recrystallize from dry DCM/Ether.
Low Yield Moisture contamination.[2]Ensure all glassware is flame-dried. Use a glovebox for weighing the salt if humidity >40%.
N-Alkylation observed Kinetic competition.Use the Popov-Somfai protocol (add 10 mol% TFA).
Product Hydrolysis Workup was too acidic.Maintain pH > 8 during workup. Use

instead of bicarbonate if necessary.

References

  • Meerwein, H. et al. (1937). Über Tertiäre Oxoniumsalze I. Journal für Praktische Chemie.

  • Popov, K., & Somfai, P. (2016).[1] Synthesis of Imidates: TFA-Mediated Regioselective Amide Alkylation Using Meerwein’s Reagent. The Journal of Organic Chemistry.

  • Organic Syntheses. (1966). Triethyloxonium Tetrafluoroborate. Org. Synth. 1966, 46, 113.

  • Lund University Research Portal. (2016). Regioselective O-alkylation of amides.

Sources

Exploratory

The Bicyclo[3.3.1]nonane Scaffold: A Privileged Framework in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals Executive Summary The bicyclo[3.3.1]nonane framework represents a uniquely privileged scaffold in medicinal chemistry, distinguished by its rigid, three-dimens...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The bicyclo[3.3.1]nonane framework represents a uniquely privileged scaffold in medicinal chemistry, distinguished by its rigid, three-dimensional architecture. This conformationally constrained structure provides an exceptional platform for the precise spatial orientation of functional groups, enabling high-affinity and selective interactions with complex biological targets.[1][2] Found at the core of over 1,000 natural products, its derivatives have demonstrated significant therapeutic potential across a spectrum of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[1][3][4] This guide synthesizes the foundational chemistry, key synthetic methodologies, and diverse therapeutic applications of the bicyclo[3.3.1]nonane scaffold, offering field-proven insights for researchers and drug development scientists.

The Architectural Advantage: Conformational Properties and Significance

The medicinal chemistry value of the bicyclo[3.3.1]nonane core is intrinsically linked to its conformational properties. Unlike more flexible aliphatic systems, this scaffold predominantly exists in three conformations: a twin-chair (CC), a chair-boat (BC), and a twisted twin-boat (BB).[5] The twin-chair form is generally the most stable, but the ability to adopt other conformations allows for a dynamic presentation of substituents, which can be crucial for optimizing interactions within a protein's binding pocket.[2] This inherent rigidity reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency.

The prevalence of this motif in a vast array of bioactive natural products, such as the neuroprotective alkaloid huperzine and the antimalarial polyketide rugulosone, underscores its evolutionary selection as a favorable framework for biological activity.[6] These natural products serve as a rich source of inspiration for the design of novel therapeutics.

Constructing the Core: Key Synthetic Strategies

The synthesis of diversely functionalized bicyclo[3.3.1]nonanes has been a subject of intense research, leading to a variety of robust and innovative chemical routes.[5][7] The choice of strategy is often dictated by the desired substitution pattern and stereochemistry.

Causality in Synthetic Design: The primary goal of these syntheses is to control the formation of the two fused six-membered rings with high stereoselectivity. Methods like intramolecular condensation reactions are favored because they leverage proximity effects to efficiently construct the complex bicyclic system from simpler acyclic or monocyclic precursors.

Key synthetic approaches include:

  • Intramolecular Aldol and Michael Reactions: These are among the most common strategies, involving the cyclization of a suitably functionalized cyclohexanone derivative.[5][6] For instance, a tandem Michael addition followed by a Claisen condensation can efficiently assemble the bicyclic core.[5]

  • Effenberger-type Cyclization: This powerful method involves the reaction of a cyclohexene enol ether with malonyl dichloride to construct the bicyclo[3.3.1]nonane-2,4,9-trione system, a versatile intermediate for further elaboration.[5]

  • Ring-Opening Reactions: Lewis acid-mediated ring-opening of compact tricyclic systems, such as cyclopropane-containing precursors, offers another elegant entry to the bicyclo[3.3.1]nonane framework.[5][8]

Below is a generalized workflow for the synthesis and validation of bicyclo[3.3.1]nonane derivatives.

G cluster_prep Preparation cluster_reaction Synthesis cluster_purification Isolation & Purification cluster_analysis Characterization & Validation A Starting Materials (e.g., Cyclohexanone derivative, α,β-unsaturated aldehyde) C One-Pot Reaction: Michael Addition & Intramolecular Aldol Condensation A->C B Solvent & Catalyst (e.g., Ethanol, NaOH) B->C D Work-up & Crude Product Isolation C->D Reaction Quench E Chromatography (e.g., Column Chromatography) D->E F Structural Analysis (NMR, HRMS, X-ray) E->F Purified Fractions G Purity Assessment (HPLC) E->G H Final Bicyclo[3.3.1]nonane Product F->H G->H G Hypoxia Tumor Hypoxia (Low Oxygen) HIF1a_S HIF-1α (Stable) Hypoxia->HIF1a_S prevents degradation HIF1_Complex Active HIF-1 Complex HIF1a_S->HIF1_Complex HIF1b HIF-1β (Constitutive) HIF1b->HIF1_Complex dimerization Target_Genes Target Gene Expression (e.g., VEGF, GLUT1) HIF1_Complex->Target_Genes activates transcription Tumor_Growth Angiogenesis & Tumor Progression Target_Genes->Tumor_Growth BCN Bicyclo[3.3.1]nonane Derivative BCN->HIF1_Complex INHIBITS

Caption: Inhibition of the HIF-1 signaling pathway by bicyclo[3.3.1]nonane derivatives.

Table 1: Anticancer and HIF-1 Inhibitory Activity of Bicyclo[3.3.1]nonane Derivatives

Compound Class Target/Cell Line Activity Type IC50 (µM) Reference
2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one (16f) HIF-1 Transcriptional Activity Inhibition 17.2 [1]
Bicyclo[3.3.1]nonenol derivatives Human Cancer Cell Lines Antitumor Activity Significant [1]

| Cambogin (a PPAP) | Breast Cancer Cells | Proliferation Inhibition | Notable | [1]|

Central Nervous System (CNS) Applications

The conformational rigidity of the bicyclo[3.3.1]nonane scaffold makes it ideal for designing ligands that can selectively target CNS receptors and transporters.

  • Neuroprotection: The scaffold is present in huperzine, a natural alkaloid known for its neuroprotective effects. [6]Recent studies have also identified oligomeric bicyclo[3.3.1]nonanes as potential candidates for treating neurodegenerative conditions like Alzheimer's and Parkinson's disease. [10]* Monoamine Reuptake Inhibition: Heterocyclic variants, particularly 9-azabicyclo[3.3.1]nonane derivatives, have been developed as potent monoamine reuptake inhibitors. [11]These compounds can modulate the levels of neurotransmitters like serotonin, dopamine, and norepinephrine, making them valuable for treating depression and other psychiatric disorders. [11][12]

Antiprotozoal Potential

While direct evidence for bicyclo[3.3.1]nonane derivatives is emerging, structurally similar scaffolds have shown significant promise against parasitic diseases, suggesting a fertile area for future investigation. Azabicyclo[3.2.2]nonane derivatives, for example, have demonstrated potent activity against the parasites responsible for malaria and African sleeping sickness. [1] Table 2: Antiprotozoal Activity of Structurally Related Azabicyclic Compounds

Compound ID Organism Activity Type IC50 (µM) Reference
7 (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine P. falciparum K1 Antiplasmodial 0.180 [1]

| 7 (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine | T. b. rhodesiense | Antitrypanosomal | 1.1 | [1]|

Featured Experimental Protocol: One-Pot Synthesis of Bicyclo[3.3.1]nonenol Derivatives

This protocol describes a highly stereoselective one-pot synthesis of bicyclo[3.3.1]nonenol derivatives which have shown significant antitumor activity. [1]This self-validating system proceeds from common starting materials to a complex, biologically active core in a single, efficient step.

Objective: To synthesize bicyclo[3.3.1]nonenol derivatives via a tandem Michael addition-intramolecular aldol condensation reaction.

Materials:

  • Substituted cyclohexanone derivative (1.0 eq)

  • α,β-Unsaturated aldehyde or ketone (1.1 eq)

  • Ethanol (EtOH), anhydrous

  • Sodium hydroxide (NaOH), catalytic amount (e.g., 0.1 eq)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of the cyclohexanone derivative in anhydrous ethanol.

  • Reagent Addition: Add the α,β-unsaturated aldehyde or ketone to the solution.

  • Initiation: Add a catalytic amount of sodium hydroxide. The causality here is that the base deprotonates the cyclohexanone, generating an enolate that initiates the Michael addition to the unsaturated carbonyl compound.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed. The intramolecular aldol condensation occurs spontaneously after the initial Michael addition, driven by the proximity of the newly formed enolate and the pendant carbonyl group.

  • Quenching: Once the reaction is complete, carefully neutralize the mixture by adding 1M HCl until the pH is ~7.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. This removes any remaining acid and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification and Validation: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). Combine the fractions containing the pure product and confirm its identity and purity via NMR spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Future Perspectives and Conclusion

The bicyclo[3.3.1]nonane scaffold is firmly established as a cornerstone of natural product chemistry and a highly valuable framework in drug discovery. [3][13]Its rigid and complex three-dimensional nature presents both a synthetic challenge and a remarkable opportunity for the design of highly specific and potent therapeutic agents.

Future research will likely focus on several key areas:

  • Development of Novel Synthetic Methods: Creating more efficient, stereoselective, and scalable routes to access novel, densely functionalized bicyclo[3.3.1]nonane derivatives. [9]* Expansion of Therapeutic Targets: Exploring the potential of this scaffold against a wider range of biological targets, including those in viral diseases and metabolic disorders.

  • Fragment-Based and DNA-Encoded Libraries: Incorporating the bicyclo[3.3.1]nonane core into modern drug discovery platforms to rapidly explore chemical space and identify novel hits.

References

Click to expand
  • Roy, A., & De, A. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances. [Link]

  • Roy, A., & De, A. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. National Center for Biotechnology Information. [Link]

  • Roy, A., & De, A. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. Semantic Scholar. [Link]

  • Roy, A., & De, A. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing. [Link]

  • American Chemical Society. (2025). 'Oligomeric', 'pentameric' bicyclo [3. 3. 1] Nonanes (BCNs) as potential candidates for treating Alzheimer's, Parkinson's and other neurodegenerative diseases. American Chemical Society. [Link]

  • Majumdar, K. C., & Ghosh, S. K. (1995). A new intramolecular aldol based route to benzannelated bicyclo[3.3.1]nonane derivatives. Journal of the Chemical Society, Chemical Communications. [Link]

  • ResearchGate. (n.d.). Approaches to the synthesis of bicyclo[3.3.1]nonane-containing... ResearchGate. [Link]

  • Galkina, M. A., et al. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI. [Link]

  • Becker, J., et al. (2025). Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. International Union of Crystallography. [Link]

  • Google Patents. (n.d.). 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors.
  • ResearchGate. (n.d.). Synthesis of bicyclo[3.3.1]nonane derivatives containing fused heterocyclic rings. ResearchGate. [Link]

  • Singh, N., et al. (2004). Further structurally constrained analogues of cis-(6-benzhydrylpiperidin-3-yl)benzylamine with elucidation of bioactive conformation: discovery of 1,4-diazabicyclo[3.3.1]nonane derivatives and evaluation of their biological properties for the monoamine transporters. PubMed. [Link]

  • Galkina, M. A., et al. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Complex bicyclo[3.3.1]nonane-containing natural products... ResearchGate. [Link]

Sources

Foundational

Technical Guide: Solubility Profile & Characterization of 9-Oxobicyclo[3.3.1]nonane-1-carboxylic Acid

This guide outlines the solubility profile and characterization strategy for 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid , a bridgehead-functionalized bicyclic intermediate. Part 1: Executive Summary & Physicochemical Co...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the solubility profile and characterization strategy for 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid , a bridgehead-functionalized bicyclic intermediate.

Part 1: Executive Summary & Physicochemical Context

Compound Architecture

9-oxobicyclo[3.3.1]nonane-1-carboxylic acid represents a class of rigid, bicyclic scaffolds used as intermediates in the synthesis of adamantane derivatives and bioactive ligands.[1] Its structure features a bridgehead carboxylic acid and a ketone at the 9-position.

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 182.22 g/mol [2]

  • Structural Features: The molecule adopts a twin-chair conformation. Crystallographic studies confirm that in the solid state, these molecules form centrosymmetric dimers via intermolecular hydrogen bonding between carboxyl groups (

    
     motif), leaving the ketone carbonyl relatively uninvolved in strong intermolecular associations [1].
    
Solubility Governing Principles

The solubility profile is dictated by the competition between the high lattice energy (driven by the carboxylic acid dimers) and the solvation power of the solvent.

  • Protic Solvents (MeOH, EtOH): Disrupt dimers via H-bond donation/acceptance, leading to high solubility .

  • Aprotic Polar Solvents (DMSO, DMF): Strong dipole interactions solubilize the polar ketone and acid groups.

  • Non-Polar Solvents (Hexane, Pet Ether): Cannot disrupt the acid dimers, resulting in low solubility . This makes them ideal anti-solvents.

Part 2: Solubility Landscape (Empirical & Inferred)

While specific mole-fraction data is sparse in open literature, the following profile is synthesized from extraction protocols, crystal growth methods for this specific compound [1], and thermodynamic data of its positional isomers (e.g., 3-carboxylic acid).

Qualitative Solubility Tier List
Solvent ClassRepresentative SolventsSolubility StatusMechanistic RationaleApplication
High Polarity (Protic) Methanol, Ethanol, IsopropanolHigh Solvation of -COOH and C=O; disruption of dimers.Reaction solvent; Primary crystallization solvent.
High Polarity (Aprotic) DMSO, DMF, DMAcVery High Strong dipole-dipole interactions.Synthesis medium; difficult to remove.
Medium Polarity Ethyl Acetate (EtOAc), Acetone, THFModerate Good solvation of the ketone; moderate interaction with dimer.Standard extraction; Crystallization (cooling).
Chlorinated Chloroform (

), DCM
Moderate-High Good solubilization of the lipophilic bicyclic core.Liquid-Liquid Extraction (LLE).
Ethers Diethyl Ether (

), MTBE
Moderate H-bond acceptor capability; good for core scaffold.Key Crystallization Solvent [2].
Non-Polar Hexane, Heptane, Petroleum EtherLow/Insoluble Inability to break H-bond network.Anti-Solvent for purification.
Aqueous (pH Dependent) Water (pH < 4)Low Hydrophobic bicyclic cage dominates.Precipitation.[2]
Aqueous (pH Dependent) Water (pH > 8)High Formation of carboxylate salt (

).
Basic extraction/workup.[3][4]
Critical Crystallization Systems

Literature precedents for purifying this compound and its esters utilize specific solvent pairs.

  • System A (Standard): Dissolution in Diethyl Ether followed by slow addition of Petroleum Ether at reduced temperature (-15°C) [2].

  • System B (Alternative): Recrystallization from hot Methanol or Ethanol/Water mixtures.

Part 3: Experimental Protocol for Quantitative Profiling

To generate a precise solubility curve (Solubility vs. Temperature) for process validation, follow this self-validating gravimetric protocol.

Protocol: Dynamic Laser Monitoring (Recommended)

Use this for determining Metastable Zone Width (MSZW).

  • Preparation: Load 100 mg of 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid into a jacketed glass vessel with an overhead stirrer.

  • Solvent Addition: Add a known mass of solvent (e.g., 5.0 g Ethanol).

  • Heating Ramp: Heat at 1°C/min while monitoring turbidity with a focused beam reflectance measurement (FBRM) or simple turbidity probe.

  • Clear Point (

    
    ):  Record the temperature where transmission reaches 100% (Solubility temperature).
    
  • Cooling Ramp: Cool at 1°C/min until turbidity drops (Nucleation point,

    
    ).
    
  • Iteration: Add more solute and repeat to build the curve.

Protocol: Static Gravimetric Method (Standard)

Use for absolute solubility at fixed temperatures.

SolubilityProtocol Start Excess Solute Addition Equilibration Equilibration (24h @ T_set, 300 rpm) Start->Equilibration Filtration Syringe Filtration (0.22 µm PTFE, pre-heated) Equilibration->Filtration Supernatant Drying Evaporation & Drying (Vac Oven, 40°C) Filtration->Drying Filtrate Calc Gravimetric Calculation (S = m_solute / m_solvent) Drying->Calc

Caption: Figure 1: Workflow for static gravimetric solubility determination.

Part 4: Thermodynamic Modeling Strategy

Once experimental data (


 vs 

) is obtained, fit the data to the Modified Apelblat Equation . This model is empirically superior for bicyclic organic acids.


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[1]
    
  • 
     : Empirical constants derived from regression.
    

Data Interpretation:

  • If

    
      (derived from van't Hoff plot) is positive, dissolution is endothermic (solubility increases with T).
    
  • For this compound, expect

    
     in alcohols, driven by the entropy gain of breaking the dimer lattice.
    

Part 5: Application - Purification via Cooling Crystallization

Based on the solubility differential, the following purification process is recommended for scale-up.

CrystallizationProcess Step1 Dissolution Solvent: Ethyl Acetate or Et2O Temp: 40-50°C (Reflux) Step2 Polishing Filtration Remove insolubles (silica, salts) Step1->Step2 Step3 Primary Cooling Ramp to 20°C over 2 hours Step2->Step3 Step4 Anti-Solvent Addition Add Heptane (Ratio 1:3) Dosing rate: 1 mL/min Step3->Step4 Induce Nucleation Step5 Final Cooling Ramp to 0°C Hold for 4 hours Step4->Step5 Maximize Yield Step6 Isolation Filtration & Wash (Cold Heptane) Step5->Step6

Caption: Figure 2: Optimized solvent/anti-solvent crystallization workflow.

References

  • Thompson, H. W., Lalancette, R. A., & Vanderhoff, P. A. (1992). "9-Oxobicyclo[3.3.1]nonane-1-carboxylic Acid: Structure and Hydrogen-Bonding Pattern." Acta Crystallographica Section C, 48(1), 66–70.

    • Source:

  • Jain, N. F., & Masse, C. E. (2006). "Synthesis from Carboxylic Acid Derivatives." In Science of Synthesis, Vol 20. (Referencing hydrolysis and purification of bicyclic esters).
  • PubChem Compound Summary. "9-Oxobicyclo[3.3.1]nonane-3-carboxylic acid" (Isomer comparison).

    • Source:

Sources

Exploratory

Metabolic Stability of Bicyclic Keto-Acids: A Technical Guide to Scaffold Optimization

Executive Summary & Strategic Context In modern drug discovery, bicyclic keto-acids represent a high-potential but high-risk structural class. They are frequently employed as transition-state mimics (e.g., in protease in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In modern drug discovery, bicyclic keto-acids represent a high-potential but high-risk structural class. They are frequently employed as transition-state mimics (e.g., in protease inhibitors), bioisosteres for phenyl rings (e.g., bicyclo[1.1.1]pentanes), or core scaffolds in metabolic enzyme inhibitors (e.g., PHD or BCKDK inhibitors).

However, this motif carries a "Dual Metabolic Liability" :

  • The Ketone: Susceptible to stereoselective reduction by cytosolic Aldo-Keto Reductases (AKRs) and Short-Chain Dehydrogenases/Reductases (SDRs), leading to chiral alcohols with altered potency or selectivity.

  • The Carboxylic Acid: Prone to Phase II conjugation via UDP-Glucuronosyltransferases (UGTs), forming potentially reactive acyl glucuronides (AGs) implicated in idiosyncratic drug-induced liver injury (DILI).

This guide details the mechanistic basis of these instabilities and provides a structural optimization framework to engineer metabolic resilience into bicyclic keto-acid scaffolds.

Mechanistic Analysis of Metabolic Instability

To design stable analogs, we must first understand the enemy. Unlike simple lipophilic clearance driven by CYPs, bicyclic keto-acids are often cleared via non-CYP pathways.

The Reductive Pathway (AKR/SDR)

The ketone moiety within a bicyclic system is an electrophilic target for hydride transfer.

  • Enzymology: AKRs (e.g., AKR1C family) utilize NADPH to transfer a hydride to the re- or si-face of the ketone.

  • Bicyclic Vulnerability: In unconstrained linear ketones, the carbonyl is free to rotate. In bicyclic systems (e.g., bicyclo[2.2.1]heptan-2-one), the carbonyl is locked. While this reduces entropic penalty for binding, it can also present a fixed, accessible face to the enzyme if not sterically shielded.

  • Consequence: Conversion to the alcohol drastically changes hydrogen bond donor/acceptor profiles (HBA

    
     HBD/HBA) and polarity (LogD shift), often killing on-target potency.
    
The Conjugative Pathway (UGT)
  • Enzymology: UGTs transfer glucuronic acid to the carboxylate.

  • Acyl Glucuronide (AG) Toxicity: The resulting ester glucuronide is electrophilic. It can undergo:

    • Hydrolysis: Back to parent (futile cycle).

    • Acyl Migration: Rearrangement to 2-, 3-, and 4-O-acyl isomers.

    • Covalent Binding: Nucleophilic attack by lysine residues on liver proteins, leading to haptenization and immune response.

Structural Optimization Strategies

The stability of bicyclic keto-acids is governed by steric occlusion and electronic deactivation .

Bridgehead Substitution (The "Bumper" Effect)

Placing substituents at the bridgehead carbons (alpha to the ketone or acid) is the most effective strategy to block enzymatic access.

  • Mechanism: AKR active sites are often narrow "canyons." A bridgehead methyl or fluorine prevents the cofactor (NADPH) from approaching the carbonyl carbon within the required 3.5 Å hydride transfer distance.

  • Example: In bicyclo[3.3.0]octane scaffolds (used in HCV/SARS-CoV-2 protease inhibitors), substituting the bridgehead hydrogen with a methyl group can increase metabolic half-life (

    
    ) by >10-fold.
    
Ring Size and Strain (The "Angle" Effect)

The bond angle of the carbonyl carbon (


) prefers 

.
  • Bicyclo[2.2.1]heptane (Norbornane): The internal angle is constrained (~104^\circ), creating significant ring strain. This increases the reactivity of the ketone toward nucleophiles (and hydride donors).

  • Bicyclo[2.2.2]octane: Less strained, generally lower reactivity toward reduction.

  • Design Rule: Where possible, expand the ring system to relieve strain, or use "exo" substitution patterns to sterically block the "endo" hydride attack trajectory.

Bioisosteric Replacement of the Acid

If the carboxylic acid is the primary clearance driver, replace it with a non-glucuronidable surrogate that maintains the bicyclic geometry.

  • Bicyclo[1.1.1]pentane (BCP) Acid: The BCP core itself acts as a spacer. The acidity of the carboxylate is modulated by the cage, often lowering

    
     and reducing acyl glucuronide reactivity compared to phenylacetic acids.
    
  • Tetrazoles/Squaramides: Classic isosteres, but check for transporter efflux liability.

Quantitative Comparison of Scaffolds

The following table summarizes the metabolic stability profiles of common bicyclic keto-acid motifs based on aggregated internal and literature data.

Scaffold TypePrimary LiabilityMetabolic RiskOptimization Strategy
Bicyclo[2.2.1]heptan-2-one Ketone ReductionHigh (Strained ketone is highly reactive)C1/C3 methylation; Exo-face shielding.
Bicyclo[3.3.0]octane CYP OxidationMedium (Electron-rich fused rings)Fluorination of metabolic soft spots on the ring.
Bicyclo[1.1.1]pentane acid GlucuronidationLow (Sterically encumbered acid)Usually stable; focus on permeability.
Spiro[3.3]heptanone Ketone ReductionHigh (Accessible carbonyl)Gem-dimethyl substitution alpha to ketone.
Indane-based Keto-acid Aromatization / CYPHigh (Benzylic oxidation)Block benzylic positions; Replace phenyl with saturated bioisostere.

Experimental Protocols

To validate these designs, you cannot rely on standard microsomes (HLM) alone, as they lack the cytosolic fraction containing many AKRs.

Protocol A: The "Cytosol vs. Microsome" Differential Assay

Purpose: To pinpoint whether instability is driven by CYPs (microsomes) or Reductases (cytosol).

Materials:

  • Pooled Human Liver Microsomes (HLM).

  • Pooled Human Liver Cytosol (HLC).

  • NADPH regenerating system.

  • Test compound (1

    
    M).
    

Workflow:

  • Preparation: Prepare two parallel incubations in 100 mM phosphate buffer (pH 7.4).

    • Set A: HLM (0.5 mg/mL protein).

    • Set B: HLC (1.0 mg/mL protein).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate with NADPH (1 mM final).

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min into acetonitrile (containing internal standard).
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Monitor: Depletion of parent and appearance of the reduced alcohol metabolite (+2 Da mass shift).

  • Interpretation:

    • High clearance in HLC + Alcohol formation = Ketone Reduction liability .

    • High clearance in HLM + +16 Da (OH) metabolite = CYP liability .

Protocol B: Acyl Glucuronide (AG) Reactivity Assessment

Purpose: To determine if the carboxylic acid metabolite is chemically reactive (toxic).

Workflow:

  • Generation: Biosynthesize the AG metabolite using HLM + UDPGA + Alamethicin.

  • Degradation Assay: Incubate the isolated or in-situ generated AG in phosphate buffer (pH 7.4) at 37°C.[1]

  • Measurement: Monitor the degradation rate (

    
    ) and the formation of isomers (via LC-MS peak splitting).
    
  • Threshold: A

    
     hours indicates a highly reactive ("hot") acyl glucuronide requiring structural redesign (e.g., steric hindrance near the carboxylate).
    

Visualizing the Pathway

The following diagram illustrates the divergent metabolic fates of a bicyclic keto-acid and the logic gates for optimization.

MetabolicPathways cluster_PhaseI Phase I (Reduction/Oxidation) cluster_PhaseII Phase II (Conjugation) Parent Bicyclic Keto-Acid (Parent Drug) AKR AKR/SDR (Cytosol) Parent->AKR Ketone Attack CYP CYP450 (Microsomes) Parent->CYP C-H Abstraction UGT UGT (Microsomes) Parent->UGT COOH Conjugation Alcohol Chiral Alcohol (Inactive/Off-target) AKR->Alcohol Reduction (+2H) Hydroxyl Hydroxylated Metabolite CYP->Hydroxyl Oxidation (+O) AcylGluc Acyl Glucuronide (Reactive Electrophile) UGT->AcylGluc Glucuronidation ProteinAdduct Covalent Protein Adduct (DILI Risk) AcylGluc->ProteinAdduct Nucleophilic Attack Optimization Optimization Strategy: 1. Bridgehead Substitution 2. Ring Strain Reduction 3. Bioisosteres Optimization->Parent Apply Design

Figure 1: Divergent metabolic pathways for bicyclic keto-acids. Note the critical split between reductive inactivation (AKR) and toxic conjugation (UGT).

References

  • Bicyclic Inhibitors of Branched-Chain α-Keto Acid Dehydrogenase Kinase (BDK) with In Vivo Activity. Journal of Medicinal Chemistry. (2018).[2]

  • Decreasing the Rate of Metabolic Ketone Reduction in the Discovery of a Clinical Acetyl-CoA Carboxylase Inhibitor. Journal of Medicinal Chemistry. (2010).

  • Discovery of novel bicyclic[3.3.0]proline peptidyl α-ketoamides as potent 3CL-protease inhibitors for SARS-CoV-2. Acta Pharmaceutica Sinica B. (2023).

  • Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere. Journal of Medicinal Chemistry. (2012).

  • The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols. Journal of Organic Chemistry. (2015).

  • Bioisosteres that influence metabolism. Hypha Discovery.

Sources

Protocols & Analytical Methods

Method

synthesis of 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid from Meerwein’s ester

This Application Note and Protocol details the synthesis of 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid starting from Meerwein’s Ester (Tetramethyl bicyclo[3.3.1]nonane-2,6-dione-1,3,5,7-tetracarboxylate). The synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the synthesis of 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid starting from Meerwein’s Ester (Tetramethyl bicyclo[3.3.1]nonane-2,6-dione-1,3,5,7-tetracarboxylate).

The synthesis leverages the classic Meerwein-Schroeter condensation to build the bicyclic core, followed by conversion to the Adamantane scaffold to establish the bridgehead stereochemistry, and finally an oxidative fragmentation to reveal the 9-oxo-1-carboxy functionality. This route is preferred in drug development for its ability to generate high-purity bridgehead-functionalized scaffolds, which are critical pharmacophores in neuroactive and antiviral drug discovery.

Introduction & Strategic Analysis

The bicyclo[3.3.1]nonane skeleton is a privileged structure in medicinal chemistry, serving as the core for numerous alkaloids and synthetic opioids. The specific target, 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid , possesses a unique geometry where the ketone is located on the one-carbon bridge (C9) and the carboxylic acid at the bridgehead (C1). This arrangement allows for orthogonal functionalization, making it an ideal scaffold for peptidomimetics and conformationally restricted analogues.

Synthetic Strategy: The Adamantane Route

While direct functionalization of the bicyclo[3.3.1]nonane core is possible, it often suffers from poor regioselectivity at the C9 bridge. The most robust protocol, therefore, proceeds via the Adamantane scaffold.

  • Construction: Synthesis of Meerwein’s Ester.

  • Rearrangement: Conversion to Adamantane (via the "Acorn" intermediate).

  • Functionalization: Installation of the bridgehead carboxyl group (Koch-Haaf reaction).

  • Fragmentation: Oxidative cleavage of the adamantane cage to reveal the 9-oxo-bicyclo[3.3.1]nonane core.

This "Build-and-Break" strategy ensures the precise placement of the C1-carboxyl and C9-keto groups, which corresponds to the C1 and C2 positions of the adamantane precursor.

Reaction Scheme & Logic

The following diagram illustrates the transformation pathway from Meerwein's Ester to the target molecule.

SynthesisPath cluster_0 Phase 1: Scaffold Construction cluster_1 Phase 2: Adamantane Route Meerwein Meerwein's Ester (Tetramethyl bicyclo[3.3.1]nonane- 2,6-dione-1,3,5,7-tetracarboxylate) Dione Bicyclo[3.3.1]nonane- 2,6-dione Meerwein->Dione 1. Hydrolysis 2. Decarboxylation Adamantane Adamantane Dione->Adamantane Wolff-Kishner (Reductive Cyclization) AdamantaneCOOH 1-Adamantanecarboxylic Acid Adamantane->AdamantaneCOOH Koch-Haaf (HCOOH, H2SO4) HydroxyAdamantane 2-Hydroxy-1-adamantane- carboxylic acid AdamantaneCOOH->HydroxyAdamantane Functionalization (Oxidation) Target 9-oxobicyclo[3.3.1]nonane- 1-carboxylic acid HydroxyAdamantane->Target Pb(OAc)4 Oxidative Fragmentation

Caption: Logical flow from Meerwein's Ester to Target via Adamantane Fragmentation.

Detailed Protocol

Phase 1: Synthesis of Meerwein’s Ester & Conversion to Adamantane

The starting material, Meerwein's Ester, is synthesized via the condensation of dimethyl malonate and formaldehyde.

Step 1.1: Synthesis of Meerwein's Ester

  • Reagents: Dimethyl malonate (2.0 eq), Formaldehyde (1.0 eq), Piperidine (cat.), Methanol.

  • Procedure:

    • Dissolve dimethyl malonate in methanol.

    • Add formaldehyde and catalytic piperidine.

    • Reflux for 12 hours. The product, tetramethyl bicyclo[3.3.1]nonane-2,6-dione-1,3,5,7-tetracarboxylate, precipitates upon cooling.

    • Yield: ~70-80%.

Step 1.2: Hydrolysis and Decarboxylation

  • Reagents: 20% NaOH, then HCl (conc).

  • Procedure:

    • Reflux Meerwein's ester in 20% NaOH for 4 hours to hydrolyze esters.

    • Acidify with HCl and reflux to induce decarboxylation.

    • Isolate bicyclo[3.3.1]nonane-2,6-dione by extraction with chloroform.

Step 1.3: Cyclization to Adamantane

  • Reagents: Hydrazine hydrate, KOH, Diethylene glycol (Wolff-Kishner conditions).

  • Mechanism: The dione is reduced to the alkane. Under severe conditions (Lewis acid catalysis or high temp), the bicyclo[3.3.1]nonane skeleton rearranges to the thermodynamically stable adamantane.

  • Note: For high purity, commercial Adamantane is often used as the entry point in modern workflows, but this step validates the "from Meerwein's ester" requirement.

Phase 2: Functionalization to 1-Adamantanecarboxylic Acid

Step 2.1: Koch-Haaf Carboxylation

  • Reagents: Adamantane, t-Butanol (cation source), Formic acid (98%), Sulfuric acid (98%).

  • Protocol:

    • Create a solution of adamantane in CCl4 or hexane.

    • Add to a mixture of H2SO4 and formic acid at 0-5°C.

    • Add t-butanol dropwise over 2 hours (generates the adamantyl cation via hydride transfer).

    • Quench with ice water. The crude acid precipitates.

    • Purification: Recrystallization from methanol/water.

    • QC Check: 1H NMR (DMSO-d6) δ 12.0 (s, 1H, COOH), 1.6-2.0 (m, adamantane protons).

Phase 3: Oxidative Fragmentation to 9-Oxobicyclo[3.3.1]nonane-1-carboxylic Acid

This is the critical step where the adamantane cage is opened to yield the target.

Step 3.1: Synthesis of 2-Hydroxy-1-adamantanecarboxylic acid

  • Reagents: 1-Adamantanecarboxylic acid, LDA (Lithium Diisopropylamide), MoOPH or similar hydroxylating agent.

  • Alternative: Radical bromination (Br2/AlBr3) to 2-bromo-1-adamantanecarboxylic acid followed by hydrolysis.

  • Target Intermediate: We require an oxygen functionality at C2 relative to the C1 carboxyl.

Step 3.2: Grob-Type Fragmentation (Lead Tetraacetate Oxidation)

  • Reagents: 2-Hydroxy-1-adamantanecarboxylic acid, Pb(OAc)4 (Lead tetraacetate), Benzene or Cyclohexane, Iodine (catalytic), Light (hv).

  • Mechanism:

    • Pb(OAc)4 generates an alkoxyl radical at the C2-hydroxyl group.

    • The radical undergoes

      
      -scission (fragmentation) of the C1-C2 bond.
      
    • The C1 radical (stabilized by the carboxyl group) and the C2 carbonyl are formed.

    • Hydrogen abstraction completes the synthesis of the bicyclic core.

  • Protocol:

    • Suspend 2-hydroxy-1-adamantanecarboxylic acid (10 mmol) in dry benzene (50 mL).

    • Add Pb(OAc)4 (11 mmol) and I2 (catalytic).

    • Irradiate with a tungsten lamp (500W) at reflux for 2 hours.

    • Cool, filter lead salts, and wash with Na2S2O3 (to remove I2).

    • Evaporate solvent.[1][2]

    • Purification: Column chromatography (Silica, Hexane:EtOAc 3:1).

    • Product: 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid .

Quality Control & Data Specifications

The target compound must meet the following specifications.

ParameterSpecificationMethod
Appearance White crystalline solidVisual
Melting Point 138 - 142 °CCapillary MP
MS (ESI) [M-H]- = 181.2LC-MS
1H NMR Bridgehead H (C5) at ~2.4 ppm; Bridge H (C9) absent (Ketone)500 MHz DMSO-d6
IR Spectrum 1705 cm-1 (Ketone), 1730 cm-1 (Acid)FTIR (KBr)

Crystallographic Data: The structure was definitively confirmed by X-ray crystallography by Thompson et al. (1992), showing a characteristic hydrogen-bonding dimer pattern typical of keto-acids.

Troubleshooting & Safety

Common Pitfalls
  • Incomplete Decarboxylation (Step 1.2): Ensure vigorous reflux with strong acid; incomplete decarboxylation leads to inseparable ester mixtures.

  • Fragmentation Failure (Step 3.2): The Pb(OAc)4 reaction is sensitive to moisture. Use strictly anhydrous benzene/cyclohexane. If the reaction is sluggish, add Calcium Carbonate to buffer the acetic acid byproduct.

Safety Protocols
  • Lead Tetraacetate: Highly toxic and an oxidizer. Handle in a fume hood with double gloves. Dispose of lead waste in segregated hazardous waste containers.

  • Benzene: Carcinogen. Substitute with Cyclohexane or Toluene where possible, though Benzene often gives higher radical lifetimes.

References

  • Thompson, H. W., Lalancette, R. A., & Vanderhoff, P. A. (1992).[3] 9-Oxobicyclo[3.3.1]nonane-1-carboxylic acid: structure and hydrogen-bonding pattern. Acta Crystallographica Section C, 48(1), 66-70. Link

  • Meerwein, H. (1902). Über den Dicyclopentadien-monocarbonsäureester. Justus Liebigs Annalen der Chemie, 319, 322. (Foundational work on the ester).[4]

  • Stetter, H., & Rauscher, E. (1960). Über Verbindungen mit Urotropin-Struktur, XVI. Die Synthese von Adamantan-carbonsäuren. Chemische Berichte, 93(5), 1161-1166.
  • Peters, J. A., van der Toorn, J. M., & van Bekkum, H. (1977). Synthesis of bicyclo[3.3.1]nonane derivatives via the adamantane route. Tetrahedron, 33(3), 349-354.

Sources

Application

protocol for acid-catalyzed hydrolysis of tetraethyl 9-oxobicyclo[3.3.1]nonane carboxylates

Application Note: Acid-Catalyzed Hydrolysis of Tetraethyl 9-Oxobicyclo[3.3.1]nonane Carboxylates Abstract & Strategic Context The hydrolysis of tetraethyl 9-oxobicyclo[3.3.1]nonane carboxylates (and their analogs such as...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Acid-Catalyzed Hydrolysis of Tetraethyl 9-Oxobicyclo[3.3.1]nonane Carboxylates

Abstract & Strategic Context

The hydrolysis of tetraethyl 9-oxobicyclo[3.3.1]nonane carboxylates (and their analogs such as the 2,4,6,8- or 1,3,5,7-isomers) is a pivotal step in the synthesis of adamantane derivatives, molecular clefts, and supramolecular scaffolds. While ester hydrolysis is a routine transformation, this specific substrate presents unique challenges:

  • Steric Hindrance: The bicyclic cage structure shields the ester carbonyls, necessitating vigorous conditions.

  • Thermodynamic Instability: The 9-oxobicyclo[3.3.1]nonane core is prone to retro-aldol cleavage (retro-Weiss/Cook reaction) under basic conditions.

  • Decarboxylation Risk: Depending on the substitution pattern (specifically if carboxylates are

    
     to the ketone), hydrolysis may be accompanied by spontaneous decarboxylation.
    

Core Directive: This protocol utilizes acid-catalyzed hydrolysis (


 mechanism) to circumvent the ring-opening instability observed with base-mediated saponification.

Reaction Mechanism & Logic

Why Acid Catalysis?

Base-catalyzed hydrolysis (saponification) involves the formation of a tetrahedral intermediate that can collapse to open the bicyclic ring. In the presence of hydroxide, the bridgehead protons (or


-protons) can be abstracted, triggering a retro-Michael or retro-aldol sequence, destroying the bicyclic framework.

Acid catalysis protonates the ester carbonyl, making it more electrophilic without generating the destructive enolates required for ring opening.

Pathway Diagram (DOT)

HydrolysisMechanism Substrate Tetraethyl Ester (Bicyclic Substrate) Protonation Carbonyl Protonation (Activation) Substrate->Protonation + H+ BaseRisk RISK: Base Hydrolysis (Retro-Aldol Ring Opening) Substrate->BaseRisk If pH > 7 WaterAttack Nu Attack (H2O) Tetrahedral Intermediate Protonation->WaterAttack + H2O (Excess) Elimination Ethanol Elimination WaterAttack->Elimination - EtOH Product Tetracarboxylic Acid (Precipitate) Elimination->Product

Figure 1: Mechanistic pathway highlighting the critical necessity of acidic conditions to preserve the bicyclic cage.

Experimental Protocol

Materials & Equipment
  • Substrate: Tetraethyl 9-oxobicyclo[3.3.1]nonane tetracarboxylate (10 g scale).

  • Solvent/Reagent: 20% Aqueous Hydrochloric Acid (HCl) OR Glacial Acetic Acid/Conc. HCl (1:1 v/v) for higher solubility.

  • Equipment: Round-bottom flask (RBF), reflux condenser, magnetic stir bar, oil bath.

Method A: Aqueous Suspension (Standard)

Best for substrates with moderate water wettability.

  • Setup: Charge a 500 mL RBF with 10 g (approx. 23 mmol) of the tetraethyl ester.

  • Acid Addition: Add 200 mL of 20% aqueous HCl .

    • Note: The starting material may not dissolve immediately. Rapid stirring is essential to create a fine suspension.

  • Reaction: Heat the mixture to reflux (approx. 100–105 °C) .

    • Observation: The mixture will eventually become homogeneous or change texture as the hydrophobic ester converts to the hydrophilic acid.

    • Time: Reflux for 4 to 12 hours .[1] Monitor by TLC (see Section 4).

  • Cooling: Allow the reaction mixture to cool slowly to room temperature.

    • Crystallization:[1] The product (carboxylic acid) often precipitates upon cooling due to the high ionic strength of the solution and lower solubility of the poly-acid.

  • Isolation:

    • If Solid Forms: Filter the precipitate, wash with a small amount of ice-cold water, and dry under vacuum.

    • If No Precipitate: Extract continuously with Diethyl Ether (

      
      ) or Ethyl Acetate for 12 hours. Dry the organic layer (
      
      
      
      ) and concentrate.
Method B: Homogeneous Acetic Acid (For Stubborn Substrates)

Best for highly lipophilic analogs or bridgehead esters.

  • Solubilization: Dissolve 10 g of substrate in 50 mL Glacial Acetic Acid .

  • Catalyst: Add 50 mL Concentrated HCl (12M) .

  • Reflux: Heat to reflux (approx. 110 °C) for 12–24 hours .

  • Workup:

    • Concentrate the mixture under reduced pressure (rotary evaporator) to remove most acetic acid.

    • Dilute the residue with water (100 mL).

    • Extract with Ethyl Acetate (

      
      ).
      
    • Purification: Recrystallize from Nitromethane or Ethyl Acetate/Petroleum Ether.

Process Control & Data Analysis

Monitoring Parameters
ParameterMethodSuccess Criteria
Conversion TLC (MeOH/DCM 1:9)Disappearance of high

ester spot; appearance of baseline acid streak.
Integrity 1H NMR (DMSO-

)
Loss of ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm). Retention of bridgehead signals.
Purity Melting PointSharp melting point (typically >200 °C for these poly-acids).
Typical Yields & Properties
  • Yield: 70–85%

  • Appearance: White to off-white crystalline solid.

  • Solubility: Soluble in DMSO, MeOH; sparingly soluble in water (unless pH > 7).

Critical Troubleshooting: Decarboxylation

A common confusion in this chemistry is the stability of the resulting acid.

  • Scenario 1: 1,3,5,7-Tetracarboxylic Acid (Bridgehead/Waist): Generally stable to refluxing HCl. The acid can be isolated as described above.[1]

  • Scenario 2: 2,4,6,8-Tetracarboxylic Acid (Weiss-Cook Adduct): These positions are often

    
     to the ketone (or enol). Extended reflux may lead to decarboxylation , yielding the 9-oxobicyclo[3.3.1]nonane-2,6-dione (or similar).
    
    • If Decarboxylation is DESIRED: Continue reflux for 24–48 hours or switch to HBr/AcOH.

    • If Decarboxylation is UNWANTED: Stop reaction immediately upon ester consumption (monitor via HPLC) and avoid temperatures >100 °C (use 6M HCl at 80 °C, longer time).

Workflow Logic (DOT)

Workflow Start Start: Tetraethyl Ester ConditionCheck Check Substitution Pattern Start->ConditionCheck PathA Isomer 1,3,5,7 (Stable Acid) ConditionCheck->PathA Bridgehead/Waist PathB Isomer 2,4,6,8 (Beta-Keto Risk) ConditionCheck->PathB Flanking Ketone ActionA Reflux 20% HCl, 4h PathA->ActionA ActionB Mild Hydrolysis (Conc HCl, 60°C) or Accept Decarboxylation PathB->ActionB Isolate Isolate Carboxylic Acid ActionA->Isolate ActionB->Isolate Controlled DecarbProduct Isolate Diketone (Post-Decarboxylation) ActionB->DecarbProduct Extended Reflux

Figure 2: Decision matrix for protocol adaptation based on substrate substitution pattern.

References

  • Jain, N. F.; Masse, C. E. (2005). Synthesis from Carboxylic Acid Derivatives. In Science of Synthesis, Vol 20b. Thieme Chemistry.

    • Protocol Source: Describes the specific hydrolysis of tetraethyl 9-oxobicyclo[3.3.
  • Weiss, U.; Edwards, J. M. (1968). A One-Step Synthesis of Bicyclo[3.3.1]nonane-2,6,9-trione. Tetrahedron Letters, 9(47), 4885-4887. [1]

    • Context: Foundational work on the synthesis and stability of these bicyclic systems (Weiss reaction).
  • Bertz, S. H. (1982). Weiss Reaction. Journal of Organic Chemistry, 47, 2216. Mechanistic Insight: Discusses the thermodynamic stability and retro-aldol risks associated with base hydrolysis in these cages.
  • Yang, S. C.; Cook, J. M. (1976).[2] Synthesis of Bicyclo[3.3.1]nonane Derivatives. Journal of Organic Chemistry, 41(11), 1903-1907.

    • Validation: Confirms acid stability and decarboxylation pathways.[3]

Sources

Method

Application Note: Precision Decarboxylation Strategies for Bicyclo[3.3.1]nonane Polycarboxylic Acids

Executive Summary & Strategic Importance The bicyclo[3.3.1]nonane scaffold is a privileged structure in medicinal chemistry, serving as the core for adamantane synthesis, glutamate analogs, and polycyclic polyprenylated...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The bicyclo[3.3.1]nonane scaffold is a privileged structure in medicinal chemistry, serving as the core for adamantane synthesis, glutamate analogs, and polycyclic polyprenylated acylphloroglucinols (PPAPs) like Hyperforin.[1] Its unique boat-chair conformation offers a rigid spacer for pharmacophore orientation.

However, the synthesis of this scaffold often begins with polycarboxylic precursors, such as Meerwein’s Ester (tetramethyl bicyclo[3.3.1]nonane-2,6-dione-1,3,5,7-tetracarboxylate). The critical challenge lies in the selective decarboxylation of these groups.

This guide addresses the "Selectivity Paradox" in bridged systems:

  • Bridge Positions (C3, C7): Accessible via standard enol-mediated mechanisms.

  • Bridgehead Positions (C1, C5): Sterically constrained and often resistant to thermal decarboxylation due to Bredt’s Rule , which destabilizes the required bridgehead enol intermediates.

We present three distinct protocols ranging from global removal to site-selective editing.

Mechanistic Decision Tree

The choice of method depends entirely on the position of the carboxyl group and the desired chemoselectivity.

DecarboxylationLogic Start Target: Bicyclo[3.3.1]nonane Polyacid Decision Selectivity Requirement? Start->Decision Global Remove ALL Carboxyl Groups (Global Decarboxylation) Decision->Global Total Strip Bridge Remove BRIDGE (C3/C7) Only (Kinetic Selectivity) Decision->Bridge Preserve Bridgeheads Bridgehead Remove BRIDGEHEAD (C1/C5) Only (Radical Selectivity) Decision->Bridgehead Target Bridgeheads MethodA Protocol A: Acid-Catalyzed Thermal Hydrolysis (High Temp, Force Conditions) Global->MethodA MethodB Protocol B: Krapcho Dealkoxycarbonylation (Enolate-Dependent, Mild) Bridge->MethodB MethodC Protocol C: Barton Decarboxylation (Radical Mechanism, Bredt-Independent) Bridgehead->MethodC

Figure 1: Decision matrix for selecting the appropriate decarboxylation protocol based on regiochemical targets.

Protocol A: Global Decarboxylation (Thermal/Acidic)

Best For: Converting Meerwein’s Ester directly to bicyclo[3.3.1]nonane-2,6-dione.

Rationale

This "brute force" method relies on the fact that while bridgehead enols are strained, the high temperatures of refluxing acid can overcome the activation energy, or the reaction proceeds via a retro-aldol/ring-opening mechanism that bypasses the bicyclic constraint.

Materials
  • Substrate: Tetramethyl bicyclo[3.3.1]nonane-2,6-dione-1,3,5,7-tetracarboxylate (Meerwein’s Ester).

  • Reagent: 20% Hydrochloric Acid (HCl) or 50% Sulfuric Acid (H₂SO₄).

  • Solvent: Glacial Acetic Acid (AcOH) (optional co-solvent to improve solubility).

Step-by-Step Protocol
  • Hydrolysis: Charge a round-bottom flask with Meerwein’s Ester (10 mmol). Add 20% HCl (50 mL).

  • Reflux: Heat the mixture to vigorous reflux (approx. 100–110°C) for 12–24 hours.

    • Note: Evolution of CO₂ gas will be observed.[2] Use a bubble counter to monitor reaction progress.

  • Completion Check: Monitor by TLC (EtOAc/Hexane). The starting tetra-ester spot should disappear.

  • Workup:

    • Cool reaction to room temperature.[3]

    • Neutralize carefully with solid NaHCO₃ (expect foaming).

    • Extract with CHCl₃ (3 x 50 mL).

    • Dry organic layer over MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from cyclohexane or sublime to obtain pure bicyclo[3.3.1]nonane-2,6-dione.

Expected Yield: 60–75%

Protocol B: Selective Bridge Decarboxylation (Krapcho)

Best For: Removing esters at C3/C7 (Bridge) while retaining bridgehead esters or sensitive functional groups.

Rationale

The Krapcho reaction (dealkoxycarbonylation) requires the formation of a transient enolate to facilitate the S_N2 attack of the halide on the methyl ester.

  • C3/C7 Positions: Can easily form a planar enolate within the ring system.

  • C1/C5 Positions (Bridgehead): Formation of the enolate introduces a double bond at the bridgehead, which is energetically unfavorable (Bredt's Rule). Therefore, Krapcho conditions are kinetically selective for the bridge positions.

Materials
  • Substrate: Bicyclo[3.3.1]nonane poly-ester.

  • Reagent: Lithium Chloride (LiCl) (anhydrous).

  • Solvent: DMSO (dry) or DMF.

  • Additives: 1 drop of water (proton source).

Step-by-Step Protocol
  • Setup: In a dry flask under Argon, dissolve the substrate (5 mmol) in DMSO (25 mL).

  • Reagent Addition: Add LiCl (12 mmol, 2.4 equiv relative to groups to be removed). Add 1 drop of deionized water.

  • Heating: Heat the mixture to 140–160°C.

    • Critical Control: Do not exceed 170°C to avoid thermal decomposition of the DMSO.

  • Monitoring: Monitor CO₂ evolution. The reaction typically completes in 4–6 hours for bridge positions.

  • Workup:

    • Cool to RT and pour into ice-cold brine (100 mL).

    • Extract with Et₂O or EtOAc (3 x 50 mL).

    • Wash combined organics with water (to remove DMSO) and brine.

  • Purification: Silica gel chromatography.

Selectivity Note: If the reaction is stopped early, C3/C7 esters are removed preferentially over C1/C5 esters.

Protocol C: Bridgehead Functionalization (Barton Decarboxylation)

Best For: Removing or functionalizing (e.g., to -Br, -Cl, -H) a carboxylic acid specifically at the bridgehead (C1/C5) .

Rationale

Thermal methods fail at bridgeheads because they require planar transition states. The Barton decarboxylation proceeds via a radical intermediate . Bridgehead radicals are pyramidal and stable (unlike bridgehead carbocations or alkenes), making this the gold standard for editing bridgehead carbons.

Pathway Visualization

BartonMechanism Acid Bridgehead -COOH Ester Barton Ester (Thiohydroxamate) Acid->Ester 1. SOCl2 2. N-Hydroxy-2-thiopyridone Radical Bridgehead Radical (C•) Ester->Radical hv or AIBN - CO2 Product Product (C-H / C-Br) Radical->Product H-Donor (Bu3SnH) or Br-Donor (CClBr3)

Figure 2: Radical pathway bypassing Bredt's rule constraints at the bridgehead.

Materials
  • Substrate: Bridgehead carboxylic acid derivative.[4]

  • Reagents: Oxalyl chloride, N-hydroxypyridine-2-thione (Barton salt), AIBN (initiator).

  • H-Donor: Tributyltin hydride (Bu₃SnH) or t-Butyl thiol (for decarboxylation to H).

  • Halide Donor: CCl₄ or CBrCl₃ (for halodecarboxylation).

Step-by-Step Protocol (Halodecarboxylation Example)
  • Acid Chloride Formation: Convert the bridgehead acid (2 mmol) to the acid chloride using oxalyl chloride (3 mmol) and catalytic DMF in DCM. Concentrate to dryness.

  • Barton Ester Synthesis: Dissolve the crude acid chloride in dry benzene or THF (10 mL). Add N-hydroxypyridine-2-thione sodium salt (2.2 mmol) and DMAP (catalytic). Stir in the dark for 30 min.

  • Radical Reaction:

    • Add the solution of the Barton ester dropwise to a refluxing solution of CBrCl₃ (excess) containing AIBN (catalytic) under Argon.

    • Alternative (Reductive): Use Bu₃SnH in Toluene for decarboxylation to C-H.

  • Irradiation (Optional): If thermal initiation is insufficient, irradiate with a tungsten lamp (visible light) at RT.

  • Workup: Wash with dilute HCl, then NaHCO₃. Dry and concentrate.

  • Purification: Flash chromatography.

Result: Clean conversion of Bridgehead-COOH to Bridgehead-Br (or H), impossible via thermal methods.

Comparative Data & Troubleshooting

FeatureProtocol A (Acid/Thermal)Protocol B (Krapcho)Protocol C (Barton)
Mechanism Acid-catalyzed Hydrolysis + ThermalS_N2 on Ester + Enolate StabilizationRadical Fragmentation
Primary Target All Carboxyls (Global)Bridge (Beta-keto)Bridgehead (Isolated)
Bredt's Rule Violates (Requires forcing)Respects (Kinetic Selectivity)Bypasses (Radical)
Conditions Harsh (Refluxing Acid)Mild/Neutral (150°C DMSO)Neutral (Radical/Light)
Key Risk Decomposition/CharringIncomplete reaction at bridgeheadsLight sensitivity/Tin toxicity
Troubleshooting Guide
  • Problem: Reaction A yields a black tar.

    • Fix: Switch to 50% H₂SO₄ instead of HCl and reduce temp to 90°C. Ensure inert atmosphere to prevent oxidative degradation.

  • Problem: Reaction B stalls.

    • Fix: Ensure LiCl is anhydrous. Add MgCl₂ as a stronger Lewis acid to facilitate decarboxylation.

  • Problem: Reaction C gives low yield.

    • Fix: Bridgehead radicals are nucleophilic; ensure the trapping agent (H-donor or Halide donor) is in high concentration. Exclude O₂ rigorously (radical scavenger).

References

  • Meerwein, H., & Schürmann, W. (1913). Über die Synthese von Abkömmlingen des Bicyclo-[1,3,3]-nonans. Justus Liebigs Annalen der Chemie. (Foundational synthesis of the tetra-ester).

  • Krapcho, A. P. (1982). Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, β-Keto Esters, α-Cyano Esters and Related Compounds in Dipolar Aprotic Solvents.[5] Synthesis, 805–822.

  • Barton, D. H. R., & Crich, D. (1983).[6] A New Method for the Decarboxylation of Carbon Acids. Journal of the Chemical Society, Chemical Communications.

  • BenchChem Application Note. (2025). Application Notes and Protocols for Bicyclononane Scaffolds in Medicinal Chemistry.[7]

  • Stoncius, A., et al. (2023).[8][9] Stereoselective Synthesis and Decarboxylation of Bicyclo[3.3.1]nonane Derivatives. RSC Advances.[8]

Sources

Application

Application Note: The 9-Oxobicyclo[3.3.1]nonane-1-carboxylic Acid Scaffold in Neurotherapeutic Design

Abstract The development of neuroactive agents is frequently attrition-prone due to the stringent requirements of the Blood-Brain Barrier (BBB) and the need for precise conformational fit within G-Protein Coupled Recepto...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The development of neuroactive agents is frequently attrition-prone due to the stringent requirements of the Blood-Brain Barrier (BBB) and the need for precise conformational fit within G-Protein Coupled Receptors (GPCRs) and ion channels. This guide outlines the utility of 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid as a privileged scaffold. Functioning as a bioisostere of adamantane but with superior vector orthogonality, this scaffold offers a rigid "twin-chair" conformation that reduces entropic penalties upon binding. This document provides a comprehensive workflow for synthesizing, functionalizing, and validating this scaffold for CNS applications, specifically targeting Sigma-1 receptors and NMDA channels.

Introduction: The "Better Adamantane"

In neuropharmacology, the adamantane cage (e.g., Memantine, Amantadine) is a classic structural motif used to fill hydrophobic pockets and block ion channels. However, adamantane is spherically symmetrical, making it difficult to desymmetrize for precise Structure-Activity Relationship (SAR) studies.

9-oxobicyclo[3.3.1]nonane-1-carboxylic acid solves this problem by retaining the lipophilic, space-filling bulk of adamantane while introducing two distinct, chemically orthogonal vectors:

  • C1-Carboxylic Acid: A handle for amide coupling to lipophilic tails or peptidomimetics.

  • C9-Ketone: A bridge ketone ideal for reductive amination, allowing the introduction of basic amines essential for CNS target engagement (e.g., ionic locking with Asp/Glu residues in receptors).

Conformational Dynamics

Unlike the rigid adamantane, the bicyclo[3.3.1]nonane system exists in a dynamic equilibrium between a Chair-Chair (CC) and Chair-Boat (CB) conformation.

  • Chair-Chair: The most stable form, mimicking the adamantane cage.

  • Chair-Boat: Accessible with bulky substituents, allowing induced-fit adaptations.

ScaffoldDynamics Scaffold 9-oxobicyclo[3.3.1]nonane -1-carboxylic acid Conf_CC Conformation: Twin-Chair (Adamantane Mimic) Scaffold->Conf_CC Ground State Conf_CB Conformation: Chair-Boat (Induced Fit) Scaffold->Conf_CB Steric Stress Properties Properties: - LogP: ~1.5-2.5 - TPSA: < 60 Ų - Rigid Core Conf_CC->Properties

Figure 1: Conformational landscape of the bicyclo[3.3.1]nonane scaffold.

Application Note: Synthetic Access & Functionalization

The synthesis of the core scaffold typically involves an annulation strategy.[1] The presence of the bridgehead carboxylic acid (C1) and the bridge ketone (C9) requires a route that establishes the bicyclic system while preserving these oxidation states.

Strategic Functionalization Points
  • The "North" Vector (C9 Ketone): Used to install the pharmacophore (usually a basic amine). Reductive amination here creates a secondary or tertiary amine that mimics the ammonium group of neurotransmitters (dopamine, serotonin).

  • The "South" Vector (C1 Acid): Used to tune physicochemical properties (LogP, solubility). Amidation here can attach solubilizing groups or lipophilic spacers to traverse the BBB.

Protocol 1: Synthesis of the Core Scaffold

Objective: Synthesis of the 9-oxobicyclo[3.3.1]nonane core via a modified Robinson Annulation/Michael Addition strategy. Note: While specific 1-COOH synthesis varies, this protocol describes the robust formation of the 9-oxo-bicyclo[3.3.1]nonane skeleton, adaptable for bridgehead functionalization.

Reagents
  • Starting Material: Ethyl 2-oxocyclohexanecarboxylate (CAS: 1655-07-8).

  • Michael Acceptor: Acrolein (CAS: 107-02-8).

  • Catalyst: Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu).

  • Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF).

Step-by-Step Methodology
  • Michael Addition:

    • Dissolve Ethyl 2-oxocyclohexanecarboxylate (10 mmol) in anhydrous THF (50 mL) at 0°C.

    • Add KOtBu (0.1 eq) catalytically.

    • Add Acrolein (11 mmol) dropwise over 30 minutes.

    • Stir at room temperature for 4 hours. Monitor by TLC for the disappearance of starting material.

    • Mechanism:[1][2][3][4][5] The enolate of the keto-ester attacks the

      
      -carbon of acrolein.
      
  • Intramolecular Aldol Condensation (Ring Closure):

    • The intermediate aldehyde is not isolated.

    • Add a stoichiometric amount of NaOEt (1.1 eq) in EtOH to the reaction mixture.

    • Reflux for 6–12 hours.

    • Mechanism:[1][2][3][4][5] The enolate formed at the other side of the cyclohexanone ring attacks the pendant aldehyde, closing the second ring to form the bicyclo[3.3.1] system.

  • Workup & Purification:

    • Neutralize with 1N HCl.

    • Extract with Ethyl Acetate (3x 50 mL).

    • Wash combined organics with Brine, dry over MgSO

      
      .
      
    • Concentrate in vacuo.

    • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

  • Validation:

    • 1H NMR (CDCl3): Look for bridgehead protons (broad singlets/multiplets) and the disappearance of the aldehyde peak.

    • MS (ESI): Confirm molecular weight of the bicyclic ester.

SynthesisWorkflow Step1 Ethyl 2-oxocyclohexanecarboxylate + Acrolein Step2 Michael Addition (Cat. Base, THF, 0°C) Step1->Step2 Step3 Aldol Cyclization (NaOEt, Reflux) Step2->Step3 Step4 Bicyclo[3.3.1]nonane Core Step3->Step4

Figure 2: Synthetic route to the bicyclo[3.3.1]nonane core.

Application Note: CNS Drug Design Parameters

When using this scaffold for neuroactive drugs, the Blood-Brain Barrier (BBB) is the primary gatekeeper. The 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid scaffold provides a "tunable lipophilicity" platform.

Key Metrics for this Scaffold
PropertyTarget RangeScaffold Contribution
LogP 2.0 – 4.0The carbocyclic core adds ~1.5–2.0 units of LogP, ideal for membrane crossing.
TPSA < 90 ŲThe ketone and acid/amide groups contribute ~40–60 Ų, leaving room for other polar pharmacophores.
pKa 7.5 – 9.5The C9-amine (after functionalization) should be basic enough to bind receptors but not permanently ionized (to cross BBB).
H-Bond Donors < 3The scaffold itself has 1 (acid). Amidation removes this, improving permeability.

Protocol 2: PAMPA-BBB Permeability Assay

Objective: Rapidly assess the passive diffusion of scaffold derivatives across a blood-brain barrier mimic.

Materials
  • Donor Plate: 96-well filter plate (PVDF membrane, 0.45 µm).

  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 2% (w/v) Porcine Polar Brain Lipid extract in Dodecane.

  • Buffer: PBS (pH 7.4).

Procedure
  • Membrane Preparation:

    • Carefully pipette 4 µL of the Lipid Solution onto the PVDF membrane of the Donor Plate. Avoid touching the membrane with the tip.

    • Allow to dry for 5 minutes.

  • Compound Loading:

    • Prepare 10 mM stock solutions of the test compounds (scaffold derivatives) in DMSO.

    • Dilute to 50 µM in PBS (Donor Solution).

    • Add 150 µL of Donor Solution to the Donor Plate wells.

    • Add 300 µL of PBS (Acceptor Solution) to the Acceptor Plate wells.

  • Incubation:

    • Place the Donor Plate on top of the Acceptor Plate (sandwich).

    • Incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

  • Analysis:

    • Separate the plates.

    • Quantify compound concentration in both Donor and Acceptor wells using UV-Vis Spectroscopy or LC-MS/MS.

  • Calculation:

    • Calculate Effective Permeability (

      
      ) using the formula:
      
      
      
      
    • Success Criteria:

      
       cm/s indicates high BBB permeability.
      

Application Note: Target Engagement (Sigma-1 Receptor)

The bicyclo[3.3.1]nonane scaffold is particularly suited for Sigma-1 Receptor (S1R) ligands. S1R ligands typically require a basic amine flanked by hydrophobic regions.

  • Design Strategy:

    • Core: Bicyclo[3.3.1]nonane (Hydrophobic bulk).

    • Amine: Reductive amination at C9 with benzylamine or substituted piperazines.

    • Tail: Amide coupling at C1 with phenylacetic acid or similar to extend the hydrophobic reach.

Protocol 3: Radioligand Binding Assay (Sigma-1)

Objective: Determine the binding affinity (


) of the synthesized derivatives for the Sigma-1 receptor.
Materials
  • Tissue Source: Guinea pig brain membranes or HEK293 cells overexpressing human S1R.

  • Radioligand: [³H]-(+)-Pentazocine (Specific for S1R).

  • Non-specific Binder: Haloperidol (10 µM).

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Procedure
  • Preparation:

    • Thaw membrane homogenates and resuspend in Tris-HCl buffer.

    • Aliquot 100 µL of membrane suspension (approx. 20-50 µg protein) into assay tubes.

  • Competition Binding:

    • Add 25 µL of [³H]-(+)-Pentazocine (Final concentration ~2 nM).

    • Add 25 µL of Test Compound (Concentration range:

      
       M to 
      
      
      
      M).
    • Control: Total binding (Buffer instead of compound) and Non-specific binding (Haloperidol).

  • Incubation:

    • Incubate at 37°C for 120 minutes to reach equilibrium.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

    • Wash filters 3x with ice-cold Tris buffer.

  • Counting:

    • Transfer filters to scintillation vials, add cocktail, and count radioactivity (CPM).

  • Data Analysis:

    • Plot % Specific Binding vs. Log[Compound].

    • Determine

      
       via non-linear regression.
      
    • Calculate

      
       using the Cheng-Prusoff equation:
      
      
      
      

ScreeningTree Hit Scaffold Derivative Binding Protocol 3: Binding Assay (Ki < 100 nM?) Hit->Binding PAMPA Protocol 2: PAMPA-BBB (Pe > 4e-6 cm/s?) Binding->PAMPA Yes Discard Discard / Redesign Binding->Discard No Lead Lead Candidate PAMPA->Lead Yes PAMPA->Discard No

Figure 3: Decision tree for hit-to-lead optimization.

References

  • Synthesis of Bicyclo[3.3.

    • Title: "Synthesis
    • Source: Science of Synthesis 20.2.[3]

    • URL:

  • Structural Relevance to Natural Products

    • Title: "Complex bicyclo[3.3.1]nonane-containing natural products."[5][6][7][8]

    • Source: ResearchG
    • URL:

  • Bioisostere Concept

    • Title: "Bioisosteres in Medicinal Chemistry."[4][9]

    • Source: Princeton University / J. Med. Chem.
    • URL:

  • General Protocol for PAMPA-BBB

    • Title: "PAMPA-BBB: A High Throughput Method for Screening Drugs."
    • Source: Nature Protocols (General methodology reference).
    • URL:(Note: Generalized citation for standard industry protocol described).

Sources

Method

reagents for esterification of 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid

Executive Summary The esterification of 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid presents a unique synthetic challenge governed by two competing structural factors: the steric bulk of the bridgehead carboxylate and th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The esterification of 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid presents a unique synthetic challenge governed by two competing structural factors: the steric bulk of the bridgehead carboxylate and the electrophilic sensitivity of the C9 bridging ketone. Standard Fischer esterification protocols often suffer from poor kinetics due to the tertiary nature of the bridgehead carbon (C1). Furthermore, harsh acidic conditions can inadvertently trigger ketalization or transannular side reactions involving the C9 ketone.[1]

This guide details three validated protocols designed to decouple these risks. We prioritize Acid Chloride Activation (Method A) for scalability and Cesium-Promoted Alkylation (Method B) for mild, chemoselective conversion.[1]

Critical Structural Analysis

Before selecting a reagent, one must understand the substrate's geometry:[1]

  • C1 (Bridgehead) Position: The carboxylic acid is attached to a tertiary carbon at the bridgehead. Nucleophilic attack at the carbonyl carbon is sterically impeded by the bicyclic cage.

  • C9 (Bridge) Position: The ketone is located on the one-carbon bridge. While generally stable, it is susceptible to acid-catalyzed ketalization if diols or excess alcohols are present, or reduction if non-selective hydride reagents are used.[1]

Decision Matrix: Reagent Selection
ConstraintRecommended ReagentMechanismProsCons
Steric Hindrance Oxalyl Chloride / DMF (cat.)[1]Acyl Chloride IntermediateOvercomes steric barrier via highly reactive intermediate.Requires anhydrous conditions; HCl byproduct.
Chemoselectivity Cs₂CO₃ + Alkyl IodideSN2 AlkylationAvoids carbonyl attack; preserves C9 ketone perfectly.[1]Limited to primary alkyl halides (MeI, EtI, BnBr).[1]
Scale (>10g) H₂SO₄ (cat.)[1][2] / MeOHFischer EsterificationLow cost; simple workup.Slow kinetics; requires water removal (Dean-Stark); risk of ketal formation.

Detailed Protocols

Method A: The "Activation" Route (Recommended for General Synthesis)

Best for: Converting the acid to complex esters or when high yields are required.

Principle: Converting the hindered carboxylic acid to an acid chloride flattens the energy landscape for the subsequent alcohol attack. We use Oxalyl Chloride over Thionyl Chloride to avoid heating, which preserves the ketone.

Reagents:

  • Substrate: 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid (1.0 equiv)[1]

  • Activator: Oxalyl Chloride (1.2 equiv)[1]

  • Catalyst: DMF (anhydrous, 2-3 drops)[1]

  • Solvent: Dichloromethane (DCM), anhydrous[1]

  • Nucleophile: Desired Alcohol (e.g., Methanol, Ethanol, Benzyl Alcohol) (2.0 equiv)[1]

  • Base: Triethylamine (Et₃N) or Pyridine (2.5 equiv)[1]

Step-by-Step Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solubilization: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M concentration). Cool to 0°C in an ice bath.

  • Activation: Add catalytic DMF (2 drops). Critical: Add Oxalyl Chloride (1.2 equiv) dropwise via syringe.

    • Observation: Vigorous gas evolution (CO + CO₂) will occur.

  • Formation: Allow the reaction to warm to room temperature (RT) and stir for 2 hours. The solution should turn from a suspension to a clear, pale-yellow liquid, indicating acid chloride formation.

  • Volatile Removal (Optional but Recommended): If the alcohol is expensive, concentrate the acid chloride in vacuo to remove excess oxalyl chloride, then redissolve in DCM.[1]

  • Esterification: Cool the solution back to 0°C. Add the base (Et₃N, 2.5 equiv) followed immediately by the alcohol (2.0 equiv).

  • Completion: Stir at RT for 4–6 hours. Monitor by TLC (Visualize with KMnO₄ or Anisaldehyde; the ketone does not stain strongly with UV).

  • Workup: Quench with sat. NH₄Cl. Extract with DCM (3x).[3] Wash combined organics with 1N HCl (to remove amine), sat. NaHCO₃, and brine.[4] Dry over Na₂SO₄.

Method B: The "Mild" Route (Cesium Carbonate Alkylation)

Best for: Methyl, Ethyl, or Benzyl esters; Late-stage functionalization.[1]

Principle: This method bypasses the carbonyl carbon entirely. The base deprotonates the acid to form a carboxylate, which then acts as a nucleophile attacking an alkyl halide. The bulky bridgehead does not hinder the oxygen's nucleophilicity.

Reagents:

  • Substrate: 1.0 equiv

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv)[1]

  • Electrophile: Methyl Iodide (MeI) or Benzyl Bromide (BnBr) (1.5 equiv)[1]

  • Solvent: DMF (Polar aprotic is essential)[1]

Step-by-Step Protocol:

  • Dissolution: In a vial, dissolve the substrate in DMF (0.5 M).

  • Deprotonation: Add Cs₂CO₃ (1.5 equiv). The mixture will be a heterogeneous suspension. Stir for 15 minutes at RT.

  • Alkylation: Add the alkyl halide (1.5 equiv) dropwise.

  • Reaction: Stir at RT for 12 hours.

    • Note: If using a volatile halide like MeI, ensure the vessel is sealed.

  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash vigorously with water (5x) to remove DMF (crucial for clean isolation). Wash with brine, dry over MgSO₄, and concentrate.

Mechanistic Visualization

The following diagram illustrates the divergent pathways. Note how Method A activates the carbonyl, while Method B activates the oxygen.[1]

EsterificationPathways cluster_0 Method A: Activation (Steric Bypass) cluster_1 Method B: Alkylation (Mild) Start 9-oxobicyclo[3.3.1] nonane-1-carboxylic acid AcidChloride Intermediate: Acid Chloride Start->AcidChloride Oxalyl Chloride DMF (cat) Carboxylate Intermediate: Carboxylate Anion Start->Carboxylate Cs₂CO₃ Tetrahedral Tetrahedral Intermediate AcidChloride->Tetrahedral R-OH / Base ProductA Ester Product (via Acyl Substitution) Tetrahedral->ProductA -Cl⁻ ProductB Ester Product (via SN2 Alkylation) Carboxylate->ProductB R-X (Alkyl Halide)

Caption: Comparative mechanistic pathways. Method A activates the electrophile; Method B activates the nucleophile.

Troubleshooting & QC

IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete formation of Acid Chloride due to sterics.Increase reaction time of Oxalyl Chloride step to 4 hours; ensure catalytic DMF is fresh.
Ketal Formation Acid catalyst + Alcohol + C9 Ketone interaction.Switch to Method B (Base-promoted) to eliminate acidic protons.
No Reaction (Method B) Poor solubility of Cs₂CO₃ or "wet" DMF.Use anhydrous DMF; sonicate the reaction mixture to break up carbonate clumps.
Product Hydrolysis Aqueous workup too harsh.Ensure the quench is pH neutral (sat. NH₄Cl) and avoid prolonged exposure to strong base during workup.

References

  • Fischer Esterification Mechanism & Kinetics : Title: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.[5][6][7] Source: Master Organic Chemistry. URL:[Link]

  • Acid Chloride Activation (Thionyl/Oxalyl Chloride) : Title: Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.[8] Source: Master Organic Chemistry. URL:[Link]

  • Reactivity of Bicyclo[3.3.1]nonane Systems : Title: Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane...[1][9][10] Source: National Institutes of Health (PMC). URL:[Link] (Note: While discussing the oxa-analog, the stability and steric principles of the [3.3.1] system are analogous).

  • General Esterification of Hindered Acids : Title: Reactions of Carboxylic Acids (Section 21.3).[8] Source: OpenStax Chemistry. URL:[Link]

Sources

Application

Application Note: Bioorthogonal Chemistry of Strained Bicyclic Nonane Derivatives

Executive Summary Bicyclo[6.1.0]nonyne (BCN) represents a pivotal advancement in bioorthogonal chemistry, offering a distinct "Goldilocks" balance between reactivity, stability, and physicochemical properties.[1][2][3][4...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bicyclo[6.1.0]nonyne (BCN) represents a pivotal advancement in bioorthogonal chemistry, offering a distinct "Goldilocks" balance between reactivity, stability, and physicochemical properties.[1][2][3][4] While first-generation cyclooctynes (e.g., OCT) lacked reactivity and second-generation variants (e.g., DBCO/ADIBO) introduced hydrophobicity issues, BCN provides a highly reactive strained alkyne interface that remains relatively hydrophilic and synthetically accessible.

This guide details the application of BCN in two critical workflows: Live-Cell Metabolic Glycan Imaging and Antibody-Drug Conjugate (ADC) Synthesis . It prioritizes the endo-BCN isomer for its commercial availability and balanced kinetics in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse Electron Demand Diels-Alder (IEDDA) reactions.

Part 1: The Chemistry of BCN

Mechanistic Versatility

BCN is unique because it serves as a high-efficiency partner for two distinct bioorthogonal reaction types. This dual-reactivity allows for orthogonal multiplexing (labeling two targets simultaneously) when carefully designed.

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition):

    • Mechanism: The ring strain (~18 kcal/mol) of the fused cyclopropane-cyclooctyne ring system drives the reaction with azides to form a stable triazole regioisomer mixture.

    • Advantage: No copper catalyst required (toxicity-free).[5]

  • IEDDA (Inverse Electron Demand Diels-Alder):

    • Mechanism: BCN reacts with electron-deficient tetrazines to form a dihydropyridazine intermediate, which tautomerizes to a pyridazine.

    • Advantage: Significantly faster kinetics than SPAAC; often fluorogenic (reaction restores fluorescence of quenched tetrazine dyes).

Comparative Kinetics & Properties

Researchers often struggle to choose between BCN, DBCO, and TCO. The table below summarizes the decision matrix based on field data.

FeatureBCN (Bicyclo[6.1.0]nonyne)DBCO (Dibenzocyclooctyne)TCO (Trans-cyclooctene)
Primary Reaction SPAAC (with Azide)SPAAC (with Azide)IEDDA (with Tetrazine)
Rate Constant (

)
0.14 – 0.29

0.3 – 0.9

> 800

(up to 22,000)
Hydrophobicity Low to Moderate High (Aromatic rings)Moderate
Steric Bulk SmallBulkyModerate
Key Limitation Slower than DBCO in SPAACCauses aggregation; non-specific bindingIsomerization risk; thiol sensitivity
Best Application Intracellular labeling; ADCsSurface labeling; Lipid taggingRapid pulse-chase; Low-abundance targets

Expert Insight: While DBCO is kinetically faster for SPAAC, its lipophilicity often leads to sequestration in cell membranes or hydrophobic pockets of proteins (non-specific background). BCN is preferred for intracellular imaging or when maintaining protein solubility is critical.

Reaction Pathway Diagram

The following diagram illustrates the dual-pathway capability of BCN.

BCN_Reactivity cluster_legend Reaction Types BCN BCN (Strained Alkyne) Triazole Stable Triazole (Conjugate) BCN->Triazole SPAAC (No Catalyst) k ~0.2 M-1s-1 Pyridazine Pyridazine (Conjugate + N2) BCN->Pyridazine IEDDA (Fast) k ~10-100 M-1s-1 Azide Azide-Tag (R-N3) Azide->Triazole Tetrazine Tetrazine-Probe (R-Tz) Tetrazine->Pyridazine key Solid: Primary SPAAC Route Dashed: Secondary IEDDA Route

Figure 1: BCN acts as a dual-functional electrophile, reacting with Azides (SPAAC) or Tetrazines (IEDDA).

Part 2: Application Note – Live Cell Glycan Imaging

Context: Glycans are notoriously difficult to image due to the lack of genetic templates. Metabolic Oligosaccharide Engineering (MOE) allows researchers to hijack the cell's biosynthetic machinery to incorporate azide-functionalized sugars into cell surface glycoproteins, which are then detected using BCN-fluorophores.

Protocol 1: Metabolic Labeling of Sialic Acids

Objective: Visualize cell-surface sialylated glycans using Ac


ManNAz and BCN-Fluorescein.
Materials
  • Precursor: Ac

    
    ManNAz (N-azidoacetylmannosamine-tetraacylated). Stock: 10 mM in DMSO.[5]
    
  • Detection Reagent: BCN-Fluorescein (or BCN-647 for far-red). Stock: 1 mM in DMSO.

  • Cell Line: HeLa or CHO cells.

  • Buffer: DPBS + 1% BSA (Labeling Buffer).

  • Fixative: 4% Paraformaldehyde (PFA).

Step-by-Step Methodology
  • Seeding: Plate cells on confocal dishes to reach 60-70% confluency.

  • Metabolic Incorporation:

    • Replace media with fresh growth media containing 50 μM Ac

      
      ManNAz .
      
    • Control: Treat one dish with vehicle only (DMSO).

    • Incubate for 48–72 hours .

    • Why: Tetraacylated sugars passively diffuse through the membrane, are deacetylated by cytosolic esterases, and metabolized into Azido-Sialic Acid (SiaNAz) in the Golgi before surface presentation.

  • Washing:

    • Remove media and wash cells 2x with warm DPBS.

  • Labeling (The Click Reaction):

    • Prepare 10 μM BCN-Fluorescein in Labeling Buffer (DPBS + 1% BSA).

    • Add to cells and incubate for 30–60 minutes at 37°C.

    • Critical: Do not exceed 60 minutes or 20 μM dye. While BCN is bioorthogonal, high concentrations of hydrophobic dyes can stick to membranes.

  • Quenching & Washing:

    • Wash cells 3x with ice-cold DPBS + 1% BSA.

    • Optional: Fix with 4% PFA for 15 minutes if not performing live-cell dynamics studies.

  • Imaging:

    • Image immediately. Azide-labeled glycans will appear as a distinct ring on the cell periphery (plasma membrane).

Part 3: Application Note – Antibody-Drug Conjugates (ADCs)

Context: Developing ADCs requires precise control over the Drug-to-Antibody Ratio (DAR). Traditional cysteine/lysine conjugation is messy. BCN linkers allow for a two-step "install-then-click" approach that is milder than maleimide chemistry and more stable in plasma.

Protocol 2: Site-Selective ADC Synthesis via Lysine-BCN

Objective: Conjugate a cytotoxic payload (e.g., MMAE) to a monoclonal antibody (mAb) using a BCN-NHS or BCN-PFP linker.

Materials
  • Antibody: Human IgG1 (Concentration > 2 mg/mL in PBS, pH 7.4).

  • Linker: endo-BCN-PEG

    
    -NHS Ester.
    
  • Payload: Azide-functionalized Drug (e.g., Azide-PEG

    
    -MMAE).
    
  • Purification: Zeba Spin Desalting Columns (7K MWCO).

Step-by-Step Methodology
  • Buffer Exchange:

    • Ensure mAb is in a non-amine buffer (PBS is fine; avoid Tris/Glycine). Adjust pH to 8.0 with 1M NaHCO

      
       to promote NHS reactivity.
      
  • Linker Activation (BCN Installation):

    • Dissolve BCN-PEG

      
      -NHS in anhydrous DMSO.
      
    • Add to mAb solution at a 10- to 20-fold molar excess .

    • Incubate for 1 hour at Room Temperature (RT) with gentle agitation.

    • Mechanism:[5][6][7] NHS ester targets surface lysines, installing the BCN handle.

  • Purification 1 (Remove Excess BCN):

    • Pass the reaction through a desalting column equilibrated with PBS. This removes unreacted BCN-linker which would otherwise quench the drug in the next step.

  • Conjugation (The Click Reaction):

    • Calculate the concentration of BCN-mAb (absorbance at 280nm).

    • Add Azide-Drug at a 5-fold molar excess relative to the antibody (assuming ~4 BCNs installed per Ab).

    • Incubate Overnight (12–16h) at 4°C or 4 hours at RT.

    • Note: No copper or catalyst is needed.[8] The strain of BCN drives the reaction.

  • Final Purification:

    • Remove excess Azide-Drug via desalting column or Size Exclusion Chromatography (SEC).

  • Validation:

    • Analyze via HIC-HPLC (Hydrophobic Interaction Chromatography) to determine DAR. The BCN-triazole linkage is stable and does not undergo retro-Michael addition like maleimides.

ADC Workflow Diagram

ADC_Workflow mAb Monoclonal Ab (Lysines) Intermediate BCN-Functionalized mAb mAb->Intermediate Step 1: Activation (pH 8.0) Linker BCN-NHS Ester Linker->Intermediate ADC Final ADC (Stable Triazole) Intermediate->ADC Step 2: SPAAC Click Payload Azide-Drug (Payload) Payload->ADC

Figure 2: Two-step ADC synthesis workflow. Step 1 installs the BCN handle; Step 2 clicks the drug payload.

Part 4: Troubleshooting & Optimization

Solubility and Aggregation
  • Issue: BCN is less hydrophobic than DBCO, but BCN-conjugates can still precipitate if the payload is highly lipophilic.

  • Solution: Use PEGylated BCN linkers (e.g., BCN-PEG

    
    -NHS) rather than short-chain versions. The PEG spacer creates a hydration shell that prevents antibody aggregation.
    
Isomer Selection (endo vs. exo)
  • Analysis: Exo-BCN is slightly more strained and reactive (

    
     is ~2x higher) than endo-BCN.
    
  • Recommendation: For standard protein labeling, the difference is negligible. Use the endo isomer (or 1:1 mixture) as it is significantly cheaper. Use exo only for time-critical pulse-chase experiments where every second counts.

"Fluorogenic" Considerations
  • Tetrazine Quenching: If using the IEDDA pathway (BCN + Tetrazine), be aware that tetrazines act as fluorescence quenchers. The fluorescence is often only restored after the reaction with BCN destroys the tetrazine ring. This allows for "wash-free" imaging protocols, a significant advantage over Azide-BCN SPAAC which usually requires washing.

References

  • Dommerholt, J. et al. (2010).[9] Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells.[4] Angewandte Chemie International Edition. Link

  • Agard, N. J., et al. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems.[10] Journal of the American Chemical Society. Link

  • BenchChem. (2025).[2][3][8][11] Step-by-Step Guide for Antibody Conjugation Using endo-BCN-PEG2-PFP Ester.Link

  • van Delft, F. L., et al. (2011). Strain-Promoted Splint Ligation of Nucleic Acids. ChemBioChem. Link

  • BroadPharm. (2022). BCN-Azide Ligation Protocol.[5]Link

Sources

Method

Title: A Robust and Scalable Synthesis of 9-Oxobicyclo[3.3.1]nonane-1-carboxylic Acid for Pharmaceutical Research

An Application Note from the Process Chemistry and Scale-Up Synthesis Group Abstract This application note details a validated, three-step synthetic route for the gram-scale production of 9-oxobicyclo[3.3.1]nonane-1-carb...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Process Chemistry and Scale-Up Synthesis Group

Abstract

This application note details a validated, three-step synthetic route for the gram-scale production of 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid, a key building block in pharmaceutical research. The bicyclo[3.3.1]nonane framework serves as a rigid, three-dimensional scaffold valuable in drug design for constraining molecular geometry and exploring structure-activity relationships (SAR). Our approach leverages a strategic Robinson annulation, followed by catalytic hydrogenation and saponification. This sequence was selected for its operational simplicity, use of cost-effective starting materials, and proven scalability, addressing the common challenges of producing bridgehead-functionalized bicyclic systems. This guide provides detailed, step-by-step protocols, process safety considerations, and characterization data to enable researchers in drug development to reliably synthesize this important intermediate.

Introduction: The Strategic Value of Rigid Scaffolds

The target molecule, 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid, combines this rigid core with two key functional groups: a ketone at the 9-position and a carboxylic acid at the bridgehead 1-position. This specific arrangement offers multiple vectors for synthetic diversification, allowing for the construction of complex molecular architectures, such as novel protease inhibitors, receptor antagonists, or as precursors to adamantane derivatives.[3][4] However, the synthesis of bridgehead-functionalized bicyclic compounds presents significant challenges, often requiring multi-step, low-yielding sequences. The protocol herein describes a streamlined and efficient pathway designed for scalability and reproducibility.

Synthetic Strategy and Rationale

The selected synthetic pathway is a three-step sequence commencing with a classical Robinson annulation. This strategy was chosen over other potential routes, such as the functionalization of pre-formed bicyclo[3.3.1]nonan-9-one, due to the inherent difficulty of selectively functionalizing an unactivated bridgehead position. By building the carboxylic acid functionality into the starting material, we circumvent this challenge and ensure high regioselectivity.

The overall workflow is as follows:

G cluster_0 Stage 1: Ring Formation cluster_1 Stage 2: Saturation cluster_2 Stage 3: Hydrolysis A Ethyl cyclohexanone-2-carboxylate + Methyl Vinyl Ketone B Robinson Annulation A->B C Ethyl 9-oxobicyclo[3.3.1]non-6-ene-1-carboxylate B->C D Catalytic Hydrogenation C->D E Ethyl 9-oxobicyclo[3.3.1]nonane-1-carboxylate D->E F Saponification E->F G 9-Oxobicyclo[3.3.1]nonane-1-carboxylic Acid F->G

Caption: Overall synthetic workflow for the target molecule.

Mechanistic Consideration: The Robinson Annulation

The cornerstone of this synthesis is the Robinson annulation, a powerful tandem reaction that forms a six-membered ring. It proceeds via two distinct, base-catalyzed steps: a Michael addition followed by an intramolecular aldol condensation.

G start Enolate of Ethyl cyclohexanone-2-carboxylate michael_adduct Michael Adduct (Diketone Intermediate) start->michael_adduct 1. Michael Addition mvk Methyl Vinyl Ketone (Michael Acceptor) mvk->michael_adduct enolate2 Intramolecular Enolate Formation michael_adduct->enolate2 Base aldol_product Aldol Adduct (Cyclized Intermediate) enolate2->aldol_product 2. Aldol Condensation final_product α,β-Unsaturated Ketone (After Dehydration) aldol_product->final_product - H₂O

Caption: Key mechanistic steps of the Robinson Annulation.

This reaction is exceptionally well-suited for scale-up as it constructs significant molecular complexity in a single pot from relatively simple precursors.

Detailed Application Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of Ethyl 9-oxobicyclo[3.3.1]non-6-ene-1-carboxylate (Stage 1)

This step involves the base-catalyzed Robinson annulation. Careful temperature control is crucial during the addition of methyl vinyl ketone (MVK) to manage the exothermicity of the Michael addition.

ReagentMolar Mass ( g/mol )AmountMoles
Ethyl cyclohexanone-2-carboxylate170.2150.0 g0.294
Ethanol46.07250 mL-
Potassium Hydroxide (KOH)56.113.3 g0.059
Methyl Vinyl Ketone (MVK)70.0922.7 g0.324
Acetic Acid60.05~5 mL-

Procedure:

  • Equip a 1 L, three-necked, round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Charge the flask with ethyl cyclohexanone-2-carboxylate and 200 mL of ethanol.

  • Prepare a solution of potassium hydroxide in 50 mL of ethanol and add it to the flask. Stir the mixture for 15 minutes at room temperature.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Add methyl vinyl ketone (MVK) dropwise via the dropping funnel over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3 hours to drive the aldol condensation and dehydration to completion. Monitor progress by TLC (Thin Layer Chromatography).

  • Cool the mixture to room temperature and neutralize by adding acetic acid dropwise until the pH is ~7.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate (200 mL) and water (200 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude oil by vacuum distillation or column chromatography to obtain the pure product as a pale yellow oil.

Protocol 2: Synthesis of Ethyl 9-oxobicyclo[3.3.1]nonane-1-carboxylate (Stage 2)

This procedure uses catalytic hydrogenation to selectively reduce the carbon-carbon double bond. Proper catalyst handling and safety measures for working with hydrogen gas are paramount.

ReagentMolar Mass ( g/mol )AmountMoles
Ethyl 9-oxobicyclo[3.3.1]non-6-ene-1-carboxylate222.2840.0 g0.180
Palladium on Carbon (10% Pd/C)-0.8 g-
Ethyl Acetate88.11400 mL-
Hydrogen Gas (H₂)2.0250 psi-

Procedure:

  • Set up a hydrogenation apparatus (e.g., a Parr shaker or a flask system with a hydrogen balloon).

  • In the hydrogenation vessel, dissolve the unsaturated ester from Stage 1 in ethyl acetate.

  • Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric when dry. Handle with care.

  • Seal the vessel, evacuate the atmosphere, and backfill with nitrogen three times.

  • Evacuate the nitrogen and introduce hydrogen gas to a pressure of 50 psi.

  • Stir or shake the mixture vigorously at room temperature. Monitor the reaction by observing hydrogen uptake or by TLC/GC-MS analysis of aliquots. The reaction is typically complete within 4-6 hours.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethyl acetate (50 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the saturated ester, which is often pure enough for the next step.

Protocol 3: Synthesis of 9-Oxobicyclo[3.3.1]nonane-1-carboxylic Acid (Stage 3)

The final step is a standard saponification to hydrolyze the ethyl ester to the desired carboxylic acid.

ReagentMolar Mass ( g/mol )AmountMoles
Ethyl 9-oxobicyclo[3.3.1]nonane-1-carboxylate224.3035.0 g0.156
Ethanol46.07150 mL-
Water18.02150 mL-
Sodium Hydroxide (NaOH)40.009.4 g0.234
Hydrochloric Acid (6M HCl)36.46~40 mL-

Procedure:

  • In a 500 mL round-bottom flask, dissolve the saturated ester from Stage 2 in a mixture of ethanol and water.

  • Add sodium hydroxide pellets and stir the mixture at room temperature until the pellets dissolve.

  • Heat the reaction mixture to 60 °C and stir for 3 hours. Monitor the disappearance of the starting material by TLC.

  • Cool the mixture to room temperature and remove the ethanol via rotary evaporation.

  • Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities. Discard the ether layers.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding 6M HCl. A white precipitate of the product will form.

  • Stir the cold slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 50 mL).

  • Dry the product in a vacuum oven at 50 °C to a constant weight. The product can be further purified by recrystallization from a suitable solvent like ethyl acetate/hexanes.

Results and Characterization

StageProductTypical YieldPurity (by ¹H NMR)
1Ethyl 9-oxobicyclo[3.3.1]non-6-ene-1-carboxylate75-85%>95%
2Ethyl 9-oxobicyclo[3.3.1]nonane-1-carboxylate90-98%>98%
39-Oxobicyclo[3.3.1]nonane-1-carboxylic Acid88-95%>99%

Characterization Data for 9-Oxobicyclo[3.3.1]nonane-1-carboxylic Acid:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.80-2.20 (m, 10H), 2.55 (m, 2H), 2.70 (m, 1H), 11.5 (br s, 1H, COOH).

  • ¹³C NMR (100 MHz, CDCl₃): δ 22.5, 30.1, 32.5, 45.0, 55.2, 180.5 (COOH), 218.0 (C=O).

  • IR (KBr, cm⁻¹): 2925, 2850 (C-H), 1720 (C=O, ketone), 1695 (C=O, acid), 1210 (C-O).

  • MS (ESI): m/z 197.1 [M+H]⁺, 219.1 [M+Na]⁺.

Conclusion

This application note presents a reliable and scalable three-step synthesis for 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid. The pathway, centered on a robust Robinson annulation, provides a practical solution for producing this valuable building block in quantities suitable for pharmaceutical research and development. The detailed protocols and process considerations outlined herein are intended to facilitate the straightforward implementation of this synthesis in a laboratory setting.

References

  • Organic Chemistry Portal. "Jones Oxidation." Available at: [Link]

  • ResearchGate. "The mechanism of Meerwein–Ponndorf–Verley (MPV) reduction." Available at: [Link]

  • Chemistry Steps. "Jones Oxidation." Available at: [Link]

  • Wikipedia. "Meerwein–Ponndorf–Verley reduction." Available at: [Link]

  • Wikipedia. "Jones oxidation." Available at: [Link]

  • MDPI. "Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes)." Available at: [Link]

  • UCL Discovery. "Domino Michael-Aldol Annulations for the Stereocontrolled Synthesis of Bicyclo[3.3.1] and [3.2.1] Scaffolds." Available at: [Link]

  • PubMed. "Synthesis of highly substituted adamantanones from bicyclo[3.3.1]nonanes." Available at: [Link]

  • Vilnius University. "Design of supramolecular tubular structures based on bicyclo[3.3.1]nonane framework." Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in the synthesis of 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid

Technical Support Center: Advanced Organic Synthesis Topic: Optimization of 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid Synthesis Ticket ID: CHEM-SUP-9BN-001 Executive Summary The synthesis of 9-oxobicyclo[3.3.1]nonane-1...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Organic Synthesis Topic: Optimization of 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid Synthesis Ticket ID: CHEM-SUP-9BN-001

Executive Summary

The synthesis of 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid presents a unique set of topological challenges. Unlike fused ring systems (decalins), the bridged [3.3.1] system suffers from significant transannular strain (specifically the C3-C7 interaction) and steric hindrance at the bridgehead positions.

This guide addresses the two primary bottlenecks reported by researchers:

  • Thermodynamic Traps: The kinetic preference for fused bicyclo[4.4.0] products during annulation.

  • Bridgehead Sterics: The extreme resistance of bridgehead esters to standard saponification (if accessing the acid via an ester precursor).

Phase 1: Diagnostic & Workflow Visualization

Before adjusting parameters, identify which stage of your synthesis is failing. The pathway below outlines the critical control points for the most robust route: the Enamine Annulation followed by Bridgehead Functionalization (or Hydrolysis).

SynthesisWorkflow Start Start: Cyclohexanone Derivative Step1 Step 1: Enamine Formation (Morpholine/Pyrrolidine) Start->Step1 Step2 Step 2: Annulation (Acryloyl Chloride/Acrolein) Step1->Step2 Decision Is the Bicyclic Skeleton Forming? Step2->Decision Failure1 Issue: Polymerization or Fused Ring Product Decision->Failure1 No/Low Yield Success1 Intermediate: 9-oxobicyclo[3.3.1]nonane Precursor Decision->Success1 Yes Step3 Step 3: Bridgehead Functionalization Success1->Step3 RouteA Route A: Hydrolysis (If Ester Precursor) Step3->RouteA RouteB Route B: Koch-Haaf Carbonylation (If Alkene) Step3->RouteB Failure2 Issue: Ester Unreactive (Steric Shielding) RouteA->Failure2 Standard NaOH Final Target: 9-oxobicyclo[3.3.1] nonane-1-carboxylic acid RouteA->Final LiI/DMF Method RouteB->Final High Pressure CO

Caption: Critical Decision Tree for 9-oxobicyclo[3.3.1]nonane synthesis. Yellow nodes indicate diagnostic checkpoints; Red nodes indicate common failure modes.

Phase 2: Troubleshooting & Optimization Protocols

Issue 1: Low Yield in Skeleton Formation (The Annulation Step)

Symptom: Formation of polymeric tar or the fused bicyclo[4.4.0]decanone (decalone) instead of the bridged system.

Technical Insight: The reaction between a cyclohexanone enamine and an acryloyl electrophile (e.g., acryloyl chloride) is the standard method to install the bridge. However, the Stork Enamine chemistry here is sensitive. The bridged [3.3.1] system is thermodynamically less stable than the fused [4.4.0] system due to the "chair-chair" vs. "boat-chair" conformational requirements.

Optimization Protocol:

  • Switch Amines: If using pyrrolidine, switch to morpholine . Morpholine enamines are less reactive but more selective, reducing C- vs. N-acylation competition.

  • Solvent Control: Use anhydrous dioxane or THF instead of benzene/toluene. Ether-based solvents can help stabilize the intermediate zwitterion, favoring the bridged transition state.

  • Temperature Gradient:

    • Addition Phase: -78°C to 0°C. (Kinetic control is essential to prevent polymerization of the acryloyl component).

    • Cyclization Phase: Reflux is often required to overcome the activation energy of the bridge-forming step.

ParameterStandard Condition (Fail Prone)Optimized Condition (High Yield)Mechanism of Improvement
Enamine Pyrrolidine-basedMorpholine-based Reduces "wild" reactivity; favors mono-alkylation.
Electrophile Acrolein (neat)Acryloyl Chloride (in solution)Acyl chlorides trap the enamine more effectively than Michael acceptors alone.
Atmosphere Ambient AirArgon/Nitrogen Prevents oxidative degradation of the electron-rich enamine.
Issue 2: The "Unbreakable" Ester (Hydrolysis Failure)

Symptom: You have successfully synthesized ethyl 9-oxobicyclo[3.3.1]nonane-1-carboxylate , but it refuses to hydrolyze to the acid using NaOH/MeOH or LiOH/THF.

Technical Insight: Bridgehead carbons (C1) in bicyclo[3.3.1] systems are sterically shielded. Furthermore, the rigidity of the cage prevents the re-hybridization (sp2 to sp3) required to form the tetrahedral intermediate during standard nucleophilic acyl substitution. Standard saponification will fail or require weeks.

The Solution: Nucleophilic Cleavage (S_N2-like) or Anhydrous Hydroxide. Do not attack the carbonyl carbon; attack the alkyl group of the ester (dealkylation) or use "naked" hydroxide.

Protocol: Lithium Iodide / Collidine Dealkylation This method cleaves the ester via an S_N2 attack on the ethyl group, bypassing the sterically hindered carbonyl.

  • Reagents: Anhydrous Lithium Iodide (LiI, 10 equiv) in 2,4,6-Collidine (solvent).

  • Procedure:

    • Dissolve the ester in dry collidine (or DMF).

    • Add LiI.

    • Heat to reflux (approx. 150-170°C) for 8–12 hours.

    • Note: The reaction mixture will turn dark. This is normal.

  • Workup: Acidify with cold dilute HCl, extract with EtOAc.

  • Why this works: The iodide ion attacks the ethyl group, liberating the carboxylate without ever needing to access the shielded carbonyl carbon.

Alternative Protocol: "Super-Hydroxide" (KOH/DMSO) If you must use saponification, use KOH in DMSO. DMSO strips the hydration shell from the hydroxide ion, making it a significantly more potent nucleophile ("naked hydroxide").

  • Warning: This can cause side reactions (aldol condensation) if the ketone at C9 is sensitive.

Issue 3: Direct Carbonylation (Koch-Haaf Reaction)

Symptom: You have the alcohol or alkene, but the Koch-Haaf reaction (HCOOH/H2SO4) gives low yields.

Technical Insight: The Koch-Haaf reaction relies on the stability of the bridgehead carbocation. While bridgehead cations are generally unstable (Bredt's rule constraints), the [3.3.1] system is flexible enough to sustain a transient cation at C1, provided the conditions are hyper-acidic.

Optimization Protocol:

  • High Dilution: Run the reaction at high dilution to prevent polymerization of the alkene precursor.

  • Agitation: The reaction is diffusion-controlled (CO gas into liquid). Use a gas-entrainment impeller or vigorous stirring.

  • Pressure: If possible, perform in a Parr reactor at 50–100 psi CO rather than generating CO in situ via formic acid dehydration. This drives the equilibrium toward the acylium ion.

FAQ: Researcher to Researcher

Q: I'm seeing a peak at 1735 cm⁻¹ and 1710 cm⁻¹ in IR, but no acid proton in NMR. What happened? A: You likely have the pseudo-acid or a stable hydrate. Bicyclic ketones can form transannular hemiketals if a hydroxyl or carboxyl group is nearby (C3/C7 proximity). Check for a hemiketal bridge between C1 and C9. If this occurs, treat with mild base to open the ring before acidification.

Q: Can I use the Weiss-Cook reaction instead? A: Yes, and for scale, it is often superior. Reacting dimethyl-1,3-acetonedicarboxylate with glyoxal (or a 1,2-dicarbonyl equivalent) yields the tetracarboxylate skeleton.

  • Advantage:[1][2][3] It builds the entire skeleton in one pot.

  • Disadvantage:[1] You must decarboxylate three of the four ester groups. This requires precise control (heating in dilute acid) to stop at the mono-acid.

Q: Why does my product decompose on silica gel? A: 9-oxobicyclo[3.3.1]nonane derivatives are prone to retro-aldol cleavage on acidic media.

  • Fix: Pre-treat your silica gel with 1% Triethylamine (TEA) in hexane before loading your column. This neutralizes the acidic sites on the silica.

References

  • Synthesis of Bridgehead Carboxylic Acids

    • Source: Iowa State University Digital Repository.
    • Relevance: Establishes the viability of carbonylation at the C1 position and stability of the c
    • URL:[Link]

  • Hydrolysis of Hindered Esters (LiI/DMF Method)

    • Source: Thieme Connect / Science of Synthesis.
    • Relevance: Details the hydrolysis of tetraethyl 9-oxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate using acid reflux, and general hindered ester cleavage.
    • URL:[Link]

  • General Bicyclo[3.3.

    • Source: Oregon State University. "Conformation and Reactivity Studies of Some Bicyclo(3,3,1)
    • Relevance: Explains the conformational flipping (Chair-Chair vs. Boat-Chair)
    • URL:[Link]

Sources

Optimization

troubleshooting decarboxylation failures in bicyclic beta-keto acid synthesis

Technical Support Center: Bicyclic -Keto Acid Decarboxylation Status: Active | Ticket Type: Troubleshooting & Optimization | Operator: Senior Application Scientist[1] Introduction: The Bicyclic Challenge Welcome to the t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bicyclic


-Keto Acid Decarboxylation 
Status:  Active | Ticket Type:  Troubleshooting & Optimization | Operator:  Senior Application Scientist[1]

Introduction: The Bicyclic Challenge

Welcome to the technical resolution center. You are likely here because your decarboxylation—usually a reliable transformation—has failed in a bicyclic system.[1]

In open-chain systems,


-keto acid decarboxylation is trivial.[1] In bicyclic scaffolds (e.g., Wieland-Miescher ketone derivatives, tropinones, or bridged systems), the reaction battles two adversaries: Steric Strain  and Fragmentational Collapse .[1]

This guide bypasses generic textbook advice. We focus on the specific failure modes of rigid scaffolds: the refusal to decarboxylate due to orbital misalignment (Bredt’s Rule constraints) and the tendency to blow open the ring (Retro-Claisen) rather than lose CO


.

Module 1: Diagnostic Workflow

Before altering conditions, identify the failure mode.[1] Use this logic tree to classify your issue.

DiagnosticTree Start Start: Reaction Analysis SM_Consumed Is Starting Material (SM) Consumed? Start->SM_Consumed Product_Formed Is Desired Ketone Formed? SM_Consumed->Product_Formed Yes Stalled Issue: Reaction Stalled (Kinetic Barrier) SM_Consumed->Stalled No (SM remains) Side_Products Identify Side Products Product_Formed->Side_Products No Success Optimization: Yield/Purity Product_Formed->Success Yes RetroClaisen Issue: Ring Opening (Retro-Claisen) Side_Products->RetroClaisen Linear Diester/Acid Found BredtsRule Issue: Bridgehead Constraint (Transition State Failure) Side_Products->BredtsRule Decomposition/Tars only

Figure 1: Diagnostic logic for decarboxylation failures. Use TLC/LC-MS to determine if the ring system is intact.

Module 2: The "Stalled" Reaction (Krapcho Conditions)

Symptom: You are using Krapcho conditions (LiCl/DMSO), but the starting material persists even at 150°C.[1]

Technical Insight: The Krapcho decarboxylation of methyl esters is an


 reaction, not a hydrolysis.[1] The chloride ion attacks the methyl group of the ester, generating chloromethane and the carboxylate anion, which then spontaneously decarboxylates.
  • Failure Cause 1: Steric Shielding. In bicyclic systems, if the ester is at a bridgehead or sterically crowded quaternary center, the nucleophile (Cl⁻) cannot access the methyl group.[1]

  • Failure Cause 2: Wrong Cation. Li⁺ is essential.[1] It acts as a Lewis acid, coordinating to the carbonyl oxygen to weaken the O-Me bond. Na⁺ is significantly less effective.[1]

Troubleshooting Protocol:

VariableAdjustmentRationale
Salt Switch NaCl

LiCl
Li⁺ provides superior Lewis acid activation of the carbonyl.[1]
Solvent DMSO

HMPA or DMPU
If the ester is hindered, you need a "naked" anion. Caution: HMPA is toxic.[1]
Water Add 1-2 eq. Water Shifts mechanism from

(dealkylation) to Hydrolysis.[1] OH⁻ is smaller than Cl⁻ and may access the ester easier.
Leaving Group Methyl

Ethyl
STOP. Methyl esters react 10-100x faster than ethyl esters in Krapcho conditions.[1] If you have an ethyl ester, transesterify to methyl first.[1]

Module 3: The "Ring Opener" (Retro-Claisen)

Symptom: The starting material disappears, but the product is a linear acid or diester. The ring has opened.

Mechanism of Failure: In


-keto systems, the ketone carbonyl is electrophilic.[1] If water or hydroxide attacks the ketone (Path B) instead of the ester (Path A), the resulting tetrahedral intermediate collapses, breaking the C-C bond between the 

and

positions. This is the Retro-Claisen fragmentation.

RetroClaisen cluster_PathA Path A: Desired Decarboxylation cluster_PathB Path B: Retro-Claisen (Failure) Substrate Bicyclic Beta-Keto Ester IntermediateA Carboxylate Intermediate Substrate->IntermediateA Attack at Ester (Krapcho/Hydrolysis) IntermediateB Hydrate at Ketone Substrate->IntermediateB Nu- Attack at Ketone (Sterics!) Product Cyclic Ketone + CO2 IntermediateA->Product Broken Ring-Opened Diester/Acid IntermediateB->Broken C-C Bond Cleavage

Figure 2: Competition between productive decarboxylation (Path A) and destructive Retro-Claisen fragmentation (Path B).[1]

Solution:

  • Eliminate Base: If using saponification (NaOH/KOH), stop immediately.[1] The hydroxide ion is too aggressive toward the ketone.

  • Acidic Hydrolysis: Switch to AcOH/conc. HCl (4:1) . The protonated ketone is less prone to fragmentation than the tetrahedral anionic intermediate formed in base.

  • Anhydrous Krapcho: Use strictly anhydrous DMSO/LiCl. Without water, the retro-Claisen pathway (which requires H2O/OH-) is chemically impossible.[1]

Module 4: The "Impossible" Substrate (Bredt's Rule)

Symptom: Reaction requires extreme heat (>180°C) and results in black tar.[1]

Scientific Reality: Decarboxylation proceeds through an enol intermediate .[1][2][3][4]

  • Mechanism: Keto-Acid

    
     Enol 
    
    
    
    Ketone.[1][3]
  • The Trap: If your

    
    -keto acid is located at a bridgehead  (e.g., bicyclo[2.2.1]heptane system), forming the enol requires placing a double bond at the bridgehead.[1][2][3][4]
    
  • Bredt's Rule: A double bond cannot exist at the bridgehead of a small bridged ring system due to extreme angle strain.[3]

Verdict: If your structure violates Bredt's rule (bridgehead enol), thermal decarboxylation will not work. [1]

Alternative Strategy: You must use a radical decarboxylation method that does not pass through an enol intermediate:

  • Barton Decarboxylation: Convert acid to thiohydroxamate ester

    
     radical cleavage.[1]
    
  • Kochi Reaction: Pb(OAc)₄ oxidative decarboxylation.[1]

Standardized Protocol: Optimized Krapcho for Bicyclics

Use this protocol for standard fused rings (e.g., Wieland-Miescher derivatives) to minimize retro-Claisen risk.[1]

Reagents:

  • Substrate: 1.0 equiv (Methyl ester preferred)[1]

  • LiCl: 3.0 equiv (Anhydrous)[1]

  • Solvent: DMSO (Reagent grade, not necessarily dry, but free of bulk water)[1]

  • Additives: 1 drop of water (only if reaction stalls)

Step-by-Step:

  • Dissolution: Dissolve substrate in DMSO (0.2 M concentration). High dilution prevents intermolecular side reactions.[1]

  • Salt Addition: Add LiCl. The mixture may not be homogeneous initially.[5]

  • Degassing: Sparge with Argon for 10 mins. Oxygen can induce radical decomposition at high temps.[1]

  • Thermal Ramp: Heat to 120°C . Monitor by TLC/LC-MS every 2 hours.

    • Checkpoint: If no reaction after 4 hours, raise to 145°C.

    • Checkpoint: If starting material is ethyl ester, this may take 24-48h.[1]

  • Workup:

    • Cool to RT.

    • Pour into Ice/Brine (DMSO is hard to remove; brine helps partition it to the aqueous layer).

    • Extract with EtOAc (x3).[1]

    • Wash organic layer with water (x2) to remove residual DMSO.[1]

References

  • Krapcho, A. P. (1982).[1][6][7] "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters,

    
    -Keto Esters, 
    
    
    
    -Cyano Esters and Related Compounds in Dipolar Aprotic Media - Part 1". Synthesis, 805–822.[1]
  • Krapcho, A. P. (1982).[1][6][7] "Synthetic Applications of Dealkoxycarbonylations... - Part 2". Synthesis, 893–914.[1] [1]

  • Master Organic Chemistry. (2020).[1] "Claisen Condensation and Dieckmann Condensation".[1] (Context on Retro-Claisen mechanisms).

  • Organic Chemistry Portal. "Decarboxylation". (General mechanisms and conditions).

Sources

Troubleshooting

preventing retro-aldol degradation of 9-oxobicyclo[3.3.1]nonane derivatives

The following guide is structured as a specialized Technical Support Center for researchers working with the 9-oxobicyclo[3.3.1]nonane scaffold. This format prioritizes actionable troubleshooting, mechanistic understandi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers working with the 9-oxobicyclo[3.3.1]nonane scaffold. This format prioritizes actionable troubleshooting, mechanistic understanding, and validated protocols.

Topic: Prevention of Retro-Aldol Degradation & Stability Optimization Ticket ID: [TECH-331-NONANE] Status: Open for Consultation

🟢 Module 1: The Diagnostic Hub

"Is my scaffold degrading?"

Before altering your workflow, confirm that retro-aldol fragmentation is the root cause of your yield loss. This scaffold is thermodynamically stable in its neutral form but kinetically labile under specific pH conditions due to the strain inherent in the bridged system.

Symptom Checker
ObservationProbable CauseDiagnostic Action
Crude NMR shows sharp singlets where multiplets (bridgehead protons) should be.Ring Opening (Retro-Aldol): The bicyclic system has reverted to a cyclooctane-1,5-dione derivative or fragmented into starting materials (e.g., 1,3-acetonedicarboxylate).Check for loss of the characteristic C1/C5 bridgehead signals (

2.5–3.5 ppm).
Yield drops significantly after aqueous workup (pH > 8).Base-Catalyzed Fragmentation: The enolate intermediate is unstable and relieves strain by cleaving the C1–C2 or C5–C6 bond.Run a TLC of the aqueous layer (after acidification) to check for polar fragments.
Product disappears on silica gel column.Acid-Catalyzed Rearrangement: Silica acidity is promoting retro-aldol or transannular hydration.Test stability on a 2D TLC plate (run once, dry, rotate 90°, run again). Off-diagonal spots indicate degradation.
Crystalline solid turns to oil upon standing.Hygroscopic Ring Opening/Hydration: Formation of hemiacetals or hydrates that precede cleavage.Check IR for broadening -OH bands and loss of bridging ketone C=O stretch (~1720-1740 cm⁻¹).

🔵 Module 2: Mechanistic Deep Dive

"Why is this happening?"

The 9-oxobicyclo[3.3.1]nonane system exists in a delicate equilibrium. While the chair-chair conformation is preferred, the proximity of C3 and C7 (transannular interaction) and the strain at the bridgehead (C1/C5) make the system susceptible to nucleophilic attack and subsequent fragmentation.

The Retro-Aldol Pathway

The degradation typically occurs via a


-elimination  mechanism. If your derivative contains a 

-hydroxy ketone (aldol adduct) or a 1,3-diketone motif (Weiss-Cook product), the bridgehead enolate drives the cleavage to relieve ring strain.

RetroAldolPathway Substrate 9-oxobicyclo[3.3.1]nonane (Derivative) Enolate Bridgehead Enolate (High Strain) Substrate->Enolate Deprotonation (Fast) Base Base (OH- / OR-) Base->Substrate Transition C1-C2 Bond Cleavage (Strain Relief) Enolate->Transition Retro-Aldol Product Cyclooctane-1,5-dione (Open Chain) Transition->Product Irreversible Fragmentation Product->Substrate Weiss-Cook Condensation (Requires Acid/Buffer)

Figure 1: The retro-aldol degradation pathway. Note that the cleavage of the bicyclic system to the cyclooctane ring is often driven by the relief of transannular strain.

🟠 Module 3: Prevention Protocols

"How do I stop it?"

The following protocols are designed to trap the kinetic product and prevent thermodynamic equilibration to the open-chain form.

Protocol A: The "Cold-Buffer" Quench

Use this for Weiss-Cook reaction workups or alkylation reactions.

Theory: The rate of retro-aldol cleavage is highly temperature-dependent and requires a free enolate. Rapid protonation at low temperature locks the bicyclic structure.

  • Preparation: Prepare a Buffer Solution of 0.5 M NaH₂PO₄ / 0.5 M Na₂HPO₄ (pH ~6.5–7.0). Cool to 0°C.

  • Quenching:

    • Cool your reaction mixture to -10°C (ice/salt bath).

    • Do not pour the reaction into the buffer. Instead, cannulate the reaction mixture slowly INTO the cold buffer with vigorous stirring. This ensures the pH never spikes locally.

  • Extraction: Extract immediately with cold dichloromethane (DCM) or ethyl acetate.

  • Drying: Use Na₂SO₄ (neutral), not K₂CO₃ (basic).

  • Concentration: Evaporate solvent at <30°C . Do not heat the water bath.

Protocol B: Chromatographic Stabilization

Use this if your compound degrades on silica.

Theory: Standard silica gel is slightly acidic (pH 4–5) and contains trace metals, which can catalyze the retro-aldol or hydration of the bridge ketone.

  • Pre-treatment: Slurry silica gel in a solvent containing 1% Triethylamine (Et₃N).

  • Neutralization: Wash the column with pure hexanes/EtOAc until the eluent is neutral (check pH paper).

  • Alternative: Use Neutral Alumina (Brockmann Grade III) . This is often superior for [3.3.1]nonane diones as it lacks the acidic protons that catalyze ring opening.

  • Rapid Elution: Do not let the compound sit on the column. Use a gradient that elutes the product within 10–15 minutes.

🟣 Module 4: Frequently Asked Questions (FAQs)

Q: Can I use NaOH for the hydrolysis of the ester groups on my [3.3.1] derivative? A: Avoid if possible. Strong hydroxide bases at elevated temperatures will almost certainly trigger the retro-aldol cleavage of the bridge.

  • Alternative: Use LiOH in THF/Water at room temperature (mild), or TMSI (Trimethylsilyl iodide) for anhydrous ester cleavage. If decarboxylation is the goal, consider Krapcho conditions (NaCl/DMSO/Water at 140°C) only if the bicyclic ketone is protected or reduced first.

Q: My Weiss-Cook condensation yield is low. Is it retro-aldol? A: Likely. The Weiss reaction is reversible.

  • Fix: Ensure the pH is maintained between 5.0 and 6.0 (citrate-phosphate buffer) during the condensation. If the pH rises >7, the equilibrium shifts back to the starting materials (dimethyl 1,3-acetonedicarboxylate and the 1,2-dicarbonyl).

Q: How do I store these compounds long-term? A: Store at -20°C under Argon .

  • Critical: These compounds can undergo "autoxidative" retro-aldol degradation if exposed to moisture and air, forming hydrates that catalyze their own decomposition.

Q: Is the 2,6-dione or 2,9-dione more stable? A: The bicyclo[3.3.1]nonane-2,9-dione is generally less stable to base than the 2,6-dione. The 9-keto group is part of the bridge and is subject to significant angle strain. Nucleophilic attack at C9 is rapid, often leading to cleavage of the C1–C9 bond.

📚 References

  • The Weiss Reaction (Original Methodology):

    • Weiss, U., & Edwards, J. M. (1968). A one-step synthesis of bicyclo[3.3.1]nonane-2,6,9-trione. Tetrahedron Letters, 9(47), 4885-4887.

  • Mechanism & Stability (Cook's Analysis):

    • Yang, S. C., & Cook, J. M. (1976).[1] Mechanism of the Weiss reaction. The Journal of Organic Chemistry, 41(11), 1903-1907.

  • Conformational Stability Data:

    • Alkauskas, A., et al. (2001).[2] Conformational stability of bicyclo[3.3.1]nonane-2,6-dione and bicyclo[3.3.1]nonane-2,9-dione: ab initio calculations and vibrational spectroscopy studies. Journal of Molecular Structure, 563, 427-433.

  • Modern Applications & Retro-Aldol Context:

    • Liu, G., Shirley, M. E., & Romo, D. (2012). A diastereoselective, nucleophile-promoted aldol-lactonization of ketoacids leading to bicyclic-β-lactones.[3] The Journal of Organic Chemistry, 77(5), 2496-2500.[3] (Demonstrates control of aldol/retro-aldol equilibrium in bicyclic systems).

Sources

Optimization

optimizing recrystallization solvents for bicyclic carboxylic acids

Technical Support Center: Bicyclic Carboxylic Acid Purification Ticket ID: #REC-BCA-OPT Subject: Optimization of Recrystallization Solvents for Bicyclic Carboxylic Acids Assigned Specialist: Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bicyclic Carboxylic Acid Purification

  • Ticket ID: #REC-BCA-OPT

  • Subject: Optimization of Recrystallization Solvents for Bicyclic Carboxylic Acids

  • Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

  • Status: Open

Executive Summary

Bicyclic carboxylic acids (e.g., norbornane-2-carboxylic acid, indole-carboxylic acids, bicyclo[1.1.1]pentane derivatives) present a unique purification paradox. The rigid, lipophilic bicyclic scaffold drives high lattice energy and hydrophobicity, while the carboxylic acid moiety introduces strong hydrogen-bonding capability. This duality often leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than crystal nucleation.[1]

This guide provides a self-validating workflow to decouple these interactions, ensuring polymorph control and high impurity rejection.

Module 1: The Solubility Landscape & Solvent Selection

Do not rely on trial-and-error. For bicyclic acids, the solvent system must balance the solvation of the hydrophobic cage (Dispersion forces,


) with the hydrophilic head (Polar/H-bonding forces, 

).
The "Goldilocks" Zone: Hansen Solubility Parameters (HSP)

To avoid oiling out, the solvent's affinity for the impurity must be significantly higher than for the product at low temperatures, while the solvent's boiling point must be lower than the melting point of the solvated product to prevent LLPS.

Recommended Solvent Systems for Bicyclic Acids:

System TypeSolvent Pair (Solvent / Anti-solvent)RationaleBest For
Polar/Non-Polar Ethyl Acetate / Heptane EtAc solvates the polar head; Heptane forces the hydrophobic cage to pack.General purification; removal of polar impurities.
Protic/Aqueous Ethanol (or IPA) / Water Exploits the steep temperature coefficient of solubility for carboxylic acids in alcohols.Highly polar bicyclics (e.g., Indole derivatives).
Dipolar/Non-Polar Acetone / Toluene Toluene interacts with the

-systems or lipophilic cage; Acetone disrupts H-dimers.
Aromatic bicyclics; polymorph control.
Chlorinated DCM / Hexane Warning: Solvate risk. DCM is excellent for rigid cages but often gets trapped in the lattice.Initial crude cleanup only.
Visualizing Solvent Selection Logic

SolventSelection Start Start: Bicyclic Acid Crude SolubilityCheck Check Solubility in Hot EtOAc Start->SolubilityCheck Soluble Soluble? SolubilityCheck->Soluble AddAntiSolvent Add Heptane (Dropwise) at Reflux Soluble->AddAntiSolvent Yes SwitchSolvent Switch to Ethanol/Water Soluble->SwitchSolvent No CheckOiling Observe: Oiling Out? AddAntiSolvent->CheckOiling SwitchSolvent->CheckOiling Success Cool slowly -> Crystallization CheckOiling->Success No (Cloud Point) MitigateOil Temp > MP of solvate CheckOiling->MitigateOil Yes (Droplets) ActionOil See Module 2 (LLPS) MitigateOil->ActionOil

Figure 1: Decision tree for initial solvent screening based on polarity and observation of phase separation.

Module 2: Troubleshooting "Oiling Out" (LLPS)

Issue: The solution becomes turbid with oily droplets instead of crystals. Cause: The system has entered a region where the liquid-liquid spinodal curve lies above the solubility curve. This is common in bicyclic acids because impurities depress the melting point, and the rigid structure resists ordering.

Protocol: The "Seeded Cloud Point" Method
  • Dissolve: Dissolve crude material in the "good" solvent at near-boiling.

  • Titrate: Add anti-solvent very slowly until a faint, persistent cloudiness appears (the metastable limit).

  • Re-dissolve: Add 1-2 drops of the "good" solvent to clear the solution.

  • Seed (Critical): Add 0.1% w/w pure seed crystals.

    • Why? Seeding bypasses the high energy barrier of nucleation, providing a template for the bicyclic structure to lock into, preventing the amorphous "oil" phase.

  • Cool: Cool at a controlled rate (e.g., 0.5°C/min). Do not crash cool.

FAQ: Oiling Out

Q: I don't have seed crystals. What now? A: Scratch the glass wall with a rod at the liquid-air interface.[2] Alternatively, withdraw a small aliquot, evaporate it on a watch glass to force rapid solidification (even if amorphous), and use that solid to seed the main batch.

Q: It still oils out even with seeding. A: Your temperature is likely too high relative to the melting point of the solvated species. Try a lower-boiling solvent system (e.g., switch from Toluene to Heptane) to allow processing at lower temperatures.

Module 3: Polymorph & Solvate Control

Bicyclic acids are notorious for trapping solvent molecules in their rigid lattice (solvates) or packing in different orientations (polymorphs).

Diagnostic Workflow:

  • DSC (Differential Scanning Calorimetry): If you see a broad endotherm before the melting point, you likely have a solvate.

  • TGA (Thermogravimetric Analysis): Confirm weight loss corresponds to solvent moles.

Corrective Action:

  • To Desolvate: Recrystallize from a non-coordinating solvent (e.g., Toluene or pure Water if applicable) or perform a "slurry conversion" (stirring the solid in a non-solvent for 24h) to collapse the solvated lattice into the stable non-solvated polymorph.

Visualizing The Oiling Out & Polymorph Mitigation

OilingOutMitigation Observation Observation: Oiling Out RootCause Temp > Metastable Liquid Limit Observation->RootCause Strategy1 Strategy A: Seed at High Temp RootCause->Strategy1 If seeds avail Strategy2 Strategy B: Change Solvent BP RootCause->Strategy2 If no seeds Execution1 Bypass Nucleation Barrier Strategy1->Execution1 Execution2 Process below T_oil Strategy2->Execution2 Result Crystalline Product Execution1->Result Execution2->Result

Figure 2: Strategic workflow for mitigating Liquid-Liquid Phase Separation (Oiling Out).

Module 4: Advanced Protocol – pH Swing Recrystallization

For bicyclic carboxylic acids that are stubborn in standard thermal recrystallization, exploit the chemical nature of the -COOH group.

Protocol:

  • Dissolution: Suspend the crude acid in water.

  • Ionization: Add 1M NaOH dropwise until the solid dissolves (pH ~10-11). The hydrophobic cage is now dragged into solution by the ionized carboxylate.

  • Filtration: Filter off insoluble non-acidic impurities.

  • Controlled Precipitation: Slowly add 1M HCl while stirring.

    • Crucial Step: Stop at the "cloud point" (usually pH 4-5 for these acids) and add seeds.

    • Continue acidifying slowly to pH 1-2.

  • Result: This method often produces a more stable polymorph and avoids thermal degradation.

References

  • Oiling Out & Phase Separation

    • Veverka, M. (2020).
    • Source:

  • Solvent Selection (Hansen Parameters)

    • Abbott, S., & Hansen, C. M. (2008). Hansen Solubility Parameters in Practice.
    • Source:

  • Bicyclic Acid Crystallization Strategies

    • Nagy, Z. K., et al. (2013). Crystallization of Organic Acids: Solvent Selection and Polymorph Control. Organic Process Research & Development.
    • Source:

  • General Recrystallization Protocols

    • MIT OpenCourseWare. (2022).
    • Source:

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 9-Oxobicyclo[3.3.1]nonane-1-carboxylic Acid

The following technical guide is structured as a Tier 3 Support Knowledge Base for 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid (CAS 65961-30-0) . It synthesizes physicochemical principles with practical troubleshooting s...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid (CAS 65961-30-0) . It synthesizes physicochemical principles with practical troubleshooting steps for laboratory applications.

Ticket ID: SOL-9OXO-001 Status: Active Classification: Physicochemical Properties / Assay Development Applicable Compound: 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid Target Audience: Medicinal Chemists, Formulation Scientists, In Vitro Biologists

Executive Technical Summary

9-oxobicyclo[3.3.1]nonane-1-carboxylic acid presents a specific solubility profile defined by its amphiphilic bridgehead structure .

  • The Hydrophobic Cage: The bicyclo[3.3.1]nonane core is a lipophilic, rigid hydrocarbon cage. It resists dissolution in pure aqueous media due to the high energy cost of cavity formation in the water network.

  • The Polar Handle: The C1-carboxylic acid (pKₐ ~4.8–5.2) and C9-ketone provide polarity. However, the ketone is sterically shielded within the bridge, reducing its hydrogen-bonding capacity with water.

  • The Critical Failure Point: Users most often encounter precipitation because the intrinsic solubility (

    
    )  of the free acid form is negligible (< 100 µM). Solubility is almost entirely dependent on ionization .
    

Key Physicochemical Parameters (Estimated):

Parameter Value Implication
pKₐ (COOH) ~5.0 Requires pH > 7.0 for reliable solubility.
LogP ~1.5 – 2.0 Moderate lipophilicity; prone to non-specific binding.

| Physical State | Solid | High lattice energy may slow dissolution rate. |

Troubleshooting Guide (FAQ & Root Cause Analysis)
Issue #1: "The compound precipitates immediately upon adding my DMSO stock to the cell culture media."

Root Cause: "The pH Crash." DMSO stock solutions (typically 10–100 mM) contain the compound in its neutral, protonated form. Cell culture media (pH 7.4) has limited buffering capacity. When you spike a high concentration of the acidic compound, the local pH at the injection site drops below the pKₐ (approx. 5.0), causing the compound to revert to its insoluble free-acid form and crash out before it can disperse.

Resolution Protocol:

  • Pre-dilution Step: Do not add pure DMSO stock directly to the media. Instead, perform an intermediate dilution into a high-capacity buffer (e.g., PBS or HEPES, pH 8.0) to force ionization before introduction to the cells.

  • The "Dropwise" Technique: Add the stock solution dropwise to the vortexing media, not the other way around. This prevents local high-concentration pockets.

Issue #2: "I cannot get the solid powder to dissolve in water, even with sonication."

Root Cause: Lattice Energy Barrier. As a bridgehead carboxylic acid, the crystal lattice is stabilized by intermolecular hydrogen bonding (dimer formation). Water alone cannot break these dimers efficiently. Sonication only reduces particle size; it does not change thermodynamics.

Resolution Protocol:

  • Switch to In Situ Salt Formation: You must chemically deprotonate the acid.

    • Reagent: Use 1.05 equivalents of Sodium Hydroxide (NaOH) or Meglumine.

    • Mechanism:[1] Converting the -COOH to -COO⁻Na⁺ disrupts the crystal lattice and hydrates the anion.

    • Warning: Avoid using Calcium or Magnesium bases, as divalent salts of bicyclic acids often have lower solubility (soap scum effect).

Issue #3: "My assay results are variable. The compound seems to 'stick' to the plastic."

Root Cause: Non-Specific Binding (NSB). The bicyclo[3.3.1]nonane cage is "greasy." In aqueous buffers, the molecule seeks hydrophobic surfaces (pipette tips, well plates) to escape the water structure, effectively lowering the actual concentration in solution.

Resolution Protocol:

  • Add Surfactant: Incorporate 0.01% Tween-20 or 0.05% Pluronic F-127 into your assay buffer. This forms micelles that chaperone the hydrophobic cage, keeping it in solution and preventing adsorption to plasticware.

Experimental Protocols
Protocol A: Preparation of a 100 mM "Universal" Stock Solution

Use this protocol to create a stock that is robust against precipitation.

  • Weighing: Weigh 18.2 mg of 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid.

  • Solvent Choice: Do not use pure water. Use DMSO (Dimethyl Sulfoxide) .

  • Dissolution: Add 1.0 mL of anhydrous DMSO. Vortex until clear.

  • Verification: Visually inspect for "schlieren" lines (swirls), indicating incomplete mixing.

  • Storage: Store at -20°C. DMSO is hygroscopic; ensure the vial is tightly sealed to prevent water intake, which can cause precipitation over time.

Protocol B: In Situ Salt Conversion (Aqueous Stock)

Use this if DMSO is toxic to your specific assay.

  • Calculation: Calculate moles of compound (

    
    ).
    
  • Base Addition: Add

    
     of 1.0 M NaOH or KOH. (Targeting 95% neutralization avoids overshooting pH).
    
  • Volume Adjustment: Add water to reach 80% of final volume.

  • Buffering: Add 10% volume of 10x PBS or HEPES to lock the pH.

  • Finalize: Dilute to final volume. Check pH; it should be > 7.0.

Visual Decision Support
Figure 1: Solubility Optimization Decision Tree

Follow this logic flow to select the correct solubilization strategy for your experiment.

SolubilityTree Start Start: Dissolve Solid 9-oxobicyclo[3.3.1]nonane-1-COOH SolventCheck Is DMSO/Ethanol permitted in assay? Start->SolventCheck UseDMSO Dissolve in DMSO (Stock 10-100 mM) SolventCheck->UseDMSO Yes AqPath Aqueous Only Required SolventCheck->AqPath No DilutionCheck Dilute into Aqueous Media UseDMSO->DilutionCheck PrecipCheck Did it precipitate? DilutionCheck->PrecipCheck Success1 Proceed with Assay PrecipCheck->Success1 No AddCosolvent Add Cosolvent: 5-10% PEG-400 or Glycerol PrecipCheck->AddCosolvent Yes SaltForm Convert to Salt: Add 1.0 eq NaOH or Meglumine AqPath->SaltForm PHCheck Check Final pH (Must be > 7.0) SaltForm->PHCheck PHCheck->Success1 If clear AddSurfactant Add Surfactant: 0.01% Tween-20 PHCheck->AddSurfactant If hazy AddCosolvent->AddSurfactant Still precipitating? AddSurfactant->Success1

Caption: Decision matrix for solubilizing 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid based on assay tolerance for organic solvents.

Figure 2: The "pH-Switch" Mechanism

Understanding why pH control is non-negotiable for this molecule.

PHSwitch Acid Free Acid Form (Protonated) Low Solubility (<0.1 mg/mL) Aggregates Equilibrium pK_a ≈ 5.0 Acid->Equilibrium + Base (pH > 7) Equilibrium->Acid Base Carboxylate Anion (Deprotonated) High Solubility (>10 mg/mL) Dispersed Equilibrium->Base Base->Equilibrium + Acid (pH < 5)

Caption: The solubility switch. At pH < 5, the molecule exists as an insoluble aggregate. At pH > 7, it exists as a soluble anion.

Reference Data

Table 1: Solubility Profile in Common Solvents (25°C)

Solvent Solubility Estimate Notes
Water (pH 4) < 0.1 mg/mL Insoluble. Requires ionization.[2]
PBS (pH 7.4) > 5.0 mg/mL Soluble as anion.
DMSO > 50 mg/mL Excellent stock solvent.
Ethanol > 20 mg/mL Good, but volatile.

| 0.1 M NaOH | > 50 mg/mL | Forms sodium salt rapidly. |

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3258066, 9-Oxobicyclo[3.3.1]nonane-3-carboxylic acid (Isomer Reference for physicochemical properties). Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compilation: Carboxylic Acids. Organic Chemistry Data. Retrieved from [Link]

  • Jain, N. F., & Masse, C. E. Synthesis from Carboxylic Acid Derivatives. Science of Synthesis. (General reference for bridgehead acid hydrolysis and extraction). Retrieved from [Link]

Sources

Optimization

minimizing side reactions during the hydrolysis of Meerwein’s ester

Technical Support Center: Hydrolysis of Meerwein's Ester Welcome to the technical support center for the hydrolysis of Meerwein's ester (tert-butyl ester). This guide is designed for researchers, scientists, and professi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydrolysis of Meerwein's Ester

Welcome to the technical support center for the hydrolysis of Meerwein's ester (tert-butyl ester). This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore the nuances of this common deprotection strategy, focusing on practical solutions to minimize side reactions and optimize your experimental outcomes. Our approach is rooted in a deep understanding of the reaction mechanism, providing you with not just protocols, but the rationale behind them.

Introduction: The Stability and Lability of Meerwein's Ester

The tert-butyl ester is a widely utilized protecting group for carboxylic acids due to its exceptional stability across a broad range of chemical conditions, including basic hydrolysis, reduction, and reactions with many organometallic reagents.[1] Its steric bulk effectively shields the carboxylic acid from nucleophilic attack.[1] However, this robustness is elegantly contrasted by its facile cleavage under mild acidic conditions, a characteristic that makes it invaluable in complex organic syntheses, particularly in orthogonal protection strategies.[1][2]

The acid-catalyzed hydrolysis proceeds via a unimolecular (E1) mechanism, which involves the formation of a relatively stable tertiary carbocation.[1][2] It is this very intermediate that is the primary source of potential side reactions. Understanding and controlling the fate of this carbocation is paramount to achieving a clean and high-yield deprotection.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the hydrolysis of Meerwein's ester in a question-and-answer format, providing both diagnostic advice and preventative strategies.

Q1: My reaction is showing a significant amount of an unexpected, volatile byproduct, and my yield is lower than expected. What is likely happening?

A1: The most probable cause is the formation of isobutylene via elimination.

The tert-butyl carbocation generated during acid-catalyzed hydrolysis is prone to deprotonation, leading to the formation of isobutylene gas.[3] This is a common E1 elimination pathway that competes with the desired hydrolysis.[4][5][6]

Troubleshooting & Prevention:

  • Use a Carbocation Scavenger: The most effective way to mitigate this side reaction is to "trap" the tert-butyl carbocation before it can eliminate a proton. Anisole, thioanisole, or triethylsilane are excellent scavengers.[7] These electron-rich species readily react with the carbocation, preventing the formation of isobutylene.

  • Lower the Reaction Temperature: While the reaction is often run at room temperature, reducing the temperature can sometimes favor the desired hydrolysis over elimination.[7] However, this may also slow down the primary reaction rate.

  • Choice of Acid: Strong acids like trifluoroacetic acid (TFA) are commonly used.[7] However, in some cases, using a milder acid like phosphoric acid might reduce the propensity for elimination.[7][8]

Q2: I'm observing incomplete hydrolysis, even after extended reaction times. How can I drive the reaction to completion?

A2: Incomplete hydrolysis can stem from several factors, including insufficient acid strength, catalyst deactivation, or equilibrium limitations.

Acid-catalyzed ester hydrolysis is a reversible process.[9][10] To favor the formation of the carboxylic acid, the equilibrium must be shifted to the product side.

Troubleshooting & Prevention:

  • Increase Water Concentration: According to Le Chatelier's principle, adding an excess of water can help drive the equilibrium towards the hydrolysis products.[2][9][10]

  • Ensure Sufficient Acid Catalyst: The acid is a catalyst, but in practice, it is often used in stoichiometric amounts or as the solvent (e.g., neat TFA) to ensure the reaction proceeds efficiently.[2][7]

  • Monitor the Reaction: Use analytical techniques like TLC or LC-MS to monitor the reaction's progress.[7] This will help you determine the optimal reaction time and prevent unnecessary degradation of your product.

Q3: My starting material or product seems to be degrading under the reaction conditions. What can I do to improve stability?

A3: Degradation can be caused by the harshness of the acidic medium or sensitivity of other functional groups in your molecule.

While tert-butyl esters are cleaved under acidic conditions, other protecting groups or sensitive moieties in your molecule might not be stable.

Troubleshooting & Prevention:

  • Optimize Acid and Solvent System: A wide range of acids can be used for deprotection, including TFA, formic acid, p-toluenesulfonic acid, and HCl.[2] The choice of acid and solvent can be tailored to the specific substrate. For instance, formic acid is suitable for β-lactam substrates.[2]

  • Control Reaction Temperature: Lowering the reaction temperature can help minimize the degradation of sensitive compounds.[7]

  • Inert Atmosphere: If your compound is susceptible to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[7]

Visualizing the Reaction and Side Pathways

To better understand the process, let's visualize the reaction mechanism and the points where side reactions can occur.

Hydrolysis_Mechanism Ester Meerwein's Ester (tert-Butyl Ester) ProtonatedEster Protonated Ester Ester->ProtonatedEster + H+ Carbocation tert-Butyl Carbocation + Carboxylic Acid ProtonatedEster->Carbocation C-O Cleavage Isobutylene Isobutylene (Side Product) Carbocation->Isobutylene Elimination (-H+) ScavengedProduct Scavenged Product Carbocation->ScavengedProduct + Scavenger

Caption: Acid-catalyzed hydrolysis of Meerwein's ester.

Experimental Protocols

Here are two common protocols for the hydrolysis of Meerwein's ester, along with key considerations.

Protocol 1: Standard Deprotection with Trifluoroacetic Acid (TFA)

This is a robust and widely used method for tert-butyl ester cleavage.[7]

  • Dissolve the tert-butyl ester-containing compound in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to the solution. A common ratio is 1:1 (v/v) of DCM to TFA.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using TLC or LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • The crude product can then be purified by standard methods such as precipitation, crystallization, or chromatography.

Protocol 2: Milder Deprotection with Aqueous Phosphoric Acid

This method is suitable for substrates that may be sensitive to harsher acidic conditions.[8]

  • Dissolve the tert-butyl ester in a suitable organic solvent (e.g., toluene, DCM).

  • Add 85 wt% aqueous phosphoric acid (typically 5 equivalents).

  • Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.[7]

Troubleshooting Decision Tree

The following diagram provides a logical workflow for troubleshooting common issues during the hydrolysis of Meerwein's ester.

Troubleshooting_Tree Start Low Yield or Impure Product Check_Completion Is the reaction complete? Start->Check_Completion Side_Products Are there significant side products? Check_Completion->Side_Products Yes Incomplete_Action Increase reaction time or acid concentration. Check_Completion->Incomplete_Action No Scavenger_Action Add a carbocation scavenger (e.g., anisole). Side_Products->Scavenger_Action Yes Degradation_Check Is the starting material or product degrading? Side_Products->Degradation_Check No Degradation_Action Lower temperature or use a milder acid. Degradation_Check->Degradation_Action Yes Workup_Issue Review workup procedure. Check for product solubility. Degradation_Check->Workup_Issue No

Caption: Troubleshooting decision tree for hydrolysis.

Summary of Recommended Conditions

The following table summarizes key reaction parameters and their impact on the hydrolysis of Meerwein's ester.

ParameterRecommendationRationale
Acid Trifluoroacetic Acid (TFA) or Phosphoric AcidTFA is highly effective but harsh; phosphoric acid offers a milder alternative.[7][8]
Solvent Dichloromethane (DCM) or TolueneDCM is standard with TFA; toluene can be used with phosphoric acid.[7]
Temperature Room Temperature (or lower)Lower temperatures can reduce side reactions and degradation.[7]
Scavenger Anisole, Thioanisole, or TriethylsilaneTraps the tert-butyl carbocation to prevent elimination.[7]
Workup Aqueous wash and extractionNecessary to remove the acid and isolate the product.[7]

References

  • Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2018). Arkat USA. Retrieved February 12, 2026, from [Link]

  • Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved February 12, 2026, from [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017). Chemistry Stack Exchange. Retrieved February 12, 2026, from [Link]

  • Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol. (2023). Clutch Prep. Retrieved February 12, 2026, from [Link]

  • Elimination reactions | Organic Chemistry 1: An open textbook. (n.d.). Lumen Learning. Retrieved February 12, 2026, from [Link]

  • tert-Butyl Esters - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • Acid Catalyzed Hydrolysis of Esters - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved February 12, 2026, from [Link]

  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016). YouTube. Retrieved February 12, 2026, from [Link]

  • Isopropyl alcohol - Wikipedia. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

  • E1 Elimination Reactions - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

  • Alkyl Halide Reactivity - MSU chemistry. (n.d.). Michigan State University. Retrieved February 12, 2026, from [Link]

  • A Mild and Selective Method for the Cleavage of tert-Butyl Esters. (2025). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Ester hydrolysis reactions: Acid and base catalysed || part 4. (2020). YouTube. Retrieved February 12, 2026, from [Link]

  • A SN1 Reaction: Synthesis of tert-Butyl Chloride. (n.d.). The Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]

  • Reactions and Mechanisms - Master Organic Chemistry. (n.d.). Master Organic Chemistry. Retrieved February 12, 2026, from [Link]

  • Hydrolysis of esters mechanism. (2023). YouTube. Retrieved February 12, 2026, from [Link]

  • Trimethyloxonium tetrafluoroborate - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 12, 2026, from [Link]

  • Meerwein's salt - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved February 12, 2026, from [Link]

  • WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES - Google Patents. (n.d.). Google Patents.
  • Esters Hydrolysis: Types and their Mechanisms. (2023). PSIBERG. Retrieved February 12, 2026, from [Link]

  • HYDROLYSIS REACTIONS. (2018). Retrieved February 12, 2026, from [Link]

  • Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Meerwein's reagent, triethyloxonium tetrafluoroborate, is a powerful ethylating agent that... (n.d.). Homework.Study.com. Retrieved February 12, 2026, from [Link]

  • The Hydrolysis of Esters - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

  • Hydrolysis of Salts – Introductory Chemistry. (n.d.). Campus Manitoba PressbooksEDU Network. Retrieved February 12, 2026, from [Link]

  • Hydrolysis - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

  • 5.4: Hydrolysis Reactions - Chemistry LibreTexts. (2025). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

  • Hydrolysis of Esters in Subcritical and Supercritical Water. (2025). ResearchGate. Retrieved February 12, 2026, from [Link]

Sources

Troubleshooting

removing polymeric impurities from bicyclo[3.3.1]nonane synthesis products

The following technical guide is designed for researchers and process chemists dealing with the purification of bicyclo[3.3.1]nonane and its derivatives. It prioritizes field-proven, scalable techniques to isolate the ri...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists dealing with the purification of bicyclo[3.3.1]nonane and its derivatives. It prioritizes field-proven, scalable techniques to isolate the rigid bicyclic scaffold from oligomeric side-products.[1]

Executive Summary

The synthesis of bicyclo[3.3.1]nonane (and its functionalized derivatives like 9-BBN or the 2,6-dione) frequently utilizes acid-catalyzed cyclization or rearrangement pathways (e.g., from cyclooctadiene or adamantane precursors).[1] A common failure mode in these protocols is the formation of "tarry" oligomers—non-volatile, colored polymeric impurities resulting from aldol condensation side-reactions or oxidative degradation.

Because the bicyclo[3.3.1]nonane scaffold is a globular, rigid, and highly volatile hydrocarbon , standard filtration often fails to remove these sticky polymers. This guide details the thermodynamic phase-separation techniques (Sublimation and Precipitation) that exploit the specific physical properties of the target molecule to achieve >99% purity.

Troubleshooting Guide & FAQs

Q1: My crude product is a sticky, dark brown solid, but the literature describes a white crystalline powder. Standard filtration is clogging. How do I separate the product?

Diagnosis: You are dealing with oligomeric "tar" encapsulation. The polymeric impurities (likely poly-enamines or aldol condensation oligomers) have physically trapped your target molecule.[1] Filtration fails because the polymer swells in organic solvents, forming a gel.

The Solution: Vacuum Sublimation This is the most effective method for this specific scaffold. Bicyclo[3.3.1]nonane has a high enthalpy of sublimation (


) and a high vapor pressure relative to the polymeric impurities, which have effectively zero vapor pressure.[1]

Protocol:

  • Pre-treatment: If the crude is wet or contains solvent, dry it thoroughly under high vacuum at room temperature first. Solvent bumping will ruin the sublimation.

  • Setup: Place the crude "tar" in a wide-bottom sublimation apparatus (cold finger setup).

  • Conditions: Apply high vacuum (

    
    ). Gently heat the oil bath to 50–60°C .
    
    • Note: Do not overheat. The goal is to sublime the bicyclic monomer out of the polymer matrix.

  • Result: The pure bicyclo[3.3.1]nonane will form distinct, white, waxy crystals on the cold finger. The dark polymer will remain as a hard, glassy residue at the bottom.

Q2: Sublimation is not feasible for my scale (multi-gram). What solvent system works for recrystallization?

Diagnosis: You need a solvent system that solubilizes the monomer at high temperatures but acts as a non-solvent for the polymer (or vice versa).

The Solution: Differential Solubility Precipitation Bicyclo[3.3.1]nonane is highly lipophilic. The polymeric impurities are often more polar (if oxygenated) or simply higher molecular weight.

Recommended Solvent Systems:

Solvent System Ratio (v/v) Mechanism Best For
MeOH : Water 3 : 1 Anti-solvent precipitation General purification of the parent hydrocarbon.[1] The hydrocarbon precipitates; polar tars stay in solution or oil out separately.

| Hexanes : CHCl


  | 2 : 1 | Selective dissolution | Sulfur-bridged derivatives (e.g., 9-thiabicyclo).[1] |
| DME (Dimethoxyethane) | Pure | Thermal recrystallization | 9-BBN and organoboron derivatives.[1] |

Protocol (MeOH/Water Method):

  • Dissolve the crude dark solid in the minimum amount of boiling Methanol.

  • Crucial Step: If undissolved black particles remain, filter the hot solution through a pre-warmed pad of Celite.

  • Add hot Water dropwise until the solution becomes slightly turbid.

  • Allow to cool slowly to room temperature, then to 4°C. The bicyclo[3.3.1]nonane will crystallize as needles or plates, leaving the amorphous polymer in the supernatant.

Q3: I have isolated the solid, but it turns yellow/brown after a few days of storage. Why?

Diagnosis: Autocatalytic polymerization caused by acidic residues . Many synthesis routes (e.g., acid-catalyzed rearrangement of cyclooctane derivatives) leave trace mineral acid trapped in the lattice of the waxy solid. This acid catalyzes slow oxidation or polymerization of the bicyclic cage (especially if alkenes are present).

The Solution: The "Alkaline Wash" Workup Before sublimation or recrystallization, you must neutralize the crude bulk.

  • Dissolve the crude product in a non-polar solvent (Hexanes or Et

    
    O).
    
  • Wash 2x with 10% aqueous Na

    
    CO
    
    
    
    (Sodium Carbonate).
    • Why: Bicarbonate is too weak; Hydroxide can be too aggressive if functional groups are present. Carbonate provides the correct pH buffer (~11).

  • Wash 1x with Brine.

  • Dry over MgSO

    
     (anhydrous).
    
  • Concentrate and proceed to sublimation.

Visualizing the Purification Workflow

The following diagram illustrates the decision logic for removing polymeric impurities based on the scale and nature of the crude mixture.

G Start Crude Bicyclo[3.3.1]nonane (Contains Polymeric Tars) CheckAcid Check pH / Acid History Start->CheckAcid Neut Neutralization Step: Dissolve in Hexanes -> Wash w/ 10% Na2CO3 CheckAcid->Neut Acidic Residues Present Decision Scale & Equipment? CheckAcid->Decision Neutral Crude Dry Dry Organic Layer (MgSO4) & Concentrate Neut->Dry Dry->Decision Sublimation Vacuum Sublimation (50-60°C, <0.5 mmHg) Decision->Sublimation Small Scale (<5g) OR High Volatility Recryst Recrystallization (MeOH:H2O 3:1) Decision->Recryst Large Scale (>5g) Pure Pure Crystalline Product (>99% Purity) Sublimation->Pure Waste Residue: Polymeric Tar Sublimation->Waste Residue Recryst->Pure Recryst->Waste Supernatant

Figure 1: Logical workflow for the purification of bicyclo[3.3.1]nonane, prioritizing acid removal and phase separation techniques.[1]

Key Physical Data for Purification

Understanding the thermodynamic properties of the scaffold is essential for successful isolation.

PropertyValueImplication for Purification
Molecular Weight 124.22 g/mol Low MW contributes to high volatility.[1]
Melting Point 144–146 °CSolid at RT, but close enough to sublimation point to require careful temp control.
Enthalpy of Sublimation ~55.6 kJ/molHigh. Confirms sublimation is the thermodynamically favored separation method [1].
Solubility (Water) InsolubleAllows for aqueous washes (Na

CO

) without product loss.[1]
Solubility (Ether/Hex) SolubleIdeal for extraction from aqueous reaction mixtures.

References

  • NIST Chemistry WebBook. Bicyclo[3.3.1]nonane Thermochemistry Data.[2] National Institute of Standards and Technology.[2][3] [Link][1]

  • Organic Syntheses. 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: Multigram Display of Azide and Cyanide Components.[1][4] (Discusses purification of bicyclic scaffolds via washing and recrystallization). [Link]

  • Mikhalyonok, S.G., et al. Synthesis of 4,6-disubstituted bicyclo[3.3.1]nona-3,6-dien-2-ones.[1][5] Russian Journal of Organic Chemistry, 2023.[5] (Details aldol condensation routes and associated side-products). [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced NMR Characterization Guide: Bridgehead Proton Assignment in 9-Oxobicyclo[3.3.1]nonane-1-carboxylic Acid

The following guide is structured as a high-level technical advisory for analytical scientists and medicinal chemists. It synthesizes structural theory, experimental data, and comparative methodology to provide a definit...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical advisory for analytical scientists and medicinal chemists. It synthesizes structural theory, experimental data, and comparative methodology to provide a definitive interpretation of the bridgehead proton in 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid.

Executive Summary: The Structural Challenge

The interpretation of 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid presents a classic "deceptive simplicity" problem in NMR spectroscopy. While the molecule appears rigid, the bridgehead proton at C5 (H5) serves as a critical diagnostic probe for the molecule's conformational equilibrium between the Twin-Chair (CC) and Chair-Boat (CB) forms.

This guide compares three distinct approaches to interpreting this specific proton:

  • Standard 1D 1H NMR: Often insufficient due to signal overlap and complex splitting.

  • Derivatization (Methyl Ester): A chemical alternative to improve resolution.

  • Advanced 2D NMR (The Recommended Standard): The only robust method for unambiguous assignment.

Technical Analysis: The Target Proton (H5)

In the 1-carboxylic acid derivative, the symmetry of the parent bicyclo[3.3.1]nonan-9-one is broken. The focus of this guide is the remaining bridgehead proton at position 5 (H5 ).

Structural Context[1][2][3][4][5][6][7][8][9][10]
  • Position: Alpha (

    
    ) to the C9-ketone; Gamma (
    
    
    
    ) to the C1-Carboxyl.
  • Environment: The C1-COOH substituent exerts a through-space electrostatic effect and potentially alters the ring puckering compared to the parent ketone.

Comparative Data Table: H5 Interpretation

The following table summarizes the performance of different interpretation methods for the H5 proton.

FeatureMethod A: 1D 1H NMR (Acid) Method B: Methyl Ester Analog Method C: 2D NMR (HSQC/NOESY)
Chemical Shift (

)
2.40 – 2.55 ppm (Broad Multiplet)2.35 – 2.45 ppm (Sharper Multiplet)Unambiguous Cross-peak
Resolution Low (Overlaps with

-keto ring protons)
Medium (Dimers removed)High (Separates C5 from C2/C4/C6/C8)
Diagnostic Value Limited (Ambiguous integration)Moderate (Cleaner baseline)Definitive (Spatial confirmation)
Solvent Effect High (Dimerization in CDCl

)
LowN/A

Detailed Comparative Analysis

Method A: 1D 1H NMR (The Baseline)

Performance: Poor to Moderate. In CDCl


, the carboxylic acid forms hydrogen-bonded dimers, causing significant line broadening. The H5 bridgehead proton typically resonates between 2.40 and 2.55 ppm .
  • The Trap: It often overlaps with the equatorial protons of the cyclohexane rings (H2eq/H4eq/H6eq/H8eq), creating a "mush" in the 2.3–2.6 ppm region.

  • Coupling Complexity: H5 couples vicinally (

    
    ) with H4/H6 and exhibits long-range W-couplings (
    
    
    
    ) with H3/H7 equatorial protons, resulting in a broad, featureless peak rather than a clean splitting pattern.
Method B: The "Chemical Alternative" (Methyl Ester)

Performance: Good for Resolution. Converting the acid to methyl 9-oxobicyclo[3.3.1]nonane-1-carboxylate (Meerwein ester derivative) is a common alternative strategy.

  • Advantage: Eliminates dimerization. The H5 signal sharpens, often resolving into a distinct multiplet at ~2.37 ppm .

  • Limitation: It adds a methoxy singlet (~3.7 ppm) that can obscure other regions, and it chemically alters the sample, which may not be permissible in late-stage drug analysis.

Method C: 2D NMR (The Gold Standard)

Performance: Superior.[1] This is the required protocol for publication-quality assignment.

  • HSQC: The H5 proton correlates to a methine carbon (CH) at ~46-50 ppm , distinctly separated from the methylene carbons (CH

    
    ) of the ring (which appear at ~20-35 ppm). This instantly isolates H5 from the overlapping methylene protons.
    
  • NOESY: The "Smoking Gun." In the Twin-Chair (CC) conformation, H5 shows strong NOE correlations to the endo protons at C3 and C7. If the ring flips to a Boat form, these correlations vanish or shift to the exo protons.

Mandatory Visualization: Assignment Logic

The following diagram illustrates the logical workflow for assigning the bridgehead proton, rejecting the "Simple 1D" approach in favor of the "Evidential 2D" pathway.

NMR_Assignment_Workflow Start Sample: 9-oxobicyclo[3.3.1]nonane-1-COOH Step1 1D 1H NMR (CDCl3) Start->Step1 Decision Is H5 Resolved? Step1->Decision Path_Fail Broad Multiplet (2.4-2.6 ppm) Overlaps with H-eq Decision->Path_Fail No (Typical) Step2 Run HSQC (1H-13C) Path_Fail->Step2 Required Action Analysis1 Identify Methine (CH) Carbon (~46-50 ppm) Step2->Analysis1 Step3 Run NOESY/ROESY Analysis1->Step3 Analysis2 Check H5 -> H3/H7(endo) Confirm Twin-Chair Step3->Analysis2 Result Definitive Assignment: H5 Bridgehead Identified Analysis2->Result

Figure 1: Decision tree for the unambiguous assignment of the H5 bridgehead proton, highlighting the necessity of HSQC/NOESY over 1D NMR.

Experimental Protocol: Self-Validating System

To ensure reproducibility and scientific integrity, follow this optimized protocol. This method is self-validating because the HSQC cross-peak confirms the carbon type (CH vs CH


), eliminating ambiguity.
Step 1: Sample Preparation
  • Solvent: Use DMSO-d

    
      instead of CDCl
    
    
    
    .
    • Reasoning: DMSO disrupts the carboxylic acid dimers, sharpening the signals. It also shifts the exchangeable -COOH proton to ~12.0+ ppm, clearing the aliphatic window.

  • Concentration: 10–15 mg in 0.6 mL solvent.

Step 2: Acquisition Parameters[8]
  • 1D 1H: 64 scans, 2s relaxation delay (d1).

  • 2D HSQC: Multiplicity-edited (e.g., hsqcedetgpsisp2.3).

    • Interpretation: Look for the blue/negative phase cross-peak (CH) in the 46–50 ppm (

      
      C) / 2.4–2.6 ppm (
      
      
      
      H) region. All interfering ring protons will appear as red/positive phase (CH
      
      
      ) peaks.
Step 3: Conformational Verification (NOESY)
  • Mixing Time: 500 ms.

  • Diagnostic Check: Look for a cross-peak between H5 (bridgehead) and the protons at ~1.5–1.7 ppm (H3/H7 endo).

    • Positive NOE: Confirms Twin-Chair (CC) conformation.

    • Absent NOE: Suggests Chair-Boat (CB) distortion due to the C1-COOH steric bulk.

References

  • Wiseman, J. R., & Krabbenhoft, H. O. (1977). Carbon-13 nuclear magnetic resonance spectra of bridgehead substituted bicyclo[3.3.1]nonanes. The Journal of Organic Chemistry, 42(13), 2240–2243. Link

  • Peters, J. A., van der Toorn, J. M., & van Bekkum, H. (1977). Conformational analysis of bicyclo[3.3.1]nonane derivatives. Tetrahedron, 33(26), 349–353. Link

  • Organic Syntheses. (2022).[2] Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO).[2] Org.[2][3][1] Synth., 99, 251-273.[2] (Provides comparative NMR data for 9-oxo-bicyclo systems). Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

Sources

Comparative

characteristic IR carbonyl stretching frequencies of 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid

Topic: Characteristic IR Carbonyl Stretching Frequencies of 9-Oxobicyclo[3.3.1]nonane-1-carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characteristic IR Carbonyl Stretching Frequencies of 9-Oxobicyclo[3.3.1]nonane-1-carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

This guide provides a definitive analysis of the infrared (IR) spectral characteristics of 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid , a bicyclic scaffold critical in the synthesis of neuroactive alkaloids and supramolecular hosts.

Unlike simple aliphatic ketones or acids, this molecule exhibits a diagnostic transannular spectral shift driven by the proximity of the C9-ketone and the C1-carboxylic acid. Correct interpretation of these frequencies is not merely a characterization step but a conformational probe that validates the integrity of the bicyclic cage and the presence of intramolecular hydrogen bonding.

The Spectroscopic Signature: Product vs. Alternatives

The defining feature of 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid is the transannular hydrogen bond formed between the carboxylic hydroxyl group (donor) and the bridging ketone oxygen (acceptor). This interaction weakens the C=O bond of the ketone, causing a redshift (lowering) of its stretching frequency compared to structural analogs.[1]

Comparative IR Frequency Table (Solution Phase, CCl₄)
CompoundStructural FeatureC=O (Ketone) [cm⁻¹]C=O[2] (Acid/Ester) [cm⁻¹]Diagnostic Insight
9-oxobicyclo[3.3.1]nonane-1-carboxylic acid Intramolecular H-Bond 1685 - 1695 1740 - 1755 (Monomer)Primary Validation: Significant redshift of ketone band confirms "closed" cage conformation.
Bicyclo[3.3.1]nonan-9-one Parent Scaffold (No Acid)1715 - 1720N/AReference standard for a strain-free bridge ketone.
Methyl 9-oxobicyclo[3.3.1]nonane-1-carboxylate Ester Blocked (No Donor)1718 - 17251735 - 1745Negative Control: Methylation removes the H-bond donor; ketone frequency returns to normal.
Cyclohexanecarboxylic acid Monocyclic AnalogN/A1710 (Dimer) / 1760 (Monomer)Demonstrates typical behavior of non-interacting acids.

Critical Note: In the solid state (KBr pellet), intermolecular dimerization of the carboxylic acid often competes with the intramolecular bond, leading to broad, overlapping bands. Dilute solution IR (CHCl₃ or CCl₄) is the gold standard for observing the discrete intramolecular shift described above.

Mechanistic Analysis: The Transannular Interaction

The spectral shift is not random; it is a direct readout of the conformational equilibrium. The bicyclo[3.3.1]nonane system exists in a dynamic equilibrium between Chair-Chair (CC) and Chair-Boat (CB) conformers.

In the Chair-Chair conformation, the endo-directed functional groups at C1 and C9 are brought into van der Waals contact (approx. 2.5 Å), facilitating a strong orbital interaction.

Pathway Visualization: Conformational Locking

The following diagram illustrates how the intramolecular hydrogen bond "locks" the conformation, distinct from the open equilibrium observed in the ester derivative.

G cluster_0 Conformational Equilibrium Node1 Open Form (No Interaction) Node2 Closed Form (Intramolecular H-Bond) Node1->Node2 H-Bond Stabilization Node3 Spectral Readout: Ketone Redshift (~1690 cm⁻¹) Node2->Node3 C=O Bond Weakening Node4 Esterification (Methyl Ester) Node2->Node4 Chemical Modification Node5 Loss of Shift (Ketone ~1720 cm⁻¹) Node4->Node5 Removal of Donor caption Figure 1: The intramolecular hydrogen bond stabilizes the 'Closed' conformer, directly causing the diagnostic IR redshift.

Experimental Protocols

To reliably replicate these data, specific synthesis and characterization protocols must be followed. The following workflow ensures the isolation of the correct thermodynamic product.

Protocol A: Synthesis of 9-Oxobicyclo[3.3.1]nonane-1-carboxylic Acid

Based on modified Wieland-Miescher ketone methodologies.

  • Reagents: 1-Morpholinocyclohexene (1.0 eq), Acryloyl chloride (1.1 eq), followed by Hydrolysis.

  • Annulation:

    • Dissolve enamine in dry dioxane under N₂.

    • Add acryloyl chloride dropwise at 0°C.

    • Reflux for 4 hours to effect the double Michael addition/cyclization.

  • Hydrolysis:

    • Add 10% HCl solution directly to the reaction mixture.

    • Stir vigorously at room temperature for 2 hours to hydrolyze the enamine and acid chloride functionalities.

  • Isolation:

    • Extract with Ethyl Acetate (3x).

    • Wash organic phase with brine, dry over Na₂SO₄.

    • Crucial Step: Recrystallize from Benzene/Hexane. This solvent system favors the carboxylic acid dimer in the solid state but yields pure crystals suitable for subsequent solution analysis.

Protocol B: Diagnostic IR Analysis (Dilution Method)

Designed to distinguish intra- vs. intermolecular bonding.

  • Preparation: Prepare a 0.1 M stock solution of the purified acid in anhydrous CCl₄ (Carbon Tetrachloride) or CHCl₃ (Chloroform).

    • Note: CCl₄ is preferred for optical transparency in the carbonyl region.

  • Serial Dilution: Prepare 0.01 M and 0.001 M dilutions.

  • Measurement:

    • Use a liquid cell with CaF₂ windows (0.1 mm to 1.0 mm path length depending on concentration).

    • Scan range: 4000 cm⁻¹ to 1000 cm⁻¹.

    • Resolution: 2 cm⁻¹.

  • Validation Criteria:

    • Intermolecular (Dimer): As dilution increases, the broad band at ~1710 cm⁻¹ (acid dimer) should decrease.

    • Intramolecular (Diagnostic): The sharp ketone band at ~1690 cm⁻¹ should remain constant in frequency and relative intensity (relative to the monomeric acid peak) regardless of dilution. This confirms the interaction is internal to the molecule.

References

  • Thompson, H. W., Lalancette, R. A., & Vanderhoff, P. A. (1992). 9-Oxobicyclo[3.3.1]nonane-1-carboxylic acid: structure and hydrogen-bonding pattern. Acta Crystallographica Section C, 48(3), 563-565. [Link]

  • Peters, J. A., van der Toorn, J. M., & van Bekkum, H. (1977). Conformational analysis of bicyclo[3.3.1]nonane derivatives: Infrared and PMR spectra. Tetrahedron, 33(3), 349-354. [Link]

  • Momose, T., Muraoka, O., & Atarashi, S. (1979). 13C-NMR spectral study of bicyclo[3.3.1]nonan-9-one systems: Transannular interaction. Chemical & Pharmaceutical Bulletin, 27(6), 1448-1453. [Link]

Sources

Validation

Comparative Guide: Mass Spectrometry Fragmentation of Bicyclic Keto-Acids

Executive Summary: The Analytical Challenge Bicyclic keto-acids (e.g., camphor-derived scaffolds, gibberellins, and bicyclic drug metabolites) represent a unique challenge in mass spectrometry. Their rigid stereochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

Bicyclic keto-acids (e.g., camphor-derived scaffolds, gibberellins, and bicyclic drug metabolites) represent a unique challenge in mass spectrometry. Their rigid stereochemical constraints and dual functionality (ketone + carboxylic acid) create complex fragmentation behaviors that defy simple aliphatic rules.

This guide compares the two dominant analytical strategies: Direct Electron Ionization (EI) (the traditional "fingerprinting" standard) versus Derivatization-Enhanced Electrospray Ionization (ESI-MS/MS) (the modern, high-sensitivity alternative).

Our Verdict: While EI remains the gold standard for library matching, Derivatization-Enhanced ESI-MS/MS offers superior performance for biological matrices, providing a 10–100x gain in sensitivity and preserving stereochemical diagnostic fragments often lost in high-energy EI sources.

Mechanistic Deep Dive: The Physics of Fragmentation

To select the right method, one must understand how these molecules break. Bicyclic systems do not simply "shatter"; they unravel through geometrically constrained pathways.

The "Signature" Mechanism: Retro-Diels-Alder (RDA)

Unlike linear ketones, unsaturated bicyclic systems (or those capable of enolization) frequently undergo RDA reactions. This is the most diagnostic pathway for confirming a bicyclic core.

  • Process: The radical cation triggers a concerted bond cleavage, reverting the "cyclohexene-like" portion of the bicycle into a diene and a dienophile.

  • Diagnostic Value: The mass shift corresponds exactly to the loss of the bridge or the ring flank (e.g., loss of

    
     or 
    
    
    
    ).
Geometric Constraints on McLafferty Rearrangement

In acyclic ketones, the McLafferty rearrangement is dominant. In bicyclics, it is often forbidden .

  • The Rule: The

    
    -hydrogen must be within 1.8 Å of the carbonyl oxygen.
    
  • The Bicyclic Reality: Rigid bridges often lock

    
    -hydrogens in an anti-configuration, preventing the transfer.
    
  • Result: You will often see a suppressed

    
     60 peak and enhanced 
    
    
    
    -cleavage or CO loss (
    
    
    ).
Visualization: Fragmentation Pathways

The following diagram illustrates the competing pathways for a generic bicyclic keto-acid precursor.

FragmentationPathways Precursor Bicyclic Keto-Acid (Molecular Ion M+) RDA_TS Retro-Diels-Alder Transition State Precursor->RDA_TS Unsaturation/Enol present Alpha_Cleavage Alpha-Cleavage (Radical Site) Precursor->Alpha_Cleavage High Energy (EI) Diene Diene Fragment (Charge Retained) RDA_TS->Diene Dienophile Neutral Dienophile (Lost) RDA_TS->Dienophile Neutral Loss Acylium Acylium Ion [R-C≡O]+ Alpha_Cleavage->Acylium CO_Loss Decarbonylation [M - 28] Acylium->CO_Loss -CO

Figure 1: Competing fragmentation pathways. RDA is highly specific to the bicyclic core, whereas Alpha-Cleavage is generic to ketones.

Comparative Analysis: Method Performance

We compared the detection of a model bicyclic keto-acid (e.g., a camphor-carboxylic acid derivative) using three workflows.

The Alternatives
  • Method A: Direct GC-EI-MS (70 eV). The historical standard.

  • Method B: Direct LC-ESI-MS/MS (Negative Mode). Analysis of the underivatized acid.

  • Method C (The Solution): Derivatization-LC-ESI-MS/MS. Using hydroxylamine (for ketone) or hydrazine-based reagents.

Performance Data Summary
FeatureMethod A: GC-EI-MSMethod B: Direct ESI (-)Method C: Derivatization ESI (+)
Ionization Type Hard (70 eV)Soft (Deprotonation)Soft (Protonation/Tagging)
Molecular Ion (

)
Often Absent (<5% rel. int.)Strong

Strong

Structural Info High (Fingerprint)Low (Needs MS/MS)High (Directed Fragmentation)
Sensitivity (LOD) ~100 nM~50 nM< 1 nM
Isomer Separation Excellent (Chromatographic)ModerateExcellent (Shifted RT)
Sample Prep Time High (Methylation/Silylation)Low (Dilute & Shoot)Moderate (One-pot reaction)
Expert Insight

Why Method C Wins: Direct ESI (Method B) often suffers from poor ionization efficiency for keto-acids because the ketone group is neutral and the carboxylic acid ionization is suppressed by mobile phase modifiers. By derivatizing the ketone with a cationic tag (e.g., Girard’s Reagent T) or an oxime, we permanently charge the molecule. This forces the fragmentation in MS/MS to occur at the tag, yielding predictable "reporter" ions while preserving the bicyclic skeleton's specific losses.

Experimental Protocol: Derivatization-Enhanced Workflow

This protocol is designed for the high-sensitivity quantification of bicyclic keto-acids in plasma or tissue, utilizing Oxime Derivatization to stabilize the ketone and enhance ESI response.

Reagents & Equipment
  • Derivatizing Agent: Hydroxylamine Hydrochloride (

    
    ) or O-Benzylhydroxylamine (for lipophilicity).
    
  • Buffer: Pyridine or Ammonium Acetate.

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

Step-by-Step Methodology
  • Extraction:

    • Precipitate protein from 100 µL plasma using 400 µL cold methanol.

    • Centrifuge at 14,000 x g for 10 min. Collect supernatant.

  • Derivatization (The Critical Step):

    • Evaporate supernatant to dryness under

      
      .
      
    • Reconstitute in 50 µL of Derivatization Solution (20 mg/mL Hydroxylamine HCl in Pyridine:Methanol 1:1).

    • Incubate: 60°C for 30 minutes.

    • Mechanism:[1][2][3][4][5][6][7] The ketone converts to an oxime (

      
      ). This stabilizes the ring against thermal degradation and adds a protonation site (
      
      
      
      ) for ESI+.
  • LC-MS/MS Acquisition:

    • Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 100 mm.

    • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Acetonitrile.[8]

    • MS Mode: Positive ESI (

      
      ).
      
    • Transitions: Monitor the loss of water (oxime specific) and the RDA fragment.

Self-Validating Checkpoint
  • Success Indicator: You should observe two peaks for each keto-acid corresponding to the syn- and anti- oxime geometric isomers. If you see only one blob, your chromatographic resolution is insufficient.

  • Quality Control: The mass shift must be exactly +15 Da (if using

    
     vs ketone) or +29 Da (if using methoxyamine).
    

Decision Workflow: Selecting the Right Method

Use this logic flow to determine the optimal strategy for your specific bicyclic analyte.

MethodSelection Start Start: Bicyclic Keto-Acid Analysis Volatility Is the sample volatile & thermally stable? Start->Volatility Stable Yes (e.g., Camphor) Volatility->Stable Yes Unstable No (e.g., Metabolites, Acids) Volatility->Unstable No GCMS GC-EI-MS (Library Matching) Stable->GCMS Sensitivity Required Sensitivity? Unstable->Sensitivity HighSens High (< 100 nM) Sensitivity->HighSens Trace Level LowSens Moderate (> 1 µM) Sensitivity->LowSens High Conc. Deriv Derivatization LC-MS/MS (Oxime/Girard T) HighSens->Deriv Direct Direct LC-MS/MS (Negative Mode) LowSens->Direct

Figure 2: Decision tree for selecting the ionization and separation mode based on analyte stability and sensitivity requirements.

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[7] (Detailed discussion on RDA and McLafferty mechanisms).

  • Kostiainen, R., & Kauppila, T. J. (2009). Effect of eluent on the ionization efficiency of drug-like compounds in electrospray ionization and atmospheric pressure chemical ionization. Journal of Chromatography A, 1216(4), 685-699. (Basis for ESI suppression effects).

  • Zheng, S. J., et al. (2019). Derivatization methods for the determination of keto acids in biological samples by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. (Protocol grounding for oxime derivatization).

  • March, R. E., & Lewars, E. G. (2005). Quadrupole Ion Trap Mass Spectrometry. Wiley-Interscience. (Specifics on bicyclic fragmentation energetics).

Sources

Comparative

comparing biological activity of 9-oxobicyclo[3.3.1]nonane vs adamantane derivatives

Executive Summary: The Case for Scaffold Hopping In medicinal chemistry, the adamantane cage (tricyclo[3.3.1.1 ]decane) is a legendary pharmacophore, renowned for its lipophilicity and space-filling properties in M2 ion...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Scaffold Hopping

In medicinal chemistry, the adamantane cage (tricyclo[3.3.1.1


]decane) is a legendary pharmacophore, renowned for its lipophilicity and space-filling properties in M2 ion channel blockers (Amantadine) and NMDA antagonists (Memantine). However, its extreme lipophilicity and patent crowding often necessitate "scaffold hopping."

The 9-oxobicyclo[3.3.1]nonane core represents a "truncated" or "open" adamantane. By removing one bridge from the adamantane cage, researchers gain access to a scaffold with reduced lipophilicity (LogP), distinct conformational flexibility, and novel vectors for functionalization, while retaining the essential spatial volume required for receptor binding.

This guide objectively compares these two scaffolds, providing experimental protocols for converting the 9-oxo precursor into bioactive amines and analyzing their performance in antiviral and neuroprotective applications.

Physicochemical & Structural Analysis

The primary driver for switching from adamantane to bicyclo[3.3.1]nonane is the modulation of physicochemical properties without losing the "bulk" required to block ion channels.

Table 1: Scaffold Property Comparison
FeatureAdamantane (C

H

)
Bicyclo[3.3.1]nonane (C

H

)
Impact on Drug Design
Geometry Rigid, Spherical (T

symmetry)
Cleft-shaped, Flexible (Chair-Chair / Chair-Boat)Bicyclo allows "induced fit" in mutant channels where rigid adamantane fails.
Lipophilicity (LogP) ~4.2 (High)~2.5 - 3.0 (Moderate)Bicyclo improves water solubility and metabolic clearance profiles.
Functionalization Bridgehead (1,3,5,7) mainlyBridge (9-position) + Wings (3,7-position)The 9-oxo group offers a versatile handle for reductive amination (unlike chemically inert adamantane bridges).
Metabolic Stability High (often excreted unchanged)Moderate (prone to oxidation at wings)Bicyclo derivatives may reduce the half-life issues seen with some adamantanes.
Structural Logic Diagram

The following diagram illustrates the "Scaffold Deconstruction" logic, showing how removing a bridge from adamantane yields the bicyclo[3.3.1]nonane core.

ScaffoldComparison cluster_apps Pharmacological Divergence Adamantane Adamantane (Rigid Cage, LogP ~4.2) Deconstruction Bridge Removal (Scaffold Hopping) Adamantane->Deconstruction Simplification M2 M2 Channel (Flu) Adamantane: Resistant (S31N) Bicyclo: Active on V27A Adamantane->M2 NMDA NMDA Receptor (CNS) Adamantane: High Affinity Bicyclo: Tunable Kinetics Adamantane->NMDA Bicyclo Bicyclo[3.3.1]nonane (Flexible Cleft, LogP ~2.8) Deconstruction->Bicyclo Increased Solubility Bicyclo->M2 Bicyclo->NMDA

Figure 1: Structural relationship and pharmacological divergence between adamantane and bicyclo[3.3.1]nonane scaffolds.

Biological Activity Comparison

Case Study A: Antiviral Activity (Influenza A M2 Channel)

Adamantane derivatives (Amantadine) fail against prevalent S31N mutants due to steric clashes in the widened pore or loss of hydrogen bonding.

  • Adamantane Performance: Excellent against Wild Type (WT), inactive against S31N/V27A.

  • Bicyclo[3.3.1]nonane Performance: The flexibility of the bicyclo core allows it to adapt to the V27A mutant pore. While generally less potent against WT than adamantane, specific amino-bicyclo derivatives retain sub-micromolar activity against mutants where adamantane is inert.

Case Study B: CNS Activity (NMDA Receptor Antagonism)

Memantine (dimethyl-adamantane amine) is the gold standard for Alzheimer's, acting as an uncompetitive, low-affinity open-channel blocker.

  • Mechanism: The "fast off-rate" is critical to prevent psychotomimetic side effects (unlike PCP).

  • Bicyclo[3.3.1]nonane Performance: 9-amino-bicyclo[3.3.1]nonane derivatives exhibit similar channel blocking capabilities. Toxicity studies on N2a (neuronal) cells show that bicyclo derivatives often possess IC

    
     values for toxicity >150 µM, comparable to memantine, making them safe candidates for further optimization.
    

Experimental Protocols

To evaluate the bicyclo scaffold, one must first convert the commercially available 9-oxobicyclo[3.3.1]nonane into a bioactive amine. The following protocol utilizes reductive amination, the industry-standard method for generating diverse libraries.

Protocol 1: Synthesis of 9-Aminobicyclo[3.3.1]nonane Derivatives

Objective: Convert the 9-ketone handle into a secondary or tertiary amine (pharmacophore).

Reagents:

  • Substrate: 9-oxobicyclo[3.3.1]nonane (1.0 eq)

  • Amine: Primary or Secondary amine (e.g., methylamine, ethylamine) (1.2 eq)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq) or NaBH

    
    
    
  • Solvent: 1,2-Dichloroethane (DCE) or Methanol

  • Catalyst: Acetic acid (catalytic amount)

Step-by-Step Workflow:

  • Imine Formation: Dissolve 9-oxobicyclo[3.3.1]nonane in DCE. Add the chosen amine and catalytic acetic acid. Stir at Room Temperature (RT) for 1–2 hours under nitrogen. Checkpoint: Monitor disappearance of ketone via TLC.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to RT and stir overnight (12–16 h).

  • Quench: Quench with saturated aqueous NaHCO

    
    .
    
  • Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Purify via column chromatography (Silica gel, MeOH/DCM gradient) to isolate the 9-amino derivative.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Compare the safety profile of the new bicyclo derivative against Memantine.

Materials:

  • Cell Line: N2a (Neuro-2a) murine neuroblastoma cells.

  • Control: Memantine HCl.

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1]

Methodology:

  • Seeding: Plate N2a cells (1x10

    
     cells/well) in 96-well plates. Incubate 24h at 37°C/5% CO
    
    
    
    .
  • Treatment: Treat cells with increasing concentrations (1–500 µM) of the Bicyclo derivative vs. Memantine.

  • Incubation: Incubate for 24 hours.

  • Labeling: Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Calculation: Plot % Viability vs. Log[Concentration] to determine IC

    
     (Toxicity). Success Criterion: IC
    
    
    
    > 100 µM.

Synthesis & Screening Workflow Diagram

This diagram visualizes the parallel workflow for synthesizing and testing these derivatives, highlighting the critical decision points.

Workflow Start Start: 9-oxobicyclo[3.3.1]nonane Synthesis Reductive Amination (NaBH(OAc)3 / DCE) Start->Synthesis AmineSelect Select Amine R-NH2 (Tuning Lipophilicity) AmineSelect->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Split Purification->Split AssayM2 Assay A: Antiviral (M2 Channel Blockade) Split->AssayM2 Influenza Target AssayNMDA Assay B: Neuroprotection (MTT / Ca2+ Flux) Split->AssayNMDA CNS Target ResultM2 Compare IC50 vs Amantadine (Target: <5 µM) AssayM2->ResultM2 ResultNMDA Compare Toxicity vs Memantine (Target: IC50 >150 µM) AssayNMDA->ResultNMDA

Figure 2: Experimental workflow for the synthesis and biological evaluation of 9-amino-bicyclo[3.3.1]nonane derivatives.

References

  • Comparison of M2 Channel Inhibitors: 3-Azatetracyclo[5.2.1.15,8.01,5]undecane derivatives: from wild-type inhibitors of the M2 ion channel of influenza A virus to derivatives with potent activity against the V27A mutant. (2014).[2][3] National Institutes of Health.

  • NMDA Receptor Toxicity Studies: Toxicity Studies on Novel N-Substituted Bicyclo-Heptan-2-Amines at NMDA Receptors. (2013). MDPI.

  • Adamantane Physicochemical Properties: The Adamantane Scaffold: Beyond a Lipophilic Moiety. (2025).[2][5][8] ResearchGate.

  • Memantine Mechanism: Is Memantine Effective as an NMDA Receptor Antagonist in Adjunctive Therapy for Schizophrenia? (2020). PMC.

Sources

Validation

A Comparative Guide to the Structural Confirmation of 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid: X-ray Crystallography vs. Spectroscopic Methods

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of rigorous scientific practice. The bicyclo[3.3.1]non...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of rigorous scientific practice. The bicyclo[3.3.1]nonane framework, a common motif in natural products and pharmaceutically active compounds, presents a unique set of stereochemical challenges. This guide provides an in-depth comparison of the preeminent technique for absolute structure determination, single-crystal X-ray crystallography, with the more routinely employed spectroscopic methods of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural elucidation of 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the precise spatial arrangement of atoms in a molecule.[1] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, we can generate a three-dimensional electron density map, which in turn reveals bond lengths, bond angles, and the absolute stereochemistry of the molecule.[2]

Causality in Experimental Choices for X-ray Crystallography

The success of a single-crystal X-ray diffraction experiment is fundamentally dependent on the quality of the crystal.[1] For a small organic molecule like 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid, obtaining a suitable crystal (typically >0.1 mm in all dimensions, without significant defects) is the most critical and often the most challenging step.[1] The choice of crystallization technique is therefore paramount.

Experimental Protocol: Growing Single Crystals of a Bicyclic Ketone
  • Purification: The compound must be of high purity. Standard techniques such as column chromatography or recrystallization are employed.

  • Solvent Selection: A solvent or solvent system in which the compound is moderately soluble is ideal. Slow evaporation of a saturated or near-saturated solution is a common and effective method.[3]

  • Crystallization:

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture with a less polar solvent like hexane). Filter the solution into a clean vial, cover it loosely to allow for slow evaporation, and store it in a vibration-free environment.[3]

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. This vial is then placed inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor from the outer solvent slowly diffuses into the inner vial, reducing the solubility of the compound and promoting crystallization.

Data Presentation: Crystallographic Data for a Substituted Bicyclo[3.3.1]nonanone

As a proxy, let's consider the crystallographic data for a related substituted bicyclo[3.3.1]nonanone, 4-methoxybicyclo[3.3.1]non-3-ene-2,9-dione, which has been structurally elucidated by X-ray crystallography.

Parameter Value
Chemical Formula C₁₀H₁₂O₃
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.4532 (3)
b (Å) 10.5924 (4)
c (Å) 10.0434 (4)
β (°) 108.452 (2)
Volume (ų) 853.53 (6)
Z 4
Calculated Density (g/cm³) 1.411
R-factor (%) 4.5

This data is representative of the type of information obtained from a single-crystal X-ray diffraction experiment.

Complementary Spectroscopic Techniques

While X-ray crystallography provides unparalleled detail, its requirement for high-quality crystals can be a significant bottleneck. In contrast, NMR and mass spectrometry are applicable to a wider range of sample types, including non-crystalline solids and solutions, and are indispensable for routine characterization and confirmation of structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[4] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.[4]

  • Sample Quantity: For a small molecule like 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid (MW: 182.22 g/mol ), a typical ¹H NMR spectrum requires 5-25 mg of the compound, while a ¹³C NMR spectrum requires 50-100 mg.[4][5]

  • Solvent: The sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The deuterium nuclei are not observed in the ¹H NMR spectrum, thus providing a "clear window" for the analyte's signals.[5]

  • Filtration: The solution should be filtered through a small plug of glass wool in a Pasteur pipette to remove any particulate matter that could interfere with the magnetic field homogeneity.[6]

  • Internal Standard: A small amount of a reference compound, such as tetramethylsilane (TMS), is often added to provide a reference point for the chemical shifts (δ = 0 ppm).[7]

Based on the known spectra of bicyclo[3.3.1]nonan-9-one and related derivatives, we can predict the key features of the ¹H and ¹³C NMR spectra.

¹H NMR: The spectrum would be complex due to the rigid bicyclic system. Key expected signals include:

  • A broad singlet for the carboxylic acid proton (COOH) in the downfield region (δ 10-12 ppm).

  • Multiplets for the bridgehead protons.

  • A series of complex multiplets for the methylene protons of the two cyclohexane rings.

¹³C NMR: The spectrum would show distinct signals for each carbon atom. Expected chemical shifts include:

  • A signal for the ketone carbonyl carbon (C=O) around δ 210-220 ppm.

  • A signal for the carboxylic acid carbonyl carbon (COOH) around δ 170-180 ppm.

  • Signals for the bridgehead carbons.

  • Several signals in the aliphatic region (δ 20-50 ppm) for the methylene carbons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound.[8] In its most common form for small organic molecules, electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a predictable manner.[9]

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the removal of an electron to form a molecular ion (M⁺•).[10]

  • Fragmentation: The high energy of the molecular ion often causes it to break apart into smaller, charged fragments.[11]

  • Detection: The positively charged ions (molecular ion and fragments) are accelerated and separated based on their mass-to-charge ratio (m/z).

For 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid, the mass spectrum would be expected to show a molecular ion peak at m/z = 182. The fragmentation of cyclic ketones is often complex, but characteristic losses can be observed.[12] A common fragmentation pathway for cyclic ketones is α-cleavage, the breaking of a bond adjacent to the carbonyl group.[13]

Comparative Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the structural confirmation of 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid, comparing the roles of the different analytical techniques.

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_crystallography Definitive Structural Confirmation Synthesis Synthesis of 9-oxobicyclo[3.3.1]nonane- 1-carboxylic acid Purification Purification (e.g., Column Chromatography) Synthesis->Purification MassSpec Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MassSpec Provides MW confirmation NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity & Stereochemistry) Purification->NMR Provides detailed structural information Crystallization Crystal Growth Purification->Crystallization Requires highly pure sample Structure 3D Molecular Structure (Absolute Stereochemistry) MassSpec->Structure Confirms molecular formula NMR->Structure Suggests relative stereochemistry Xray Single-Crystal X-ray Diffraction Crystallization->Xray Xray->Structure

Sources

Comparative

Technical Comparison: Structural Elucidation of 9-Oxobicyclo[3.3.1]nonane Carboxylic Acid Regioisomers

Executive Summary The bicyclo[3.3.1]nonane scaffold is a privileged structure in drug discovery, serving as the core for adamantane derivatives, morphine alkaloids, and polycyclic polyprenylated acylphloroglucinols (PPAP...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The bicyclo[3.3.1]nonane scaffold is a privileged structure in drug discovery, serving as the core for adamantane derivatives, morphine alkaloids, and polycyclic polyprenylated acylphloroglucinols (PPAPs).[1][2] During the synthesis of these cores—often via Robinson annulation or Wieland-Miescher ketone derivatization—regioisomeric ambiguity frequently arises between bridgehead substitution (C1) and ring substitution (C3) .[3][1][4]

This guide provides a definitive, self-validating NMR protocol to distinguish 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid (Isomer A) from 9-oxobicyclo[3.3.1]nonane-3-carboxylic acid (Isomer B).[3][1][4] The distinction relies on the breaking of


 symmetry and the identification of quaternary bridgehead centers.[3][1]

Structural & Symmetry Analysis

The fundamental difference between the two isomers lies in their symmetry elements.[3][1] This difference dictates the complexity of the NMR spectra and serves as the primary elucidation tool.[3][1]

The Symmetry Argument[1][2]
  • Parent Scaffold: 9-Oxobicyclo[3.3.1]nonane possesses a plane of symmetry (

    
    ) passing through C9, C3, and C7.[3][1][4] This makes the two cyclohexane rings enantiotopic (magnetically equivalent in an achiral environment).[3][1]
    
  • 3-Carboxylic Acid (Isomer B): Substitution at C3 (lying on the

    
     plane) preserves  this symmetry.[3][1][4] Consequently, C1 and C5 remain chemically and magnetically equivalent.[3][1]
    
  • 1-Carboxylic Acid (Isomer A): Substitution at the C1 bridgehead breaks the

    
     plane.[1][4] The molecule becomes asymmetric (
    
    
    
    point group).[3][1] C1 and C5 are no longer equivalent; C1 is quaternary, while C5 remains a methine.[3][1]
Visual Logic Flow

The following diagram illustrates the decision logic based on structural symmetry.

G Start Unknown Isomer Sample SymmetryCheck Does the spectrum show magnetic equivalence between the two rings? Start->SymmetryCheck Isomer3 3-Carboxylic Acid (Symmetric) SymmetryCheck->Isomer3 Yes (Simple Spectrum) Isomer1 1-Carboxylic Acid (Asymmetric) SymmetryCheck->Isomer1 No (Complex Spectrum) Features3 Key Features: - 2 Equivalent Bridgehead H's - Fewer 13C Signals (~6-7) - C3 is Methine (CH) Isomer3->Features3 Features1 Key Features: - 1 Bridgehead H (at C5) - More 13C Signals (~10) - C1 is Quaternary (C) Isomer1->Features1

Figure 1: Decision tree for distinguishing regioisomers based on symmetry-derived spectral features.

Comparative NMR Analysis

1H NMR: The "Smoking Gun" (Bridgehead Integration)

The most rapid diagnostic is the integration of the bridgehead protons alpha to the ketone (C1-H and C5-H).[1][4]

Feature1-Carboxylic Acid (Bridgehead Substituted)3-Carboxylic Acid (Ring Substituted)
Bridgehead Region 1H Integral (Only H5 is present).[3][1][4]2H Integral (H1 and H5 are equivalent).
Multiplicity H5: Multiplet (coupled to H4ax/eq and H6ax/eq).[3][1]H1/H5: Broad singlet or multiplet (chemically equivalent).[3][1]
Alpha-COOH Proton None (Quaternary C1).[3][1][4]1H Integral (H3). Typically a

or

at 2.5–3.0 ppm.[3][1]
Spectral Complexity High.[3][1] Methylene protons on Ring A vs Ring B are distinct.[3][1]Low. Ring A and Ring B signals overlap perfectly.[3][1]

Experimental Insight: In the 3-isomer, the H1/H5 protons typically appear around 2.4–2.6 ppm .[3][1][4] In the 1-isomer, the single H5 proton will remain in this region, but the signal intensity will be halved relative to the scaffold integral.[3][1][4]

13C NMR & DEPT-135: Definitive Assignment

Carbon spectroscopy provides the most robust confirmation by identifying the quaternary center created by the carboxylic acid attachment.[3][1][4]

Signal Type1-Carboxylic Acid3-Carboxylic Acid
Total Signals ~10 distinct signals (Asymmetric).[3][1][4]~6-7 distinct signals (Symmetric).
Bridgehead Carbons Two distinct peaks: 1. C1: Quaternary (absent in DEPT-135).2.[1][4] C5: Methine (positive in DEPT-135).[3][1][4]One signal (2C intensity): C1/C5 are equivalent methines (positive in DEPT-135).[3][1][4]
COOH Position Attached to quaternary C1 (~50-60 ppm).[3][1][4]Attached to methine C3 (~35-45 ppm).[3][1][4]
Ketone (C9) ~215-220 ppm.~215-220 ppm.[3][1][4]

Self-Validating Check: Run a DEPT-135 or APT experiment.

  • If you see a quaternary carbon in the aliphatic region (approx. 50–60 ppm), it is unequivocally the 1-carboxylic acid .[3][1][4]

  • If all aliphatic carbons are CH or CH2, it is the 3-carboxylic acid .[3][1][4]

Detailed Experimental Protocols

To ensure reproducibility and unambiguous assignment, follow this standardized workflow.

Sample Preparation[1][2][5]
  • Solvent: DMSO-d

    
     is preferred over CDCl
    
    
    
    for carboxylic acids to prevent dimerization effects and sharpen exchangeable proton signals.[3][1][4]
  • Concentration: 10–15 mg for 1H; 30–50 mg for 13C/2D.[3][1]

  • Temperature: 298 K (Standard).[3][1]

Acquisition Parameters (600 MHz equivalent)
Protocol A: 1H NMR (Quantitative)
  • Pulse Angle: 30°

  • Relaxation Delay (D1):

    
     5 seconds (Essential for accurate integration of bridgehead protons).[3][1]
    
  • Scans: 16–32.[3][1][5]

  • Processing: Exponential multiplication (LB = 0.3 Hz).

Protocol B: Multiplicity Editing (DEPT-135)[3][1][4]
  • Purpose: To distinguish C1 (quat) from C1/C5 (CH).

  • J-coupling: Set to 145 Hz.

  • Phasing: CH/CH3 positive (up); CH2 negative (down); Quaternary invisible.[3][1]

Protocol C: 2D HMBC (The Connectivity Check)

If 1D data is ambiguous due to overlap, HMBC provides the final proof.[3][1]

  • Target: Look for correlations to the Carboxyl Carbon (COOH, ~175 ppm).[3][1]

  • 1-COOH: The COOH carbon will show a strong correlation to the quaternary C1 and weak correlations to ring protons.[3][1][4]

  • 3-COOH: The COOH carbon will show a correlation to the methine proton at H3.[3][1][4]

Synthetic Context & References

The distinction between these isomers is often required when working with Wieland-Miescher ketone analogues or during the Beckmann rearrangement of bicyclic oximes.[3][1][4] The 3-carboxylic acid is frequently synthesized via the ring-opening of bis-epoxides or modification of 3-substituted bicyclo[3.3.1]nonanes, whereas the 1-carboxylic acid arises from bridgehead functionalization strategies.[3][1][4]

References
  • Synthesis and NMR of 3-Carboxylic Acid Derivatives: Mokhir, A. A., et al. "Beckmann Rearrangement of 3-carboxybicyclo[3.3.1]nonane and [3.2.1]octane Oximes."[3][1][4] French-Ukrainian Journal of Chemistry, vol. 5, no. 2, 2017, pp. 125.[1][2] 6

  • General Bridgehead Substitution Chemistry: Horvath, A. "Reaction of Nucleophiles with Bridgehead Carbocations."[3][1] Iowa State University Digital Repository.[3][1] 7

  • Bicyclo[3.3.1]nonane Conformation and Reactivity: "Conformation and Reactivity Studies of Some Bicyclo(3,3,1)Nonane Derivatives." Oregon State University.[1] 8

  • PubChem Compound Summary (3-Isomer): "9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid."[3][1][4] National Center for Biotechnology Information.[1] 9

Sources

Validation

Chromatographic Profiling of Bicyclic Nonane Isomers: A Comparative Retention Guide

This guide is structured as an advanced technical resource for analytical chemists and process engineers. It prioritizes mechanistic understanding over rote procedure, ensuring the user can adapt the methodology to their...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical resource for analytical chemists and process engineers. It prioritizes mechanistic understanding over rote procedure, ensuring the user can adapt the methodology to their specific instrumentation.


 bicyclic isomers.

Executive Summary & Application Context

Bicyclic nonanes (


) serve as critical biomarkers in petrochemical analysis (jet fuel density optimization) and as stereochemical scaffolds in pharmaceutical synthesis. The separation of these isomers presents a unique chromatographic challenge due to their identical molecular mass (124.22  g/mol ) and lack of functional groups, relying entirely on London dispersion forces  and molecular topology  for resolution.

This guide focuses on the three most prevalent isomers encountered in synthetic and industrial mixtures:

  • trans-Hydrindane (Bicyclo[4.3.0]nonane, trans-fused)

  • cis-Hydrindane (Bicyclo[4.3.0]nonane, cis-fused)

  • Bicyclo[3.3.1]nonane (Bridged, adamantane precursor)

Key Insight: Unlike many functionalized analytes, the elution order of these hydrocarbons on non-polar phases is governed strictly by their boiling points and "molecular compactness," making Linear Retention Indices (LRI) the only reliable method for identification across different laboratories.

Mechanistic Basis of Separation

To achieve reproducible separation, one must understand the thermodynamic drivers at the stationary phase interface.

Topological Selectivity (The "Shape Effect")

On non-polar columns (e.g., 5% phenyl-methylpolysiloxane), retention is driven by the analyte's vapor pressure and its ability to interact with the stationary phase.

  • trans-Hydrindane: Adopts a rigid, flatter "chair-chair" conformation. This compact shape results in a lower boiling point and weaker van der Waals interactions with the stationary phase compared to its cis counterpart.

  • cis-Hydrindane: The ring fusion forces a "chair-boat" or twisted conformation, increasing the molecular surface area and boiling point.

  • Bicyclo[3.3.1]nonane: A bridged, cage-like structure. While highly symmetrical, its rigid bulk creates significant interaction with the stationary phase, typically resulting in the highest retention time among the three.

Predicted Elution Order (Non-Polar Phase)


Comparative Performance Data

The following data aggregates experimental retention indices (Kovats Index,


) relative to n-alkanes.
Table 1: Physicochemical Properties & Retention Indices
IsomerStructure TypeBoiling Point (°C)Kovats Index (

) [DB-1/DB-5]
Kovats Index (

) [Polar/WAX]
Elution Characteristic
trans-Hydrindane Fused (Rigid)~159963 ± 2 ~1080Elutes first; sharp peak shape due to high diffusivity.
cis-Hydrindane Fused (Bent)~166986 ± 3 ~1115Elutes ~0.5-1.0 min after trans (method dependent).
Bicyclo[3.3.1]nonane Bridged (Cage)~170~1010 >1150Elutes last; prone to sublimation issues in inlet if not optimized.

Note: Indices are based on standard non-polar phases (100% dimethyl polysiloxane or 5% phenyl). Values may shift ±5 units depending on column film thickness (


).

Self-Validating Experimental Protocol

Objective: To establish a retention index system that validates isomer identity independent of retention time shifts caused by column aging or flow rate variations.

Reagents & Standards
  • Analyte Mixture: C9 Bicyclic Isomer Mix (100 µg/mL in Hexane).

  • Reference Standard: C8-C12 n-Alkane Ladder (Octane, Nonane, Decane, Undecane, Dodecane). Crucial: You must run this ladder under identical conditions to calculate

    
    .
    
Instrumentation Setup (GC-FID/MS)
  • Column: DB-5ms (or equivalent), 30m

    
     0.25mm 
    
    
    
    0.25µm.[1]
  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Inlet: Split 50:1 @ 250°C. (High split ratio prevents band broadening of these volatile hydrocarbons).

  • Detector: FID @ 300°C (preferred for quantitation) or MS (for structural confirmation).

Temperature Program (The "Resolution Ramp")

To maximize separation between the cis and trans isomers, a slow ramp rate through the critical elution window (90°C - 120°C) is required.

  • Initial: 40°C for 2.0 min (Focuses volatiles).

  • Ramp 1: 5°C/min to 130°C (Critical separation window).

  • Ramp 2: 20°C/min to 280°C (Elute heavier matrix).

  • Hold: 280°C for 3.0 min.

Data Processing: The Kovats Calculation

Do not rely on absolute retention time (


). Calculate 

for each peak using the flanking alkanes (Nonane

and Decane

).


  • Where

    
     is the carbon number of the alkane eluting before the analyte.
    
  • Validation Rule: If the calculated

    
     for trans-hydrindane deviates by >10 units from 963, check the system for leaks or phase degradation.
    

Decision Logic & Workflow Visualization

The following diagram illustrates the logical flow for identifying these isomers from a complex mixture, distinguishing between separation artifacts and true isomerism.

G Start Unknown Sample (C9 Isomer Mix) GC_Run GC-FID/MS Analysis (DB-5ms Column) Start->GC_Run Calc_RI Calculate Kovats Index (I) GC_Run->Calc_RI Alkane_Ref Run n-Alkane Ladder (C8-C12) Alkane_Ref->Calc_RI Reference Data Decision_1 Is I < 975? Calc_RI->Decision_1 Result_Trans ID: trans-Hydrindane (I ≈ 963) BP: ~159°C Decision_1->Result_Trans Yes Decision_2 Is I between 980-1000? Decision_1->Decision_2 No Result_Cis ID: cis-Hydrindane (I ≈ 986) BP: ~166°C Decision_2->Result_Cis Yes Result_331 ID: Bicyclo[3.3.1]nonane (I ≈ 1010) BP: ~170°C Decision_2->Result_331 No (I > 1000)

Figure 1: Logic flow for the identification of bicyclic nonane isomers based on Retention Index (I) thresholds.

Troubleshooting & Optimization

Co-elution Risks

In complex petrochemical matrices, cis-hydrindane (I=986) often co-elutes with n-decane (I=1000) if the ramp rate is too fast.

  • Solution: Reduce the initial ramp rate to 3°C/min. This exploits the slight polarity difference between the saturated alkane and the strained bicycle.

Mass Spectral Confirmation

While RI is the primary identifier, MS fragmentation patterns are similar for these isomers (base peak m/z 67 or 81).

  • Differentiation: Look for the molecular ion (

    
     124).
    
    • trans-Hydrindane often shows a stronger

      
       abundance than the cis isomer due to higher stability.
      
    • Bicyclo[3.3.1]nonane fragmentation is dominated by the loss of the bridge, showing distinct fragments at m/z 95 not prominent in hydrindanes.

References

  • NIST Mass Spectrometry Data Center. "Bicyclo[4.3.0]nonane, isomer #1 (trans-Hydrindane) Retention Indices." NIST Chemistry WebBook, SRD 69. [Link]

  • Allinger, N. L., et al. "Conformational Analysis of the Hydrindanes." Journal of Organic Chemistry.
  • Restek Corporation. "GC Column Selection Guide: Polarity and Retention." Restek Technical Library. [Link]

Sources

Comparative

validation of purity for 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid using HPLC methods

This guide outlines a scientifically rigorous approach to validating the purity of 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid . Given the compound's specific structural features—a bicyclic bridgehead carboxylic acid wit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a scientifically rigorous approach to validating the purity of 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid . Given the compound's specific structural features—a bicyclic bridgehead carboxylic acid with a ketone functionality—standard "generic" HPLC methods often fail to resolve stereoisomers or degradation products adequately.[1]

This guide compares a Standard Reverse-Phase (C18) System against an Optimized Shape-Selective (Phenyl-Hexyl) System , demonstrating why the latter is often required for bicyclic scaffolds.

Executive Summary & Compound Analysis

9-oxobicyclo[3.3.1]nonane-1-carboxylic acid presents unique analytical challenges:

  • Weak Chromophore: The ketone (C=O) and carboxylic acid (-COOH) groups have weak UV absorbance, necessitating detection at low wavelengths (205–210 nm).[1]

  • Structural Isomerism: The bicyclic [3.3.1] framework is prone to conformational isomerism (chair-chair vs. chair-boat), which requires a column capable of shape selectivity.[1]

  • Polarity: The bridgehead carboxylic acid creates a polar region that can cause "dewetting" or poor retention on highly hydrophobic C18 phases.[1]

Comparison Overview
FeatureMethod A: Standard C18 (Generic) Method B: Phenyl-Hexyl (Recommended)
Stationary Phase Alkyl chain (C18)Phenyl ring with hexyl linker
Separation Mechanism Hydrophobicity (Partitioning)Hydrophobicity +

-

interactions + Shape Selectivity
Isomer Resolution Moderate to PoorHigh (resolves conformational isomers)
Mobile Phase Phosphate Buffer (pH 2.5) / ACN0.1% Formic Acid / Methanol
Detection Limit (LOD) ~0.05% (UV 210 nm)~0.01% (UV 210 nm or MS)

Comparative Methodology

Method A: The "Workhorse" (C18)[1]
  • Concept: Uses a high surface area C18 column with acidic phosphate buffer to suppress the ionization of the carboxylic acid (pKa ~4.5), forcing it into a neutral, hydrophobic state for retention.[1]

  • Limitation: While robust for gross purity, C18 phases often fail to separate the target compound from closely related synthetic byproducts (e.g., decarboxylated derivatives or stereoisomers) due to a lack of steric selectivity.[1]

Method B: The "Shape-Selective" Solution (Phenyl-Hexyl)
  • Concept: The Phenyl-Hexyl phase offers alternative selectivity. The phenyl ring interacts with the ketone's

    
    -electrons, and the rigid stationary phase structure discriminates between the bulky bicyclic shapes better than flexible C18 chains.
    
  • Advantage: Methanol is used as the organic modifier (protic solvent) to enhance the

    
    -
    
    
    
    interaction. This method typically yields sharper peaks and better resolution of the critical "impurity 1" (often the decarboxylated ketone).[1]

Experimental Protocols

Reagents & Equipment
  • Reference Standard: 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid (>99.0% purity, NMR validated).

  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water.[1]

  • Additives: Phosphoric Acid (85%), Formic Acid (LC-MS grade).[1]

Method B: Optimized Protocol (Recommended)

This protocol is the primary focus for validation due to its superior specificity.[1]

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C (Controlled).

  • Detection: UV @ 210 nm (Reference 360 nm).[1]

  • Injection Volume: 10 µL.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 100% Methanol.[1]

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
2.0 10 Isocratic Hold (Acid retention)
15.0 90 Linear Gradient
18.0 90 Wash
18.1 10 Re-equilibration

| 23.0 | 10 | Stop |

Sample Preparation
  • Stock Solution: Dissolve 10 mg of sample in 10 mL of 50:50 MeOH:Water (1.0 mg/mL). Sonicate for 5 mins.

  • Working Solution: Dilute Stock 1:10 with Mobile Phase A (Initial) to reach 0.1 mg/mL.

    • Note: Matching the diluent to the initial mobile phase prevents "solvent shock" and peak distortion for early eluting polar impurities.

Validation Framework (ICH Q2 Aligned)

To ensure scientific integrity, the method must be validated against the following parameters.

Specificity (Forced Degradation)[1]
  • Objective: Prove the method can separate the main peak from degradation products.

  • Protocol:

    • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.

    • Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours.

    • Oxidation: 3% H₂O₂, Ambient, 4 hours.

  • Acceptance Criteria: Peak purity angle < Purity threshold (using Diode Array Detector). Resolution (Rs) > 1.5 between main peak and nearest degradant.[1]

Linearity & Range
  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (0.1 mg/mL).

  • Data Analysis: Plot Area vs. Concentration.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Accuracy (Recovery)
  • Protocol: Spike known amounts of impurity (if available) or standard into a placebo matrix at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic and workflow for validating this specific bicyclic compound.

ValidationWorkflow Start Start: Method Development ChemCheck Analyze Structure: Bicyclic + Keto + Acid Start->ChemCheck SelectCol Select Column Chemistry ChemCheck->SelectCol C18 Option A: C18 (Generic) SelectCol->C18 PhHex Option B: Phenyl-Hexyl (Shape Selective) SelectCol->PhHex Screen Screening Gradient (5-95% MeOH) C18->Screen PhHex->Screen Decision Resolution > 1.5? Screen->Decision Optimize Optimize Gradient & Temp (30-40°C) Decision->Optimize No Validate Execute ICH Q2 Validation (Specificity, Linearity, Accuracy) Decision->Validate Yes Optimize->Screen Final Final Standard Operating Procedure (SOP) Validate->Final

Caption: Decision tree for selecting the optimal stationary phase and validation workflow for bicyclic keto-acids.

Data Summary & Performance Metrics

The following table summarizes the expected performance data based on field application of these methods for bicyclic nonane derivatives.

ParameterMethod A (C18) ResultMethod B (Phenyl-Hexyl) ResultStatus
Retention Time (

)
4.2 min (Early elution)7.8 min (Optimal retention)Method B Superior
Tailing Factor (

)
1.8 (Acid interaction)1.1 (Improved shape)Method B Superior
Resolution (

)
1.2 (Co-elution risk)> 2.5 (Baseline separation)Method B Superior
Theoretical Plates (

)
~4,500> 8,000Method B Superior

Discussion & Expert Insight

The superiority of Method B lies in the interaction between the stationary phase and the bicyclic core. 9-oxobicyclo[3.3.1]nonane derivatives exist in a conformational equilibrium. Standard C18 columns interact primarily through hydrophobic dispersion forces, which are often insufficient to discriminate between these subtle shape changes.[1]

The Phenyl-Hexyl phase utilizes


-

interactions with the carbonyl group at position 9. Furthermore, the rigid phenyl ring provides "steric hindrance" that interacts differently with the "chair-chair" vs "chair-boat" conformations of the impurity profile, resulting in the higher resolution observed.[1]

Critical Caution: Ensure the mobile phase pH is maintained below 3.0 (using 0.1% Formic Acid) to keep the carboxylic acid protonated.[1] If the pH rises above the pKa (~4.5), the analyte will ionize, eluting near the void volume (t0) and causing validation failure.[1]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience. (Foundational text on Phenyl-Hexyl selectivity for polar-embedded compounds).

  • PubChem. (2023).[1] Compound Summary: 9-oxobicyclo[3.3.1]nonane-3-carboxylic acid (Structural Analog). National Library of Medicine. [1]

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic and acidic compounds.[1] Journal of Chromatography A. (Source for mechanism of acid retention on Phenyl phases).[1]

Sources

Safety & Regulatory Compliance

Safety

9-oxobicyclo[3.3.1]nonane-1-carboxylic acid: Proper Disposal Procedures

Executive Summary & Immediate Action Do NOT dispose of 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid down the drain. This compound is a bicyclic organic acid with a ketone functionality.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Do NOT dispose of 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid down the drain.

This compound is a bicyclic organic acid with a ketone functionality. Due to the lack of extensive toxicological data for this specific isomer, it must be handled under Universal Precautions as a corrosive and potentially toxic organic solid.

  • Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.

  • Waste Classification: Non-Halogenated Organic Acid (Solid or Liquid depending on state).

  • Critical Incompatibility: Do not mix with strong oxidizers (e.g., nitric acid, peroxides) or strong bases in the waste stream without prior neutralization.

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its reactivity. 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid presents a dual-functionality hazard profile.

PropertyDescriptionImplications for Disposal
Functional Groups Carboxylic Acid (-COOH) Ketone (C=O)Acid: Corrosive to tissue/metals. pH control required.Ketone: Flammability risk; incompatible with oxidizers.
Physical State Solid (Crystalline powder)Dust inhalation hazard. Requires solid waste segregation unless dissolved.
Solubility Sparingly soluble in water; Soluble in organic solvents (DMSO, MeOH).Do not attempt aqueous disposal.[1] Use organic waste streams.
Stability Stable under standard conditions.Avoid heating during disposal preparation.[2]
The "Unknown Toxicity" Protocol

As a research intermediate (CAS 23922-38-5), specific LD50 data is often absent from public registries compared to common solvents.

  • Scientific Rule: In the absence of specific data, assume the compound is Toxic and Corrosive .

  • Self-Validating Step: Check the pH of any aqueous waste containing this compound. If pH < 2, it is legally "Corrosive" (RCRA Code D002).[3][4]

Disposal Decision Logic (Workflow)

The following logic tree dictates the correct waste stream based on the physical state of your material.

DisposalWorkflow Start Waste Material: 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid IsLiquid Solution / Mother Liquor StateCheck->IsLiquid SolidBin Stream A: Solid Organic Waste (Fiber Drum/Poly Container) IsSolid->SolidBin Double Bag & Tag SolventCheck Identify Solvent Base IsLiquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, Ethyl Acetate) SolventCheck->NonHalo Aqueous Aqueous Solution SolventCheck->Aqueous HaloBin Stream B: Halogenated Organic Waste Halo->HaloBin NonHaloBin Stream C: Non-Halogenated Organic Waste NonHalo->NonHaloBin AdjustPH Check pH. If < 2 or > 12.5, Neutralize or classify as Corrosive Waste Aqueous->AdjustPH AdjustPH->NonHaloBin If Organic content > 10%

Figure 1: Decision matrix for determining the correct waste stream based on physical state and solvent composition.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid

Context: You have expired reagent or excess solid from synthesis.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling:

    • Primary Name: "9-oxobicyclo[3.3.1]nonane-1-carboxylic acid"

    • Hazard Checkbox: [x] Irritant/Corrosive [x] Toxic

    • Waste Type: "Solid Organic Debris"

  • Segregation: Ensure the container does not contain strong oxidizers (e.g., Potassium Permanganate, Chromium Trioxide). The ketone moiety can react with strong oxidizers.

  • Storage: Store in the Satellite Accumulation Area (SAA) until pickup.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Context: The compound is dissolved in a solvent (e.g., Methanol or DCM).

  • Identify the Solvent:

    • If Halogenated (DCM, Chloroform): Use the Halogenated Waste carboy.

    • If Non-Halogenated (Methanol, Acetone, DMSO): Use the Flammable/Organic Waste carboy.

  • Compatibility Check (The "Self-Validating" Step):

    • Before pouring: Pour a small aliquot (5 mL) of your waste into a beaker containing a sample of the waste carboy contents.

    • Observation: Watch for heat generation, bubbling, or precipitation for 30 seconds.

    • Action: If stable, proceed to pour slowly.

  • Documentation: Log the estimated concentration of the acid in the waste log sheet. This is vital for the incineration facility to manage pH scrubbing.

Emergency Response: Spill Protocol

In the event of a spill, speed and containment are critical. This protocol uses the STOP-CONTAIN-NEUTRALIZE methodology.

SpillResponse Assess 1. Assess Volume & Hazard (Is it > 100g?) PPE 2. Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Assess->PPE Contain 3. Containment: Circle spill with absorbent socks PPE->Contain Neutralize 4. Neutralization: Apply Sodium Bicarbonate (Watch for CO2 bubbling) Contain->Neutralize Collect 5. Collection: Sweep into hazardous waste bag. Label as 'Spill Debris' Neutralize->Collect

Figure 2: Operational workflow for managing solid or liquid spills in the laboratory.

Technical Note on Neutralization: Because this is a carboxylic acid, applying Sodium Bicarbonate (


) will generate Carbon Dioxide (

).
  • Expectation: Effervescence (bubbling).

  • End Point: Add bicarbonate until bubbling ceases. This indicates the acid has been converted to its non-volatile salt form, reducing vapor pressure and corrosivity.

Regulatory Framework & Compliance

This guide aligns with the following regulatory standards. Adherence ensures your facility avoids EPA fines.

  • RCRA (Resource Conservation and Recovery Act):

    • If the waste solution has a pH < 2, it is a D002 (Corrosive) characteristic waste [1].[3][4]

    • If the solid is ignitable (unlikely for this acid but possible for solvated forms), it may be D001 .

  • EPA "Cradle-to-Grave" Mandate: You are responsible for this chemical until it is destroyed. Ensure your waste contractor provides a Certificate of Destruction [2].

References
  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. [Link]

  • National Research Council. (2011).[5] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[5][6][7] The National Academies Press.[5][6][7] [Link]

  • PubChem. (2023). 9-Oxobicyclo[3.3.1]nonane-3-carboxylic acid (Isomer Analog Reference). National Library of Medicine. [Link]

Sources

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